ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMDRTKFTFGVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed exposition on the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic approach detailed herein emphasizes chemical robustness and selectivity, addressing the inherent challenges posed by the bifunctional nature of the starting material, 4-hydroxypyrazole. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven narrative, grounded in established chemical principles and supported by authoritative literature.
I. Strategic Overview: A Three-Stage Synthesis
The direct N-alkylation of 4-hydroxypyrazole with an ethyl haloacetate presents a significant regioselectivity challenge. The presence of both a nucleophilic ring nitrogen and a phenolic hydroxyl group can lead to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired compound. To circumvent this, a robust three-stage synthetic strategy is employed:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxypyrazole is temporarily masked with a suitable protecting group. This ensures that the subsequent alkylation occurs exclusively at the desired nitrogen atom of the pyrazole ring.
-
N-Alkylation of the Protected Pyrazole: The protected 4-hydroxypyrazole is then subjected to N-alkylation using an appropriate ethyl haloacetate.
-
Deprotection of the Hydroxyl Group: The protecting group is selectively removed to unveil the target molecule, this compound.
This strategic approach ensures a high-yielding and clean synthesis of the final product.
II. The Critical Role of Hydroxyl Protection: The Benzyl Ether Strategy
The choice of a protecting group is paramount and must satisfy two key criteria: stability under the basic conditions of the N-alkylation step and facile removal under conditions that do not compromise the integrity of the target molecule, particularly the ethyl ester functionality. The benzyl ether group is an exemplary choice for this purpose. It is readily introduced, stable to a wide range of reaction conditions, and can be cleaved under mild hydrogenolysis conditions.[1][2]
III. Experimental Protocols and Mechanistic Rationale
Stage 1: Synthesis of 4-(Benzyloxy)-1H-pyrazole (Protection)
The initial step involves the protection of the hydroxyl group of 4-hydroxypyrazole as a benzyl ether. This is typically achieved via a Williamson ether synthesis, where the sodium salt of 4-hydroxypyrazole is reacted with benzyl bromide.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as sodium hydride, deprotonates the acidic hydroxyl group of 4-hydroxypyrazole to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.
Diagram of the Protection Step Workflow:
Caption: Workflow for the synthesis of 4-(Benzyloxy)-1H-pyrazole.
Detailed Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-hydroxypyrazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Benzyl bromide (1.1 eq.) is then added dropwise to the reaction mixture, and stirring is continued at room temperature for 12-18 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is carefully quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(benzyloxy)-1H-pyrazole.
Quantitative Data Summary (Stage 1):
| Reagent | Molar Ratio | Key Parameters |
| 4-Hydroxypyrazole | 1.0 | Starting material |
| Sodium Hydride (60%) | 1.1 | Base |
| Benzyl Bromide | 1.1 | Benzylating agent |
| Anhydrous DMF | - | Solvent |
| Reaction Time | 12-18 hours | |
| Temperature | 0 °C to Room Temp. | |
| Typical Yield | 85-95% |
Stage 2: Synthesis of Ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate (N-Alkylation)
With the hydroxyl group protected, the N-alkylation can proceed selectively. The reaction of 4-(benzyloxy)-1H-pyrazole with ethyl bromoacetate in the presence of a base will yield the desired N-alkylated product.
Reaction Mechanism:
Similar to the first stage, this reaction proceeds via an SN2 mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole ring nitrogen, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide and forming the N-C bond.
Diagram of the N-Alkylation Step Workflow:
Caption: Workflow for the N-alkylation of 4-(benzyloxy)-1H-pyrazole.
Detailed Experimental Protocol:
-
A mixture of 4-(benzyloxy)-1H-pyrazole (1.0 eq.), potassium carbonate (1.5 eq.), and ethyl bromoacetate (1.2 eq.) in anhydrous acetonitrile is stirred at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to give ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate.
Quantitative Data Summary (Stage 2):
| Reagent | Molar Ratio | Key Parameters |
| 4-(Benzyloxy)-1H-pyrazole | 1.0 | Starting material |
| Potassium Carbonate | 1.5 | Base |
| Ethyl Bromoacetate | 1.2 | Alkylating agent |
| Anhydrous Acetonitrile | - | Solvent |
| Reaction Time | 4-6 hours | |
| Temperature | Reflux | |
| Typical Yield | 80-90% |
Stage 3: Synthesis of this compound (Deprotection)
The final step is the removal of the benzyl protecting group to yield the target molecule. Catalytic hydrogenolysis is the method of choice for this transformation as it proceeds under mild conditions and is highly selective for the cleavage of the benzyl ether without affecting the ester functionality.[3][4][5]
Reaction Mechanism:
The reaction occurs on the surface of a palladium catalyst. The benzyl ether is adsorbed onto the catalyst surface, and the C-O bond is cleaved by the action of hydrogen. The products are the deprotected phenol and toluene.
Diagram of the Deprotection Step Workflow:
Caption: Workflow for the deprotection of the benzyl ether.
Detailed Experimental Protocol:
-
To a solution of ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate (1.0 eq.) in ethanol, palladium on carbon (10 wt. %) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Stage 3):
| Reagent | Amount | Key Parameters |
| Ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate | 1.0 eq. | Starting material |
| Palladium on Carbon (10%) | 10 wt. % | Catalyst |
| Hydrogen Gas | 1 atm (balloon) | Reducing agent |
| Ethanol | - | Solvent |
| Reaction Time | 2-4 hours | |
| Temperature | Room Temperature | |
| Typical Yield | >95% |
IV. Conclusion
The synthesis of this compound is efficiently and selectively achieved through a three-stage process involving the protection of the hydroxyl group as a benzyl ether, followed by N-alkylation and subsequent deprotection via hydrogenolysis. This strategic approach effectively mitigates the issue of regioselectivity inherent in the direct alkylation of 4-hydroxypyrazole. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers and professionals in the field of drug development to synthesize this valuable heterocyclic scaffold with high purity and yield.
V. References
-
Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Georg Thieme Verlag. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons. [Link]
-
Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 214-218. [Link]
-
Mastropasqua Talamo, M., et al. (2021). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Catalysis Science & Technology, 11(15), 5143-5153. [Link]
-
Organic Syntheses Procedure. (n.d.). 4. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Zare, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(3), 1326-1332. [Link]
Sources
- 1. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 2. chem.iitb.ac.in [chem.iitb.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational & Exploratory Data
Direct experimental data for this compound is not extensively available in peer-reviewed literature. The information presented in this guide is a synthesized analysis based on established principles of organic chemistry and the known properties of its constituent chemical moieties: the 4-hydroxypyrazole core and the ethyl acetate functional group. This document is intended to provide a robust, predictive framework to aid in the research, synthesis, and characterization of the title compound.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into numerous therapeutic agents. This compound is a functionalized pyrazole derivative that presents multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its predicted spectroscopic profile, and its potential reactivity, offering a foundational resource for researchers in drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
A clear definition of a compound's basic properties is the first step in any rigorous scientific investigation. The table below summarizes the key identifiers and predicted physical properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| CAS Number | Not readily available |
| Predicted Appearance | Off-white to pale yellow solid |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| Predicted Melting Point | 130-150 °C (Estimate, requires experimental verification) |
Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to this compound is the N-alkylation of a 4-hydroxypyrazole precursor. This reaction is a well-established method for functionalizing the pyrazole ring.[2]
Proposed Synthetic Pathway: N-Alkylation
The synthesis involves the reaction of 4-hydroxypyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a suitable base.
Caption: Proposed synthesis via N-alkylation.
Causality in Experimental Design:
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a mild, inexpensive, and heterogeneous base, simplifying the workup process as it can be easily filtered off post-reaction. Its basicity is sufficient to deprotonate the pyrazole N-H proton, which is the most acidic proton in the 4-hydroxypyrazole starting material, without causing unwanted side reactions like ester hydrolysis.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation without strongly solvating the pyrazole anion, thus enhancing its nucleophilicity.[1]
-
Reaction Conditions: Heating the reaction mixture to reflux is a standard procedure to ensure a reasonable reaction rate.[1] The progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Experimental Protocol: Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of 4-hydroxypyrazole).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Profile (Predicted)
A comprehensive spectroscopic analysis is critical for confirming the structure of a synthesized compound. The following data is predicted based on the known spectral characteristics of related pyrazole and ester compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| Ethyl (-CH₃) | ~1.20 | Triplet | ~7.1 | Typical ethyl ester triplet. |
| Ethyl (-CH₂) | ~4.15 | Quartet | ~7.1 | Adjacent to ester oxygen. |
| Methylene (-CH₂-) | ~4.80 | Singlet | - | Attached to pyrazole N1. |
| Pyrazole H-3, H-5 | ~7.40 | Singlet (broad) | - | Two equivalent protons. |
| Hydroxyl (-OH) | ~9.50 | Singlet (broad) | - | Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Ethyl (-CH₃) | ~14.0 | Aliphatic carbon. |
| Methylene (-CH₂) | ~52.0 | Attached to pyrazole N1. |
| Ethyl (-CH₂) | ~61.0 | Ester methylene carbon. |
| Pyrazole C-3, C-5 | ~128.0 | Aromatic carbons. |
| Pyrazole C-4 | ~145.0 | Carbon bearing the hydroxyl group. |
| Carbonyl (C=O) | ~168.0 | Ester carbonyl carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Phenolic) | 3400 - 3200 (broad) | Strong |
| C-H stretch (Aromatic) | 3150 - 3100 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ester) | 1750 - 1730 | Strong |
| C=C/C=N stretch (Ring) | 1600 - 1450 | Medium |
| C-O stretch (Ester) | 1300 - 1150 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 170 | [M]⁺ (Molecular Ion) | Corresponds to C₇H₁₀N₂O₃. |
| 125 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 97 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester side chain. |
| 84 | [C₃H₄N₂O]⁺ (4-hydroxypyrazole cation) | Cleavage of the N-CH₂ bond. |
Standard Analytical Protocols
-
NMR Spectroscopy: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer, using the residual solvent peak as an internal reference.
-
FT-IR Spectroscopy: Prepare a sample as a KBr pellet or as a thin film by dissolving a small amount in a volatile solvent (e.g., methanol), depositing it on a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[3] Acquire the spectrum using a standard FT-IR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[3] Introduce the sample into the mass spectrometer via direct infusion or after separation by GC/LC for analysis.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key reactive sites: the phenolic hydroxyl group, the ethyl ester, and the pyrazole ring. This trifecta of functionality makes it a highly versatile building block.
Caption: Potential reactivity pathways.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a mild base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. This allows for the introduction of diverse substituents to modulate properties like lipophilicity and target engagement.
-
Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH) or acidic conditions to yield the corresponding carboxylic acid. This acid is a critical handle for further functionalization, most commonly through amide bond formation with various amines using standard peptide coupling reagents (e.g., HATU, EDC).
-
Reactions on the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. The 4-hydroxy group is an activating group, directing electrophilic substitution to the C3 and C5 positions. Reactions such as halogenation (using NBS or NCS) can be performed to introduce further synthetic handles for cross-coupling reactions.
Applications in Research and Drug Development
While specific applications for this exact molecule are not documented, its structure is highly relevant to drug discovery. Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects.[4] The 4-hydroxypyrazole moiety, in particular, is found in molecules with biological activity, such as glucagon receptor antagonists and HIV-1 integrase inhibitors.[5]
This compound can serve as:
-
A Core Scaffold: For the development of compound libraries through derivatization at its three reactive sites.
-
An Advanced Intermediate: In the multi-step synthesis of complex target molecules.
-
A Tool Compound: For probing biological systems, as its properties can be systematically tuned through chemical modification.
Conclusion
This compound is a promising heterocyclic compound characterized by a versatile array of functional groups. While experimental data remains to be fully elucidated, its chemical properties can be reliably predicted. The strategic placement of a nucleophilic hydroxyl group, a hydrolyzable ester, and an activatable aromatic ring makes it an exceptionally valuable building block for medicinal chemistry and the broader field of organic synthesis. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their scientific endeavors.
References
-
Lead Sciences. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. Available at: [Link]
-
Wang, JX., Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1287. Available at: [Link]
-
Cederbaum, A.I., Cohen, G., Feierman, D. (1986). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 35(19), 3363-3367. Available at: [Link]
-
Al-Amiery, A.A., Kadhum, A.A.H., Mohamad, A.B. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 60-69. Available at: [Link]
-
Dong, WL., Liu, YM., Li, YZ. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. Available at: [Link]
-
Wang, JX., Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. Available at: [Link]
-
Feierman, D.E., Cederbaum, A.I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 13(6), 634-639. Available at: [Link]
-
Cederbaum, A.I., Cohen, G., Feierman, D. (1986). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 35(19), 3363-7. Available at: [Link]
-
Gomaa, M.A.M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]
-
Sytnik, K., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 10(8), 083-090. Available at: [Link]
-
Banks, J.F., et al. (2015). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Journal of Organic Chemistry, 80(21), 10543-10548. Available at: [Link]
-
Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5, 33158-33161. Available at: [Link]
-
Fonari, M.S., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2019(2), M1064. Available at: [Link]
- Iwakura, H., et al. (1996). N-alkylation method of pyrazole. European Patent Office, EP0749963A1.
-
Freeman, J.P., Gannon, J.J., Surbey, D.L. (1977). 4H-Pyrazole 1-Oxides and 1,2-Dioxides. Synthesis and Reactions. The Journal of Organic Chemistry, 42(11), 1877-1882. Available at: [Link]
-
ChemicalRegister. Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060006-28-0) Suppliers. Available at: [Link]
-
Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
Sources
- 1. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's identity, synthesis, characterization, and its promising applications in various therapeutic areas. By leveraging established principles of pyrazole chemistry and pharmacology, this guide serves as a foundational resource for harnessing the potential of this molecular scaffold.
Compound Profile: Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of any drug discovery program. This section details the key identifiers and predicted properties of this compound.
Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₇H₁₀N₂O₃
-
Molecular Weight: 186.17 g/mol
-
Canonical SMILES: CCOP(=O)(CC1=CN(N=C1)O)OCC
-
InChI Key: InChI=1S/C7H10N2O3/c1-2-12-7(11)4-9-5-3-6(10)8-9/h3,5,10H,2,4H2,1H3
CAS Number
A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases. This is not unusual for a specific isomer that may be novel or less characterized in the scientific literature. For reference, structurally related compounds such as ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate are assigned the CAS number 39753-81-6, illustrating the specificity of these identifiers.[1]
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented in the table below. These values are computationally derived and provide a preliminary assessment of the compound's druglikeness.
| Property | Predicted Value |
| LogP | 0.25 |
| Topological Polar Surface Area (TPSA) | 67.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Synthesis and Characterization: A Proposed Pathway and Analytical Blueprint
The synthesis of novel compounds is a critical step in drug discovery. This section outlines a plausible synthetic route for this compound and provides a comprehensive guide to its analytical characterization.
Proposed Synthetic Workflow
A logical and efficient synthesis can be designed based on established pyrazole chemistry. The proposed two-step synthesis is depicted below, offering a reliable method for obtaining the target compound.
Caption: A proposed two-step synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of the target compound.
Protocol 1: Synthesis of 4-Hydroxy-1H-pyrazole
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-formylmalonate (1 equivalent) in absolute ethanol (5 mL per gram of starting material).
-
Cool the flask to 0 °C in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield 4-hydroxy-1H-pyrazole as a white solid.
Protocol 2: Synthesis of this compound
-
Suspend 4-hydroxy-1H-pyrazole (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in dry acetonitrile (10 mL per gram of pyrazole).
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC (Mobile phase: 2:1 ethyl acetate/hexane).
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 50%) to afford the final product.
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. Predicted data for these analyses are provided below, based on the known spectroscopic properties of similar pyrazole derivatives.[2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl (-CH₃) | 1.28 | Triplet | 7.1 |
| Ethyl (-CH₂) | 4.23 | Quartet | 7.1 |
| Methylene (-CH₂-) | 4.85 | Singlet | - |
| Pyrazole H-3 | 7.42 | Singlet | - |
| Pyrazole H-5 | 7.55 | Singlet | - |
| Hydroxyl (-OH) | 8.5 (broad) | Singlet | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-CH₃) | 14.1 |
| Methylene (-CH₂-) | 52.3 |
| Ethyl (-CH₂) | 61.8 |
| Pyrazole C-3 | 130.5 |
| Pyrazole C-5 | 135.2 |
| Pyrazole C-4 | 145.8 |
| Carbonyl (C=O) | 168.4 |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydroxyl) | 3400-3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3140 | Medium |
| C-H Stretch (aliphatic) | 2980, 2940 | Medium |
| C=O Stretch (ester) | 1745 | Strong |
| C=N, C=C Stretch (pyrazole ring) | 1590, 1510 | Medium |
| C-O Stretch (ester) | 1220, 1180 | Strong |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment Ion |
|---|---|
| 186.07 | [M]⁺ |
| 141.06 | [M - OCH₂CH₃]⁺ |
| 113.05 | [M - COOCH₂CH₃]⁺ |
Applications in Drug Discovery: Exploring the Therapeutic Potential
The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities. This section explores the potential therapeutic applications of this compound based on the activities of related compounds.
Potential Therapeutic Targets and Indications
The versatility of the pyrazole ring allows for its interaction with a diverse range of biological targets. The diagram below illustrates some of the key therapeutic areas where pyrazole derivatives have shown promise.
Caption: Potential therapeutic applications of pyrazole-based compounds in various disease areas.
-
Oncology: Pyrazole derivatives have been investigated as potent anticancer agents.[3] Some have demonstrated inhibitory activity against key kinases involved in tumor angiogenesis, such as VEGFR-2.[4]
-
Neuroscience: The pyrazole scaffold has been incorporated into molecules with significant central nervous system activity. For example, certain pyrazole-piperazine hybrids have shown promising anxiolytic and antidepressant-like effects, mediated through serotonergic and GABAergic pathways.[5]
-
Pain Management: Substituted pyrazolo-pyrimidines have emerged as potent and selective inhibitors of the P2X3 receptor, a key target in the treatment of chronic pain and neurogenic disorders.[6]
-
Infectious Diseases: The inherent antimicrobial and antifungal properties of the pyrazole nucleus make it an attractive starting point for the development of novel anti-infective agents.[7]
Conclusion and Future Directions
This compound represents a molecule of considerable interest for drug discovery and development. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The versatility of the pyrazole scaffold, combined with the specific substitution pattern of this compound, suggests that it could serve as a valuable building block or lead compound in the pursuit of novel therapeutics. Future research should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its biological activity against a panel of relevant targets, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile.
References
-
Lead Sciences. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. [Link]
-
ChemicalRegister. Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060006-28-0) Suppliers. [Link]
-
PubMed. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. [Link]
-
PMC - NIH. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. [Link]
-
ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]
-
PMC - NIH. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Google Patents. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
-
Bentham Science Publishers. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]
-
PMC - PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]
-
RSC Medicinal Chemistry. RESEARCH ARTICLE. [Link]
Sources
- 1. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate - Lead Sciences [lead-sciences.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis protocols, analytical characterization, and potential therapeutic applications, with a focus on the causal reasoning behind experimental methodologies.
Executive Summary
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound is a functionalized pyrazole derivative that presents a versatile platform for further chemical modification and drug design. This guide serves as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical, field-proven protocols.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.
Molecular Structure and Weight
The foundational step in characterizing any chemical entity is to ascertain its structure and molecular weight. The structure of this compound consists of a 4-hydroxypyrazole core N-substituted with an ethyl acetate moiety.
Based on its structure, the molecular formula is determined to be C₇H₁₀N₂O₃. From this formula, the precise molecular weight and other key properties can be calculated.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |
| Molecular Weight | 170.17 g/mol | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| LogP | -0.2 | Calculated |
| Polar Surface Area | 77.9 Ų | Calculated |
Synthesis Protocol
The synthesis of substituted pyrazoles can be achieved through various established methods, most commonly via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4] The following protocol outlines a plausible and robust method for the synthesis of this compound, adapted from established procedures for similar pyrazole derivatives.
Synthesis Workflow
The synthesis is conceptualized as a two-step process: formation of the 4-hydroxypyrazole core followed by N-alkylation with an ethyl acetate moiety.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxypyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Ice
-
Water (deionized)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.
-
Expert Insight: The use of anhydrous DMF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by atmospheric moisture.
-
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-hydroxypyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour. During this time, the evolution of hydrogen gas should be observed as the pyrazole nitrogen is deprotonated.
-
Trustworthiness: The reaction is self-validating as the cessation of gas evolution indicates the completion of the deprotonation step.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.05 equivalents) dropwise with cooling to manage any exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexane).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench any unreacted sodium hydride.
-
Extraction and Purification: The resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene and ethyl protons of the acetate group, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the pyrazole ring.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.
Potential Applications in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this moiety.[1] The structure of this compound offers several strategic advantages for drug development.
As a Scaffold for Library Synthesis
The hydroxyl and ester functional groups provide convenient handles for further chemical modification, making this compound an excellent starting point for the synthesis of a library of derivatives for screening against various biological targets.
-
The hydroxyl group can be functionalized to form ethers or esters.
-
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.
Caption: Derivatization pathways for library synthesis.
Target Classes of Interest
Given the known biological activities of pyrazole-containing compounds, derivatives of this compound could be investigated for a range of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions in the ATP-binding pocket of kinases.
-
Cyclooxygenase (COX) Inhibitors: The pyrazole ring is a key structural feature of the selective COX-2 inhibitor celecoxib.[1]
-
P2X3 Receptor Inhibitors: Substituted pyrazoles have been explored as P2X3 inhibitors for the treatment of neurogenic disorders.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of versatile functional groups make it an ideal scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their research endeavors. The continued exploration of pyrazole derivatives holds significant promise for the discovery of new medicines to address unmet medical needs.
References
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed. Available at: [Link]
-
2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3. PubChem. Available at: [Link]
-
(PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]
- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. Google Patents.
- WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.
-
Receptor Chem - Innovation in Life Science Research. ReceptorChem. Available at: [Link]
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.com. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]
-
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
Sources
- 1. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 4. molecularweightcalculator.com [molecularweightcalculator.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into spectroscopic analysis. We will explore the expected outcomes from key analytical techniques—NMR, IR, and Mass Spectrometry—and propose a viable synthetic route. The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties, make them a focal point of drug discovery efforts.[3] The precise structural characterization of novel pyrazole analogues is paramount, as subtle changes in substitution can profoundly impact their biological efficacy and safety profiles. This compound is a molecule of interest, combining the versatile pyrazole scaffold with a hydroxyl group that can participate in hydrogen bonding and an ethyl acetate moiety that can influence solubility and pharmacokinetic properties. This guide will walk through the logical process of confirming its structure.
Proposed Synthesis Pathway
A robust synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to this compound involves a two-step process: the formation of the 4-hydroxypyrazole core followed by N-alkylation.
A common method for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine.[1] For a 4-hydroxypyrazole, a suitable starting material would be a β-ketoester with a hydroxyl or protected hydroxyl equivalent at the α-position. An alternative and direct approach could involve the reaction of hydrazine with ethyl 2-formyl-3-oxobutanoate or a similar precursor.
Following the formation of 4-hydroxy-1H-pyrazole, the ethyl acetate sidechain can be introduced via N-alkylation using ethyl bromoacetate in the presence of a suitable base, such as sodium hydride, in an aprotic polar solvent like DMF.[4]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-hydroxy-1H-pyrazole
-
To a solution of a suitable 1,3-dicarbonyl precursor in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound [4]
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 4-hydroxy-1H-pyrazole in DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours, again monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Structure Elucidation
The following sections detail the expected spectroscopic data for this compound. While direct experimental data is not widely available in the literature, these predictions are based on well-established principles and data from analogous compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts are influenced by the electron-withdrawing and donating effects of the pyrazole ring, the hydroxyl group, and the ethyl acetate moiety.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ethyl (-CH₃) | ~1.2-1.3 | Triplet | ~7.1 | Typical for an ethyl ester, coupled to the adjacent methylene group. |
| Ethyl (-CH₂) | ~4.1-4.2 | Quartet | ~7.1 | Adjacent to the electron-withdrawing ester oxygen, coupled to the methyl group. |
| Methylene (-CH₂-) | ~4.8-5.0 | Singlet | - | Adjacent to the pyrazole nitrogen and the ester carbonyl, expected to be a sharp singlet. |
| Pyrazole H-3 & H-5 | ~7.4-7.6 | Singlets | - | These protons are on adjacent carbons to the nitrogen atoms and are expected to be downfield. Due to substitution at N-1 and C-4, they appear as singlets. The hydroxyl group at C-4 will influence their exact shift. |
| Hydroxyl (-OH) | Broad, variable | Singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It will likely appear as a broad singlet. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known values for pyrazole and ethyl acetate derivatives.[5][6]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl (-CH₃) | ~14.0 | Typical for an ethyl ester methyl group. |
| Methylene (-CH₂-) | ~50.0 | Carbon of the acetate sidechain attached to the pyrazole nitrogen. |
| Ethyl (-CH₂) | ~62.0 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |
| Pyrazole C-3 & C-5 | ~130-140 | Aromatic carbons of the pyrazole ring adjacent to nitrogen atoms. Their exact shifts will be influenced by the N-substituent and the C-4 hydroxyl group. |
| Pyrazole C-4 | ~145-155 | The carbon bearing the hydroxyl group, expected to be significantly downfield. |
| Carbonyl (C=O) | ~168.0 | Typical chemical shift for an ester carbonyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Further structural confirmation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
Caption: A standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][7]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Alcohol) | 3200-3500 | Broad, Strong | Characteristic of a hydroxyl group involved in hydrogen bonding.[8] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Associated with the C-H bonds of the pyrazole ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Corresponding to the C-H bonds of the ethyl and methylene groups. |
| C=O Stretch (Ester) | 1730-1750 | Strong, Sharp | A strong absorption characteristic of the ester carbonyl group. |
| C=C & C=N Stretch (Aromatic) | 1450-1600 | Medium-Strong | Vibrations of the pyrazole ring. |
| C-O Stretch (Ester) | 1100-1300 | Strong | C-O single bond stretching of the ester group. |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Molecular Ion: For C₇H₁₀N₂O₃, the expected molecular weight is 170.12 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 170.
Predicted Fragmentation Pattern: The fragmentation of pyrazole derivatives often involves the cleavage of the ring and loss of small neutral molecules like HCN.[9] The ethyl acetate sidechain is also a likely site for fragmentation.
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z = 125.
-
Loss of the entire ethyl acetate group (-CH₂COOCH₂CH₃): [M - 87]⁺, resulting in a 4-hydroxypyrazole fragment at m/z = 83.
-
Cleavage of the ester: Loss of an ethyl radical (-CH₂CH₃) to give [M - 29]⁺ at m/z = 141, followed by loss of CO to give a fragment at m/z = 113.
-
Ring fragmentation: Loss of HCN from the pyrazole ring, which could occur from various larger fragments.
Caption: Predicted major fragmentation pathways for the target compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining a plausible synthetic route with predictive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, a high degree of confidence in the molecular structure can be achieved. Each piece of spectroscopic data serves to validate the others, providing a self-consistent and robust confirmation of the compound's identity. This guide outlines the expected results and the underlying chemical principles, offering a solid framework for researchers working with this and related pyrazole derivatives.
References
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
PubChem. 1H-Pyrazol-4-ol. Available at: [Link]
-
University of California, Los Angeles. Approximating Proton NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available at: [Link]
-
PubMed. ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. Available at: [Link]
-
Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link]
-
American Chemical Society. Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central. Synthesis of Chromone-Related Pyrazole Compounds. Available at: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]
-
ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
University of Birmingham. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
-
Journal of King Saud University - Science. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]
-
Chegg.com. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Available at: [Link]
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available at: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
NIST WebBook. 1H-Pyrazole. Available at: [Link]
-
RSC Medicinal Chemistry. RESEARCH ARTICLE. Available at: [Link]
-
Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
PubMed Central. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
-
PubMed. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Available at: [Link]
-
ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]
-
The Open Access Journal of Science and Technology. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]
-
ResearchGate. 1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold). Available at: [Link]
-
Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. Available at: [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Technical Guide for Advanced Research
Introduction
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their spectroscopic properties is fundamental for their synthesis, purification, and structural elucidation.[1][2] This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring this critical data.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the fundamental principles of spectroscopic interpretation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazole ring, the ester group, and the hydroxyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ethyl (-CH₃) | ~1.2 - 1.3 | Triplet | ~7.1 | Standard range for an ethyl ester, coupled to the adjacent methylene group. |
| Ethyl (-CH₂) | ~4.1 - 4.2 | Quartet | ~7.1 | Deshielded by the adjacent oxygen atom, coupled to the methyl group. |
| Acetate (-CH₂) | ~4.8 - 5.0 | Singlet | N/A | Deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group. |
| Pyrazole H-3, H-5 | ~7.3 - 7.5 | Singlet (likely overlapping) | N/A | The hydroxyl group at the 4-position is expected to render the chemical environments of H-3 and H-5 similar, potentially resulting in a single, slightly broadened peak. |
| Pyrazole (-OH) | ~9.0 - 11.0 | Broad Singlet | N/A | The phenolic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl (-CH₃) | ~14.0 | Typical chemical shift for a terminal methyl group in an ethyl ester. |
| Acetate (-CH₂) | ~52.0 | Shielded relative to the ester methylene, attached to the pyrazole nitrogen. |
| Ethyl (-CH₂) | ~62.0 | Standard chemical shift for a methylene group in an ethyl ester. |
| Pyrazole C-3, C-5 | ~130.0 | Deshielded due to their position in the heterocyclic aromatic ring. |
| Pyrazole C-4 | ~145.0 | Significantly deshielded due to the direct attachment of the electronegative hydroxyl group. |
| Carbonyl (C=O) | ~168.0 | Characteristic chemical shift for an ester carbonyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound Sample Preparation: KBr pellet or thin film.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ester) | 1750 - 1735 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch (Pyrazole) | 1550 - 1480 | Medium |
| C-O stretch (Ester) | 1300 - 1100 | Strong |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure.
Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Method: Electron Ionization (EI).
| m/z | Predicted Fragment Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₂CH₃]⁺ |
| 111 | [M - COOCH₂CH₃]⁺ |
| 84 | [C₃H₄N₂O]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]
-
Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[2]
-
Cap the NMR tube securely.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Infrared (IR) Spectroscopy
Caption: General workflow for Mass Spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile). [2]2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer. [2] * In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. [2] * The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio. [2]
-
Molecular Structure
Caption: Molecular structure of this compound.
References
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC. Available at: [Link]
Sources
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate solubility profile
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For correspondence, please contact the authoring entity. This document is intended for researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for the characterization of the solubility profile of this compound, a heterocyclic compound with potential pharmaceutical applications. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reproducible approach. This document outlines detailed protocols for determining equilibrium aqueous solubility across a biopharmaceutically relevant pH range, pKa determination via potentiometric titration, and solubility in key organic solvents. The overarching goal is to equip the research and development scientist with the necessary tools to generate a complete solubility profile, enabling informed decisions in the drug development pipeline, including preliminary Biopharmaceutics Classification System (BCS) assessment.
Introduction: The Critical Role of Solubility
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a core structure in numerous compounds exhibiting a wide range of biological activities.[1] The solubility of such a candidate molecule is a paramount physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Therefore, a thorough understanding of a compound's solubility is essential from the earliest stages of discovery. The International Council for Harmonisation (ICH) and other regulatory bodies emphasize the need for precise solubility data, particularly for the BCS, which classifies drugs based on their solubility and permeability characteristics.[2][3] This guide presents a systematic approach to fully characterize the solubility of this compound.
Predicted Physicochemical Properties and Their Implications
A preliminary analysis of the molecular structure of this compound provides insight into its expected solubility behavior.
-
Structure: The molecule contains a pyrazole ring substituted with a hydroxyl group and an N-linked ethyl acetate moiety.
-
Key Functional Groups:
-
4-Hydroxy Group: The phenolic hydroxyl group is weakly acidic and capable of donating a hydrogen bond. Its ionization will be pH-dependent, suggesting that aqueous solubility will increase significantly at pH values above its pKa.
-
Ethyl Acetate Group: The ester functionality can act as a hydrogen bond acceptor. However, the ethyl group and the overall acetate moiety contribute to the molecule's lipophilicity, which may favor solubility in organic solvents over aqueous media.[4]
-
Pyrazole Ring: The pyrazole ring itself is a weak base.[5] The two nitrogen atoms can participate in hydrogen bonding.
-
This duality of hydrophilic (hydroxyl) and lipophilic (ethyl acetate) features suggests a complex solubility profile that must be investigated empirically.
Experimental Determination of Aqueous Solubility
The cornerstone of any solubility profile is the determination of equilibrium solubility in aqueous media. The "gold standard" for this is the shake-flask method, which is recommended by major regulatory authorities like the WHO.[6]
Protocol: Equilibrium Solubility by Shake-Flask Method (ICH M9 Guideline)
This protocol is designed to determine the thermodynamic equilibrium solubility of the compound across the biopharmaceutically relevant pH range of 1.2 to 6.8.[3][7]
Expert Insight: The objective is to ensure that an excess of the solid API is present throughout the experiment to maintain a saturated solution.[8] The time to reach equilibrium can vary, so sampling at multiple time points is a self-validating mechanism to confirm that a plateau in concentration has been reached.[6]
Materials:
-
This compound (crystalline solid)
-
Buffer solutions: pH 1.2 (HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)
-
Mechanical shaker or orbital agitator with temperature control (37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
-
pH meter
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to separate vials for each pH buffer. "Excess" should be enough to ensure undissolved solid is visible at the end of the experiment. A starting point could be 5-10 mg of compound in 1-2 mL of buffer.
-
Equilibration: Place the sealed vials in a mechanical shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended but without creating a vortex.[6]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.[6]
-
Phase Separation: Immediately separate the undissolved solid from the solution. This can be done by centrifugation at high speed or by filtering through a chemically compatible syringe filter.
-
Trustworthiness Check: Adsorption of the compound to the filter material should be ruled out by a preliminary test. If significant, centrifugation is the preferred method.[6]
-
-
Dilution & Analysis: Promptly dilute the clear supernatant with mobile phase to prevent precipitation upon cooling.[6] Quantify the concentration of the dissolved compound using a validated analytical method.
-
pH Measurement: Measure the final pH of the suspension in each vial at the end of the experiment to ensure the buffer capacity was not overwhelmed.[8]
-
Equilibrium Confirmation: Equilibrium is reached when the concentration values from two consecutive time points are within an acceptable margin (e.g., <10%).[6] The final equilibrium solubility is reported in mg/mL.
Caption: Relationship between pH, pKa, and Ionization State for an Acidic Compound.
Solubility in Organic Solvents
Understanding solubility in organic solvents is crucial for synthetic chemistry (reaction and purification), analytical chemistry (stock solution preparation), and formulation development (e.g., for amorphous solid dispersions or non-aqueous formulations).
Protocol: Screening in Common Organic Solvents
This protocol uses a simplified, semi-quantitative approach to rapidly assess solubility in a range of common laboratory solvents.
Materials:
-
This compound
-
Panel of solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Small glass vials with caps
-
Vortex mixer
Step-by-Step Methodology:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 5 mg) to separate vials.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each corresponding vial.
-
Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.
-
Visual Observation: Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify the solubility based on visual inspection. If the solid dissolves completely, more can be added incrementally to estimate the saturation point.
Data Presentation: The results should be summarized in a clear, structured table.
| Solvent | Polarity Index | Dielectric Constant | Solubility Classification | Approx. Solubility (mg/mL) |
| Methanol | 5.1 | 32.7 | e.g., Soluble | >10 |
| Ethanol | 4.3 | 24.5 | e.g., Soluble | >10 |
| Acetone | 4.3 | 20.7 | e.g., Sparingly Soluble | ~5 |
| Acetonitrile | 6.2 | 37.5 | e.g., Sparingly Soluble | ~3 |
| Ethyl Acetate | 4.3 | 6.0 | e.g., Slightly Soluble | ~1 |
| Dichloromethane | 3.4 | 9.1 | e.g., Slightly Soluble | <1 |
| DMSO | 7.2 | 46.7 | e.g., Freely Soluble | >50 |
Note: The data in this table is illustrative and must be determined experimentally.
Data Synthesis and Application
The collected data provides a comprehensive picture of the compound's solubility.
Preliminary BCS Classification
The Biopharmaceutics Classification System is a framework to waive in vivo bioequivalence studies. [3]* Solubility Class: A drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8 at 37 °C. [7]* Calculation: Using the lowest measured equilibrium solubility (S_min) from the shake-flask study, calculate the volume required to dissolve the highest projected clinical dose:
- Volume (mL) = Dose (mg) / S_min (mg/mL)
-
Classification:
-
If Volume ≤ 250 mL, the compound is preliminarily classified as High Solubility (BCS Class 1 or 3) .
-
If Volume > 250 mL, the compound is preliminarily classified as Low Solubility (BCS Class 2 or 4) .
-
This classification, combined with permeability data (from Caco-2 assays or other models), provides critical guidance for the formulation and clinical development strategy.
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility profile of this compound. By employing standardized protocols such as the shake-flask method for equilibrium aqueous solubility and potentiometric titration for pKa determination, researchers can generate the robust and reliable data required for modern drug development. Understanding the interplay between pH, ionization, and solubility is fundamental to overcoming potential biopharmaceutical challenges and successfully advancing promising compounds like this pyrazole derivative through the development pipeline. The experimental choices and validation checks described herein are designed to ensure the integrity and trustworthiness of the generated data, empowering scientists to make confident, data-driven decisions.
References
-
World Health Organization (WHO). (n.d.). Annex 4. WHO Technical Report Series. Retrieved from [Link]
- Google Patents. (2014). WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
-
Dong, W., et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4609. Retrieved from [Link]
-
PubMed. (2015). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC. Retrieved from [Link]
-
Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)ethyl acetate. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
gmp-compliance.org. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
Sources
- 1. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. who.int [who.int]
- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
discovery and isolation of novel pyrazole derivatives
An In-depth Technical Guide to the Discovery and Isolation of Novel Pyrazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, pyrazole-containing molecules have demonstrated significant therapeutic impact across diverse disease areas, including oncology, infectious diseases, and neurology. This guide provides a comprehensive, field-proven framework for the modern , moving beyond mere protocols to elucidate the underlying scientific rationale that drives successful drug development campaigns.
This document is structured to guide researchers through the logical flow of a discovery project, from initial synthetic design to the rigorous characterization of the final, purified compound. We will explore both classical and contemporary synthetic methodologies, delve into the nuances of purification and isolation, and detail the analytical techniques essential for unequivocal structural confirmation.
Part 1: Strategic Synthesis of the Pyrazole Core: A Tale of Two Nitrogens
The construction of the pyrazole ring is the foundational step in any discovery program. The choice of synthetic strategy is paramount, as it dictates the achievable substitution patterns, regioselectivity, and overall efficiency of the process.
The Workhorse: Knorr Pyrazole Synthesis and its Modern Variants
The Knorr synthesis, a classic condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, remains a highly reliable and versatile method for pyrazole formation. Its enduring popularity stems from the ready availability of starting materials and the generally high yields obtained.
Conceptual Workflow of the Knorr Synthesis
theoretical studies of 4-hydroxypyrazole compounds
An In-Depth Technical Guide to the Theoretical and Computational Study of 4-Hydroxypyrazole Compounds
Authored by a Senior Application Scientist
Foreword: The Rising Prominence of the 4-Hydroxypyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] These five-membered heterocyclic compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Within this versatile family, the 4-hydroxypyrazole scaffold presents a particularly intriguing profile. As a major metabolite of pyrazole, an inhibitor of alcohol dehydrogenase, its formation and interactions within biological systems are of significant interest.[3][4] The hydroxyl group at the C4 position introduces unique electronic properties and potential for hydrogen bonding, making it a compelling candidate for rational drug design.
This guide moves beyond synthesis and preliminary screening to delve into the theoretical and computational methodologies that are indispensable for modern drug discovery.[5] For researchers and drug development professionals, these in silico techniques offer a cost-effective and powerful means to predict molecular properties, understand reaction mechanisms, and optimize ligand-target interactions before a single compound is synthesized.[5] We will explore the core theoretical principles, provide field-tested computational protocols, and explain the causality behind methodological choices to empower your research and development endeavors.
Part 1: Quantum Chemical Calculations - Unveiling Intrinsic Molecular Properties
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules.[5] These methods allow us to build a foundational understanding of a 4-hydroxypyrazole derivative from first principles.
The Rationale for DFT in Pyrazole Studies
For organic molecules like 4-hydroxypyrazoles, DFT strikes an optimal balance between computational cost and accuracy. Methods like the B3LYP functional combined with Pople-style basis sets (e.g., 6-31G(d) or the more robust 6-311++G(d,p)) have been repeatedly validated for predicting the geometries and electronic properties of pyrazole and other heterocyclic systems.[1][6][7] The choice of basis set is critical: a 6-311++G(d,p) basis set, for instance, includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is crucial for accurately modeling the polar N-H and O-H bonds in our target molecule.
Core Computational Workflow: From Structure to Properties
A typical QM investigation follows a validated, sequential workflow. The primary objective is to find the molecule's lowest energy conformation (its most stable 3D shape) and then, from this optimized geometry, calculate a suite of electronic and spectroscopic properties.
Caption: A standard workflow for computational analysis of 4-hydroxypyrazole derivatives.
Experimental Protocol 1: DFT Geometry Optimization and Property Calculation
-
Structure Preparation: Draw the 2D structure of the desired 4-hydroxypyrazole derivative in a molecular editor (e.g., ChemDraw, Avogadro). Convert it to an initial 3D structure.
-
Input File Generation: Using software like Gaussian, ORCA, or GAMESS, create an input file specifying the coordinates, charge, and multiplicity (singlet for most pyrazoles).
-
Method Selection: Define the level of theory. A robust choice is B3LYP/6-311++G(d,p).
-
Causality: B3LYP is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electronic effects in many organic systems. The 6-311++G(d,p) basis set is large enough to provide accurate results without being excessively computationally expensive.
-
-
Job Specification: Specify the job type as Opt Freq (Optimization followed by Frequency calculation). This single command ensures that after the geometry is optimized, a vibrational analysis is performed at the same level of theory.
-
Execution: Run the calculation. This may take from minutes to hours depending on the size of the molecule and the computational resources available.
-
Validation: After completion, check the output file. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies. One imaginary frequency indicates a transition state.
-
Data Extraction: From the validated output, extract key data points:
-
Final optimized coordinates (the most stable 3D structure).
-
Energies of the Frontier Molecular Orbitals (HOMO and LUMO).
-
Calculated vibrational frequencies (for IR spectrum prediction).
-
Calculated NMR shielding tensors (for chemical shift prediction).[6]
-
Multipole moments, especially the dipole moment.
-
Interpreting Key Electronic Properties
The output of a DFT calculation provides a wealth of predictive data.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is a descriptor of chemical stability; a large gap suggests high stability and low reactivity.[8] For instance, a DFT study on a furan-pyrazole derivative reported a HOMO-LUMO gap of 4.458 eV, indicating high electronic stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For 4-hydroxypyrazole, the MEP map would highlight the electronegative oxygen and nitrogen atoms as sites prone to electrophilic attack or hydrogen bonding.
| Calculated Property | Typical Value Range | Significance in Drug Design |
| HOMO Energy | -5 to -8 eV | Relates to electron-donating ability; important for charge-transfer interactions. |
| LUMO Energy | -1 to 2 eV | Relates to electron-accepting ability; target for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 3 to 6 eV | Indicator of chemical reactivity and stability.[8] Lower gap suggests easier excitation. |
| Dipole Moment | 1 to 5 Debye | Measures molecular polarity; influences solubility and membrane permeability. |
Part 2: Tautomerism - A Critical Computational Consideration
Hydroxypyrazoles can exist in different tautomeric forms, which can have drastically different biological activities and physicochemical properties. For 4-hydroxypyrazole, the key equilibrium is between the hydroxyl form and its corresponding keto (pyrazolin-4-one) forms.
Caption: Potential tautomeric equilibria for the 4-hydroxypyrazole scaffold.
Computational chemistry is the ideal tool to predict the relative stability of these tautomers. The process involves optimizing the geometry of each potential tautomer and comparing their final electronic energies. It's crucial to include solvation effects, as the stability of polar tautomers can be significantly influenced by the solvent environment.[9]
Experimental Protocol 2: Tautomer Stability Analysis
-
Structure Generation: Create input structures for all plausible tautomers of the 4-hydroxypyrazole derivative.
-
Optimization in Gas Phase: Perform a Opt Freq calculation for each tautomer in the gas phase at a reliable DFT level (e.g., B3LYP/6-311++G(d,p)).
-
Optimization in Solution: Perform a second Opt Freq calculation for each tautomer, this time incorporating a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.
-
Causality: The PCM models the solvent as a continuous dielectric medium, accounting for the bulk electrostatic effects of the solvent (e.g., water) on the solute. This is essential because polar solvents can preferentially stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.
-
-
Energy Comparison: Extract the final Gibbs Free Energy (G) for each tautomer from the frequency calculation output in both the gas and solvent phases. The tautomer with the lowest Gibbs Free Energy is the most stable under those conditions.
-
Population Analysis: Calculate the relative population of each tautomer using the Boltzmann distribution equation, which relates the energy difference between states to their population ratio at a given temperature.
Part 3: Molecular Docking - Simulating Ligand-Target Interactions
Once the intrinsic properties and most stable tautomeric form of a 4-hydroxypyrazole compound are understood, molecular docking can predict how it will bind to a biological target, such as an enzyme active site.[5] This technique is foundational for structure-based drug design.
The Logic of the Docking Workflow
Molecular docking involves two main steps: first, a search algorithm explores various possible orientations and conformations (poses) of the ligand within the protein's binding site. Second, a scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.[10] Studies on pyrazole derivatives have successfully used docking to investigate their interactions with targets like cyclooxygenase-2 (COX-2).[10][11]
Caption: Standard workflow for a molecular docking study of a 4-hydroxypyrazole ligand.
Experimental Protocol 3: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), for example, PDB ID: 3LN1 for COX-2.[10]
-
Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules and co-crystallized ligands, repairing missing side chains, and adding polar hydrogens.
-
-
Ligand Preparation:
-
Use the lowest-energy tautomer of your 4-hydroxypyrazole compound, ideally from a QM optimization.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Box Definition: Define the search space for the docking algorithm by placing a 3D grid box that encompasses the entire active site of the protein.
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina. Vina uses an iterated local search global optimizer algorithm to find the best binding poses.
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses with their corresponding affinity scores.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.[12]
-
| Docking Result | Example | Significance |
| Binding Affinity | -7.0 kcal/mol | A semi-quantitative estimate of binding strength. More negative values are better. |
| Hydrogen Bonds | O-H of pyrazole with Ser530 | Key anchoring interactions that provide specificity and affinity. |
| Hydrophobic Interactions | Phenyl ring of pyrazole with Val349, Leu352 | Interactions that stabilize the ligand in the often-greasy active site pocket. |
| π-π Stacking | Pyrazole ring with Tyr385 | Favorable aromatic interactions that contribute to binding energy. |
Conclusion and Future Directions
The theoretical study of 4-hydroxypyrazole compounds through quantum chemical calculations and molecular docking provides an indispensable framework for modern drug discovery. These computational tools allow for the prediction of molecular stability, reactivity, and bioactivity, guiding synthetic efforts toward the most promising candidates.[5] Future work in this area will likely involve the integration of more advanced techniques like molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex over time and the use of machine learning models to accelerate the prediction of pharmacological properties for vast libraries of virtual compounds.[5] By grounding our research in these robust theoretical principles, we can unlock the full therapeutic potential of the 4-hydroxypyrazole scaffold.
References
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. Available at: [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). PubMed. Available at: [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). Mount Sinai Scholars Portal. Available at: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024). ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. Available at: [Link]
-
Tautomeric Equilibria of 3-Hydroxypyrazole in the Gas Phase and in Solution: A Theoretical Study Combining ab Initio Quantum Mechanics and Monte Carlo Simulation Methods. (n.d.). ACS Publications. Available at: [Link]
-
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (n.d.). DergiPark. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Spectroscopic, DFT, molecular dynamics and molecular docking study of 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide based on DFT calculations. (n.d.). ResearchGate. Available at: [Link]
-
Molecular docking result. (A) – the position of pyrazole 4 a in binding... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. pjoes.com [pjoes.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide will cover its chemical identity, including its IUPAC name, physicochemical properties, and spectral analysis. Furthermore, it will delve into detailed synthetic methodologies, offering a step-by-step protocol and explaining the rationale behind the chosen synthetic route. A significant portion of this guide is dedicated to the exploration of its diverse pharmacological activities, supported by mechanistic insights and in-text citations of relevant studies. The document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics by providing a deep understanding of this versatile pyrazole derivative.
Chemical Identity and Physicochemical Properties
IUPAC Name
The correct IUPAC name for the compound is This compound . This nomenclature is derived from the systematic naming of its constituent parts: the ethyl acetate group attached to the nitrogen at position 1 of the pyrazole ring, which itself is substituted with a hydroxyl group at position 4.
Chemical Structure
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting material purity.
Materials:
-
Ethyl 3-ethoxy-2-formylpropanoate (or equivalent β-ketoester)
-
Ethyl hydrazinoacetate hydrochloride
-
Ethanol
-
Sodium acetate (or other suitable base)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester and an equimolar amount of ethyl hydrazinoacetate hydrochloride in ethanol.
-
Base Addition: Add a slight excess of a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound. [1] Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction by providing a suitable medium for the condensation and cyclization steps.
-
Base: The base is crucial to deprotonate the hydrazine hydrochloride, generating the free hydrazine which is the active nucleophile in the reaction.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the pyrazole ring.
-
Aqueous Workup and Extraction: This standard procedure is used to remove inorganic salts, unreacted starting materials, and other water-soluble impurities.
-
Column Chromatography: This purification technique is essential to isolate the desired product from any side products or remaining impurities, ensuring high purity for subsequent biological evaluation.
Pharmacological Significance and Applications in Drug Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications. [2][3][4]The presence of the 4-hydroxy and the N-acetic acid ethyl ester moieties in the target molecule provides opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Overview of Pyrazole Derivatives in Medicine
Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory: Celecoxib is a well-known COX-2 inhibitor containing a pyrazole core. [4]* Anticancer: Several pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as EGFR and HER2. [5]* Antimicrobial and Antiviral: The pyrazole scaffold is found in drugs targeting bacterial and viral infections. [3][6]* Neuroprotective and Anticonvulsant: Certain pyrazole derivatives exhibit activity in the central nervous system. [7]* Enzyme Inhibition: The versatile nature of the pyrazole ring allows it to interact with the active sites of various enzymes, leading to their inhibition. [7]
Caption: Key therapeutic areas for pyrazole-based drugs.
Potential Therapeutic Targets for this compound Derivatives
The structural features of this compound suggest its potential as a starting point for developing inhibitors of several important drug targets:
-
Kinases: The pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases. The hydroxyl group can form crucial hydrogen bonds, and the ester group can be modified to interact with solvent-exposed regions or allosteric pockets.
-
VEGFR-2 Inhibitors: Recent studies have shown that pyrazole derivatives can act as potent VEGFR-2 inhibitors, which are crucial in angiogenesis and cancer therapy. [8]* P2X3 Receptor Antagonists: Pyrazole-containing compounds have been investigated as antagonists of the P2X3 receptor, which is implicated in chronic pain and other neurogenic disorders. [9] The synthesis of a library of derivatives based on this core structure, followed by high-throughput screening against a panel of relevant biological targets, would be a logical next step in exploring its therapeutic potential.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis and the proven track record of the pyrazole scaffold in drug discovery make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic rationale, and an exploration of its potential pharmacological applications. Further research into the derivatization and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Ethyl 2-(4-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1H-pyrazol-1-yl)acetate | Matrix Scientific. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Ethyl 2-[4-(chloromethyl)pyrazol-1-yl]acetate - PubChem. (2026-01-18).
- EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (2022-05-16).
- 10199-61-8 | Ethyl 2-(1H-pyrazol-1-yl)acetate - ChemScene. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.).
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Ethyl 2-(4-(3-hydroxy-4-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)acetate | Matrix Scientific. (n.d.).
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[2][6]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (n.d.). Retrieved from
- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. (n.d.).
- (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate - ResearchGate. (2025-08-10).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-acetate - PrepChem.com. (n.d.).
- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents. (n.d.).
- (1H-Pyrazol-4-yloxy)-acetic acid ethyl ester | C7H10N2O3 | CID 132989436 - PubChem. (n.d.).
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC - PubMed Central. (2025-02-13).
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (n.d.).
- 2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3 | CID 637753 - PubChem - NIH. (n.d.).
- Pyrazole derivatives - Georganics. (n.d.).
- Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC - NIH. (n.d.).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical and Chemical Characteristics of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the versatile pyrazole scaffold, it holds potential as a key building block for the synthesis of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the constituent functional moieties to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.
Molecular Structure and Core Properties
The foundational attributes of this compound are derived from its unique molecular architecture, which combines a 4-hydroxypyrazole core with an N-linked ethyl acetate substituent.
Molecular Formula: C₇H₁₀N₂O₃
Molecular Weight: 170.17 g/mol
The structure of this compound is characterized by the aromatic pyrazole ring, which imparts a degree of rigidity and specific electronic properties. The hydroxyl group at the C4 position and the ethyl acetate group at the N1 position are key determinants of its chemical reactivity and potential for intermolecular interactions.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |
| Molecular Weight | 170.17 g/mol | Calculated |
| CAS Number | Not available | N/A |
Predicted Physicochemical Characteristics
Physical State and Appearance
Based on related N-substituted pyrazole derivatives and other small organic molecules of similar molecular weight, this compound is predicted to be a white to off-white solid at room temperature.[1]
Melting and Boiling Points
The melting point is anticipated to be significantly influenced by the crystalline packing, which is dictated by intermolecular forces such as hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions. For comparison, 4-hydroxypyrazole has a predicted boiling point of 326.1°C, though this is a calculated value.[2] The presence of the ethyl acetate group may lower the melting point compared to unsubstituted 4-hydroxypyrazole. A reasonable estimate for the melting point would be in the range of 100-150 °C. The boiling point is expected to be high, likely above 300 °C, and decomposition may occur at atmospheric pressure.
Solubility
The solubility profile is expected to be mixed due to the presence of both polar (hydroxyl, ester, pyrazole nitrogens) and non-polar (ethyl group, pyrazole ring) functionalities.
-
Water: Sparingly soluble. The hydroxyl group can participate in hydrogen bonding with water, but the overall hydrophobicity of the molecule will limit its aqueous solubility.
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF): Good solubility is predicted due to the ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.
Spectroscopic Profile (Predicted)
A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following are predicted spectral characteristics based on known data for similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the ethyl acetate side chain.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Comparison |
| Pyrazole H-3, H-5 | ~7.5 - 7.8 | Singlets | N/A | Protons on the pyrazole ring typically appear in this region. The C3 and C5 protons are chemically non-equivalent. |
| Methylene (-CH₂-) of acetate | ~4.8 - 5.0 | Singlet | N/A | The methylene protons adjacent to the pyrazole nitrogen are deshielded and expected to appear as a singlet. |
| Methylene (-O-CH₂-) of ethyl | ~4.2 | Quartet | ~7.1 | Typical chemical shift for a methylene group adjacent to an ester oxygen. |
| Methyl (-CH₃) of ethyl | ~1.2 - 1.3 | Triplet | ~7.1 | Characteristic chemical shift for a methyl group of an ethyl ester. |
| Hydroxyl (-OH) | Variable | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with residual water. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale/Comparison |
| Carbonyl (C=O) | ~168 - 172 | Typical range for an ester carbonyl carbon. |
| Pyrazole C-4 (C-OH) | ~145 - 150 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |
| Pyrazole C-3, C-5 | ~130 - 140 | Chemical shifts for carbons in the pyrazole ring. |
| Methylene (-CH₂-) of acetate | ~50 - 55 | Methylene carbon attached to the pyrazole nitrogen. |
| Methylene (-O-CH₂-) of ethyl | ~60 - 62 | Methylene carbon of the ethyl ester. |
| Methyl (-CH₃) of ethyl | ~14 - 15 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the key functional groups.
Table 4: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |
| C=O stretch (ester) | 1730 - 1750 | Strong |
| C=N, C=C stretch (pyrazole ring) | 1400 - 1600 | Medium |
| C-O stretch (ester) | 1000 - 1300 | Strong |
Mass Spectrometry
Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ethyl acetate side chain.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is governed by the interplay of its functional groups.
Caption: Key reactive sites of this compound.
-
N-Alkylation of 4-Hydroxypyrazole: A common synthetic route to this class of compounds involves the N-alkylation of a 4-hydroxypyrazole precursor with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).[3][4]
-
Reactivity of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation under appropriate conditions. It also imparts weakly acidic properties to the molecule.
-
Reactivity of the Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
-
Reactivity of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the directing effects of the hydroxyl and N-acetate groups would need to be considered.
Applications in Drug Discovery and Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[3][5][6] The structural motifs present in this compound make it an attractive scaffold for several reasons:
-
Hydrogen Bonding Capabilities: The hydroxyl group and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.
-
Scaffold for Derivatization: The hydroxyl and ester functionalities provide convenient handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The pyrazole ring is generally considered to be metabolically stable, which is a desirable property for drug candidates.[5]
This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a range of diseases, including inflammatory conditions, cancer, and infectious diseases.
Experimental Protocols (Illustrative)
While specific experimental data for the target compound is lacking, the following are generalized protocols for the characterization of similar pyrazole derivatives.
Synthesis of this compound (Proposed)
Caption: Proposed synthetic workflow for this compound.
-
To a solution of 4-hydroxypyrazole in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the pyrazolate anion.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture as necessary and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a detailed predictive overview of its physical and chemical properties based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable starting point for researchers and scientists, enabling them to more effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. Further experimental validation of the predicted properties is highly encouraged to build upon the foundational information presented herein.
References
-
BenchChem. (2025). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide. Retrieved from BenchChem website.[7]
-
Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–558.[1]
- Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxyprazoles from vinyl azides and hydrazines. RSC Advances, 5(38), 29881-29884.
- Jordão, A. K., et al. (2011). Synthesis and pharmacological evaluation of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry, 19(1), 427-433.
-
PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]3]
-
PubChem. (n.d.). 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl acetate. Retrieved from [Link]]
-
PubChem. (n.d.). 1H-Pyrazol-4-ol. Retrieved from [Link]
-
Saher, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2007-2030.[5]
- Shaaban, M. R., et al. (2012). Synthesis and biological evaluation of new pyrazole derivatives. Acta Pharmaceutica, 62(2), 195-210.
-
Timoshenko, V. M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.[4]
-
Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287.[8]
- Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3278–o3279.
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]6]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6296.[3]
Sources
- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Detailed Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The functionalization of the pyrazole core is a key strategy for modulating its biological activity. This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a valuable intermediate for the synthesis of more complex bioactive molecules.[3] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure reproducibility and success.
The synthesis is approached in a two-step sequence: first, the preparation of the 4-hydroxy-1H-pyrazole precursor, followed by its N-alkylation with ethyl bromoacetate. This guide emphasizes safety, efficiency, and high-purity outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Hydrazine hydrate | Reagent | Sigma-Aldrich | Corrosive, toxic |
| Diethyl malonate | Reagent | Sigma-Aldrich | |
| Sodium metal | Reagent | Sigma-Aldrich | Highly reactive with water |
| Absolute Ethanol | Anhydrous | Fisher Scientific | |
| Diethyl ether | Anhydrous | Fisher Scientific | Flammable |
| Hydrochloric acid | 37% | VWR | Corrosive |
| 4-hydroxy-1H-pyrazole | >95% | Synthesized in Step 1 | |
| Ethyl bromoacetate | >98% | Sigma-Aldrich | Lachrymator, toxic |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | Flammable, corrosive |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Ethyl acetate | HPLC grade | Fisher Scientific | |
| Hexane | HPLC grade | Fisher Scientific | |
| Saturated sodium bicarbonate solution | |||
| Brine solution | |||
| Anhydrous sodium sulfate | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
Experimental Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 4-hydroxy-1H-pyrazole
This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds.[4]
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Reaction with Diethyl Malonate: Once all the sodium has reacted, cool the solution to room temperature. Add 40 g (0.25 mol) of diethyl malonate dropwise with stirring.
-
Cyclization with Hydrazine Hydrate: After the addition of diethyl malonate is complete, add 12.5 g (0.25 mol) of hydrazine hydrate dropwise. The reaction mixture is then refluxed for 4 hours.
-
Workup and Isolation: After reflux, cool the reaction mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid until it reaches a pH of approximately 7. The precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 4-hydroxy-1H-pyrazole. Dry the product under vacuum.
Part 2: Synthesis of this compound
This N-alkylation protocol is based on similar procedures for pyrazole derivatives.[5]
-
Reaction Setup: To a stirred slurry of 1.2 g (0.03 mol) of sodium hydride (60% dispersion in mineral oil) in 30 mL of anhydrous DMF at 0 °C (ice bath), add a solution of 2.1 g (0.025 mol) of 4-hydroxy-1H-pyrazole in 20 mL of anhydrous DMF dropwise. The addition should be slow to control the hydrogen gas evolution.
-
N-Alkylation: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, cool the mixture back to 0 °C and add 4.2 g (0.025 mol) of ethyl bromoacetate dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into 100 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[6]
Expected Results and Characterization
The final product, this compound, is expected to be a solid or a viscous oil. The purity should be assessed by NMR and Mass Spectrometry.
-
¹H NMR: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methylene group attached to the pyrazole nitrogen, and the protons on the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
-
IR Spectroscopy: The IR spectrum should exhibit a characteristic C=O stretching frequency for the ester group around 1730-1750 cm⁻¹.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction of sodium metal. | Ensure the use of absolute ethanol and that all the sodium has reacted before adding other reagents. |
| Incomplete cyclization. | Ensure the reflux time is adequate. | |
| Low yield in Step 2 | Inactive sodium hydride. | Use fresh sodium hydride from a newly opened container. |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware. | |
| Formation of O-alkylated product | The hydroxyl group on the pyrazole is also nucleophilic. | N-alkylation is generally favored under these conditions, but O-alkylation can be a side reaction. Careful purification by column chromatography should separate the isomers. |
| Multiple spots on TLC after Step 2 | Incomplete reaction or formation of side products. | Allow the reaction to run longer or adjust the stoichiometry of the reagents. Optimize the purification conditions. |
Safety Precautions
-
Sodium metal and sodium hydride are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere and away from water.
-
Hydrazine hydrate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Ethyl bromoacetate is a lachrymator and toxic. Always handle it in a well-ventilated fume hood with gloves and safety glasses.
-
DMF is a skin and respiratory irritant. Use in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The provided explanations for the experimental choices aim to empower the user to adapt and troubleshoot the protocol as needed.
References
-
Silva, A. M., & Pinto, D. C. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(8), 13685-13716. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(11), 874-896. [Link]
-
Kumar, A., & Sharma, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6563. [Link]
-
Sangwan, N. K., & Verma, B. S. (2004). Synthesis and antifungal activity of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Indian Journal of Chemistry - Section B, 43B(10), 2213-2219. [Link]
-
Li, Z., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. [Link]
-
Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]
-
Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Al-Zahrani, A. A. (2020). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10. [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]
-
Reddy, K. V. V., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 334-339. [Link]
-
PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Detailed Protocol: Laboratory Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. As a privileged scaffold, it is a key component in numerous FDA-approved drugs, including the blockbuster anti-inflammatory agent Celecoxib and the multi-kinase inhibitor Sunitinib. The specific derivative, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, serves as a crucial building block for synthesizing more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutics. Its structure, featuring a reactive ester handle and a modifiable hydroxyl group on the pyrazole core, makes it an attractive starting point for library synthesis in drug discovery campaigns.
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound. It is intended for researchers, medicinal chemists, and process development professionals. The methodology is designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure both safety and success.
The Synthetic Strategy: A Mechanistic Overview
The synthesis of 4-hydroxypyrazoles can be approached in several ways. The protocol detailed here employs a classic and reliable method: the condensation of a β-ketoester with a hydrazine derivative. Specifically, we will utilize the reaction between ethyl 2-formyl-3-oxobutanoate (or a similar β-dicarbonyl compound) and hydrazine hydrate .
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl carbons of the β-dicarbonyl compound.
-
Cyclization and Dehydration: A subsequent intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the aromatic pyrazole ring.
-
Tautomerism: The resulting pyrazole can exist in different tautomeric forms. The 4-hydroxy tautomer is generally favored under these conditions.
The choice of ethyl 2-formyl-3-oxobutanoate is strategic. The formyl group provides a highly electrophilic site for the initial attack by hydrazine, facilitating the regioselectivity of the cyclization and leading to the desired 1,4-substituted pyrazole.
Visualizing the Reaction Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.
Caption: A high-level overview of the synthesis workflow.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous chemicals. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| Ethyl 2-formyl-3-oxobutanoate | 3065-51-2 | 158.15 | 15.8 g | 0.10 | Starting material. Can be sourced commercially or synthesized. |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 5.0 g | ~0.10 | Caution: Toxic and corrosive. Handle with extreme care. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL | - | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | Used for recrystallization. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | ~5 g | - | Optional, for filtration of fine precipitates. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 0.10 mol).
-
Add absolute ethanol (200 mL) to the flask and stir until the starting material is fully dissolved.
-
Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
-
Addition of Hydrazine:
-
Slowly add hydrazine hydrate (5.0 g, ~0.10 mol) to the cooled solution dropwise using a dropping funnel over a period of 20-30 minutes.
-
Causality: The reaction is exothermic. A slow, controlled addition is crucial to prevent a runaway reaction and the formation of side products. The ice bath helps to dissipate the heat generated.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction and Reflux:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Trustworthiness Check: A successful reaction will show the consumption of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization. A white to off-white precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40-50 °C overnight.
-
Characterization and Data
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 4.20 (q, 2H, -OCH₂-), 4.85 (s, 2H, N-CH₂-), 7.45 (s, 1H, pyrazole C5-H), 7.60 (s, 1H, pyrazole C3-H), 9.50 (br s, 1H, -OH). Note: The hydroxyl proton signal may be broad and its chemical shift can vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 14.2 (-CH₃), 52.1 (N-CH₂-), 61.8 (-OCH₂-), 125.0 (pyrazole C5), 135.0 (pyrazole C3), 155.0 (pyrazole C4-OH), 168.0 (C=O). |
| Mass Spec. (ESI+) | Calculated for C₇H₁₀N₂O₃ [M+H]⁺: 171.0713. Found: 171.0715. |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3150 (C-H stretch, aromatic), 2980 (C-H stretch, aliphatic), 1745 (C=O stretch, ester), 1620, 1580 (C=N, C=C stretch, pyrazole ring). |
| Melting Point | Literature values for similar compounds suggest a melting point in the range of 110-125 °C. The exact value is a key indicator of purity. |
Visualizing the Molecular Structure
Caption: Chemical structure of the target compound.
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is poor, ensure the hydrazine hydrate is of good quality and that the starting β-dicarbonyl has not degraded. Incomplete reaction (checked by TLC) may require longer reflux times.
-
Oily Product: If the product does not crystallize and appears as an oil, it may be impure. Try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification, or consider purification by column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Safety - Hydrazine: Hydrazine is a suspected carcinogen and is highly corrosive and toxic. Always handle it in a fume hood, and have a sodium hypochlorite (bleach) solution available to quench any spills.
-
Safety - Reflux: Ensure the reflux apparatus is properly clamped and that there are no sealed parts to avoid pressure buildup. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
References
The Versatile Scaffold: Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1][2] Its inherent chemical properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents across a wide range of diseases.[1][2] Within this esteemed class of heterocycles, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate emerges as a particularly intriguing building block. The strategic placement of a hydroxyl group on the pyrazole ring, combined with the reactive ester functionality, provides a versatile platform for the synthesis of diverse molecular architectures with significant potential for enzymatic inhibition and modulation of key signaling pathways. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a specific focus on its utility as a scaffold for the development of potent inhibitors of xanthine oxidase and soluble epoxide hydrolase. Detailed, field-proven protocols for its synthesis and biological evaluation are presented to empower researchers in their quest for next-generation therapeutics.
Part 1: Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process, commencing with the formation of the 4-hydroxypyrazole core, followed by N-alkylation to introduce the ethyl acetate moiety. This method offers a reliable and scalable route to this valuable intermediate.
Step 1: Synthesis of 4-Hydroxypyrazole
The initial step involves the cyclocondensation reaction to form the 4-hydroxypyrazole ring. While various methods exist for the synthesis of substituted pyrazoles, a common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[3] For the synthesis of 4-hydroxypyrazole, a straightforward method utilizes the reaction of a suitable three-carbon precursor with hydrazine, which upon cyclization and subsequent functional group manipulation, yields the desired hydroxylated pyrazole. A documented approach involves the use of vinyl azides reacting with hydrazines to produce 4-hydroxypyrazoles under mild conditions.[4]
Protocol 1: Synthesis of 4-Hydroxypyrazole
-
Causality: This protocol leverages the reactivity of a suitable precursor with hydrazine hydrate to form the pyrazole ring. The choice of starting materials and reaction conditions is critical for achieving a good yield and purity of the 4-hydroxypyrazole intermediate.
-
Materials:
-
Appropriate vinyl azide precursor
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the vinyl azide precursor (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxypyrazole.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Step 2: N-Alkylation of 4-Hydroxypyrazole
The second step involves the selective N-alkylation of the synthesized 4-hydroxypyrazole with ethyl bromoacetate. The pyrazole ring contains two nitrogen atoms, and the alkylation can potentially occur at either N1 or N2. However, the reaction conditions can be optimized to favor the desired N1-substituted product.[5]
Protocol 2: Synthesis of this compound
-
Causality: This protocol utilizes a base-mediated N-alkylation reaction. The base deprotonates the pyrazole nitrogen, generating a nucleophilic anion that readily attacks the electrophilic carbon of ethyl bromoacetate. The choice of base and solvent is crucial for achieving high regioselectivity and yield.
-
Materials:
-
4-Hydroxypyrazole (1 equivalent)
-
Ethyl bromoacetate (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filter funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-hydroxypyrazole in acetone or DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone or DMF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Caption: Synthetic route to this compound.
Part 2: Application as a Scaffold for Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[6][7] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for the management of gout.[6] Pyrazole-containing compounds have been extensively investigated as potent xanthine oxidase inhibitors.[1][8] The this compound scaffold provides an excellent starting point for the design of novel XO inhibitors. The hydroxyl group can act as a key hydrogen bond donor, while the ester can be readily modified to introduce various functionalities to optimize binding to the active site of the enzyme.
Signaling Pathway of Xanthine Oxidase in Gout Pathogenesis
Caption: Role of Xanthine Oxidase in Gout and its Inhibition.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
-
Causality: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at 295 nm is directly proportional to the amount of uric acid produced.[8] The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid formation.
-
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound derivative (test compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
-
Procedure:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound solution at various concentrations (or DMSO for the control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| Allopurinol | Reference Value |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| ... | ... |
Part 3: Application as a Scaffold for Soluble Epoxide Hydrolase Inhibitors
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[9] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[9] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes their beneficial effects.[9] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[9] Pyrazole-containing compounds have been identified as effective sEH inhibitors.[2] The this compound scaffold can be derivatized to create potent sEH inhibitors, where the pyrazole core interacts with key residues in the enzyme's active site.
Signaling Pathway of Soluble Epoxide Hydrolase in Inflammation
Caption: Role of Soluble Epoxide Hydrolase in Inflammation.
Protocol 4: In Vitro Soluble Epoxide Hydrolase Inhibition Assay
-
Causality: This fluorometric assay utilizes a substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the sEH activity. The inhibitory effect of a test compound is quantified by its ability to reduce the rate of fluorescent product formation.
-
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Bis-Tris HCl buffer (pH 7.0) containing bovine serum albumin (BSA)
-
This compound derivative (test compound)
-
A potent sEH inhibitor (positive control, e.g., AUDA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm
-
-
Procedure:
-
Prepare a stock solution of the sEH fluorescent substrate in DMSO.
-
Prepare stock solutions of the test compound and the positive control in DMSO.
-
In a 96-well black microplate, add the following to each well:
-
Bis-Tris HCl buffer with BSA
-
Test compound solution at various concentrations (or DMSO for the control)
-
sEH enzyme solution
-
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the sEH fluorescent substrate solution to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes using a fluorescence microplate reader.
-
Calculate the rate of reaction (change in fluorescence units per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | IC₅₀ (nM) |
| Positive Control (e.g., AUDA) | Reference Value |
| Derivative A | Experimental Value |
| Derivative B | Experimental Value |
| ... | ... |
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of key functional groups make it an ideal starting point for the development of potent and selective enzyme inhibitors. The detailed protocols provided herein for its synthesis and its application in the development of xanthine oxidase and soluble epoxide hydrolase inhibitors are intended to serve as a practical guide for researchers in the field. The continued exploration of this and related pyrazole derivatives holds significant promise for the discovery of novel therapeutics to address a range of human diseases.
References
-
A simple and direct synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. (2015, March 26). Retrieved from [Link]
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate - PrepChem.com. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 13). Retrieved from [Link]
-
2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate - PubChem. Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Retrieved from [Link]
-
Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors - ResearchGate. (2025, August 5). Retrieved from [Link]
- US9822101B1 - Pyrazole compounds - Google Patents.
-
Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate. Retrieved from [Link]
-
Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC. Retrieved from [Link]
-
Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed. (2012, May 1). Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (2022, December 14). Retrieved from [Link]
- WO2007067836A3 - Substituted pyrazole compounds useful as soluble epoxide hydrolase inhibitors - Google Patents.
-
Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. Retrieved from [Link]
-
*'' + Ag' - ACS Publications. (1977, May 31). Retrieved from [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuropharmacological effects.[1][2] Specifically, the 4-hydroxypyrazole moiety has been identified as a key pharmacophore in potent ferroptosis inhibitors, acting through a radical-trapping antioxidant mechanism.[3] The title compound, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, integrates this promising 4-hydroxypyrazole core with an ethyl acetate substituent at the N1 position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties.
Given the established bioactivities of structurally related pyrazole derivatives, a systematic in vitro evaluation of this compound is warranted to elucidate its therapeutic potential. This document provides a comprehensive guide for researchers, outlining detailed protocols for a tiered screening approach. We will begin with broad phenotypic assays to assess its impact on cell viability and fundamental cellular processes like inflammation and oxidative stress. Subsequent, more targeted assays can be employed to dissect the underlying mechanism of action.
Tier 1: Foundational In Vitro Assessment
The initial screening cascade is designed to provide a broad overview of the compound's biological effects. This tier focuses on cytotoxicity, anti-inflammatory potential, and antioxidant activity.
Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This information is crucial for identifying potential anticancer activity and for establishing appropriate concentration ranges for subsequent, more sensitive assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 (breast), DU145 (prostate), A549 (lung)) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Treatment Duration (h) | IC50 (µM) - Hypothetical Data |
| MCF-7 | 48 | 25.5 |
| DU145 | 48 | 42.1 |
| A549 | 48 | 18.9 |
| HEK293 | 48 | >100 |
Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Many pyrazole derivatives have demonstrated anti-inflammatory properties.[2] A common in vitro model for inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay provides a simple and sensitive method for measuring NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[8]
Principle: In this assay, the anti-inflammatory potential of the test compound is assessed by its ability to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Assessment of Antioxidant Activity
The 4-hydroxypyrazole moiety is a known scavenger of hydroxyl radicals, suggesting that this compound may possess antioxidant properties.[9] The intracellular reactive oxygen species (ROS) assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used method to measure the overall oxidative stress within a cell.[10][11][12]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
This compound
-
DCFH-DA probe
-
A known ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound for a predetermined time.
-
Probe Loading: Wash the cells with warm PBS and then incubate with 20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
ROS Induction: Wash the cells again with PBS and then expose them to the ROS inducer in the presence or absence of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Quantify the reduction in fluorescence in compound-treated cells compared to cells treated with the ROS inducer alone.
Tier 2: Mechanistic Elucidation
Should the Tier 1 assays yield promising results, the following assays can be employed to delve deeper into the compound's mechanism of action.
Workflow for Mechanistic Studies
Caption: Tiered approach for mechanistic studies.
Western Blot Analysis for Protein Expression
Western blotting is a powerful technique to investigate the effect of a compound on the expression levels of specific proteins involved in relevant signaling pathways.[13][14][15] For instance, if the compound shows anti-inflammatory activity, one could examine its effect on the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
To determine if the compound's effects on protein levels are due to changes in gene expression, quantitative PCR (qPCR) can be performed.[16][17][18][19] This technique measures the amount of a specific mRNA transcript.
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for a PCR reaction with a fluorescent reporter. The amount of fluorescence is proportional to the amount of amplified DNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Data Acquisition: Run the qPCR program on a real-time PCR instrument.
Data Analysis: Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, inflammation, and oxidative stress, researchers can gain valuable insights into its potential therapeutic applications. The tiered approach allows for an efficient screening process, with the flexibility to incorporate more specific, hypothesis-driven assays as initial data becomes available. This comprehensive evaluation will be instrumental in guiding the future development of this promising pyrazole derivative.
References
-
International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Retrieved from [Link]
- Li, Z., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate.
- Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287.
- Nguyen, T. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34495-34507.
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed. Retrieved from [Link]
- Dong, W. J., et al. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o309.
-
Illumina. (n.d.). qPCR Quantification Protocol Guide. Retrieved from [Link]
-
Borges, R. S., et al. (2015). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]
- Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Thomas, D. D., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Cell-Based Assays for High-Throughput Screening. Humana, New York, NY.
- Min, J., & Yu, Y. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913.
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
protocols.io. (2025). Intracellular ROS Assay. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
- Al-Snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies, 23(1), 108.
-
protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
- Cederbaum, A. I., et al. (1985). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics, 240(1), 134-142.
-
Taylor & Francis Online. (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Retrieved from [Link]
-
JoVE. (2018). A protocol for in vivo detection of reactive oxygen species. Retrieved from [Link]
-
Portland Press. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. The Biochemist. Retrieved from [Link]
-
MDPI. (n.d.). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
protocols.io. (2018). How to Setup and Perform a qPCR Experiment. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
PubMed. (2020). Discovery of Novel Pyrazole-Quinazoline-2,4-dione Hybrids as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Retrieved from [Link]
Sources
- 1. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chondrex.com [chondrex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intracellular ROS Assay [protocols.io]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 16. bu.edu [bu.edu]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. portlandpress.com [portlandpress.com]
- 19. How to Setup and Perform a qPCR Experiment. [protocols.io]
Investigating Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate as a Potential Enzyme Inhibitor: A Methodological Guide
An Application Note for Researchers and Drug Development Professionals:
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including enzyme inhibition.[1][2][3] This application note provides a comprehensive guide for researchers interested in evaluating ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate as a potential enzyme inhibitor. We present a validated synthesis protocol, discuss potential enzyme targets based on structural motifs, and provide a detailed, step-by-step protocol for a general spectrophotometric enzyme inhibition assay. Furthermore, we outline methods for data analysis and interpretation to characterize the inhibitory potential of this compound, including the determination of IC50 values and elucidation of the mechanism of inhibition.
Introduction: The Rationale for Investigating Pyrazole Derivatives
Enzymes are critical targets for drug discovery, and their inhibition can modulate pathological processes.[4] Pyrazole-containing compounds have been successfully developed as inhibitors for various enzyme classes, including kinases, metalloenzymes, and oxidoreductases.[1][2][5][6] The structural features of this compound, specifically the 4-hydroxypyrazole moiety, suggest its potential to interact with enzyme active sites through hydrogen bonding and coordination with metal ions. This makes it a compelling candidate for screening against a variety of enzyme targets.
Synthesis Protocol: this compound
A reliable synthesis of the target compound is crucial for reproducible biological testing. The following protocol describes the N-alkylation of 4-hydroxy-1H-pyrazole with ethyl bromoacetate. This method is adapted from established procedures for the alkylation of pyrazole derivatives.[7]
2.1. Materials and Reagents
-
4-hydroxy-1H-pyrazole
-
Ethyl bromoacetate
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
2.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-1H-pyrazole (1.0 eq).
-
Deprotonation: Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Potential Enzyme Targets and Signaling Pathways
The 4-hydroxypyrazole moiety can act as a hydrogen bond donor and acceptor, and potentially as a metal-chelating group, suggesting several classes of enzymes as potential targets.
3.1. Protein Kinases
Protein kinases are a major class of enzymes targeted in cancer and inflammatory diseases.[1][8][9] Many approved kinase inhibitors contain a pyrazole core that interacts with the ATP-binding site.[10][11] The N-H and hydroxyl groups of the pyrazole ring can form key hydrogen bonds within the kinase hinge region.
Caption: Hypothetical kinase signaling pathway targeted by the inhibitor.
3.2. Metalloenzymes
Metalloenzymes utilize a metal ion cofactor in their active site for catalysis.[12] The hydroxypyrazole scaffold may chelate this metal ion, leading to inhibition.[5] Potential targets include matrix metalloproteinases (MMPs), carbonic anhydrases, and histone deacetylases (HDACs).[13]
3.3. Oxidoreductases
Some pyrazole derivatives have been shown to inhibit oxidoreductases such as alcohol dehydrogenase.[6][14] The nitrogen atoms of the pyrazole ring can coordinate with the active site metal (e.g., zinc), preventing substrate binding.
General Protocol for Spectrophotometric Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound.[15] It can be adapted for various enzymes that have a substrate leading to a change in absorbance upon conversion to a product.[16][17]
Caption: General workflow for the spectrophotometric enzyme inhibition assay.
4.1. Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH and buffer components should be determined from the literature for the specific enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations for testing.
4.2. Assay Procedure (96-well plate format)
-
Controls:
-
100% Activity Control (Negative Control): Assay buffer + Enzyme + Vehicle (DMSO).
-
0% Activity Control (Blank): Assay buffer + Substrate + Vehicle (DMSO) (No enzyme).
-
Positive Control: Assay buffer + Enzyme + Known Inhibitor + Vehicle (DMSO).
-
-
Assay Plate Setup:
-
Add 88 µL of assay buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution or DMSO (for controls) to each well.
-
Add 5 µL of the diluted enzyme solution to all wells except the blank. Mix gently.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Add 5 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the absorbance kinetically (e.g., every 30 seconds for 15-30 minutes).
4.3. Data Analysis
-
Calculate the Rate of Reaction (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[18] Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, R).[14][19]
Data Presentation and Interpretation
5.1. Tabulating IC50 Data
Summarize the results in a clear and concise table.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Kinase A | 5.2 ± 0.4 |
| This compound | MMP-9 | 12.8 ± 1.1 |
| Reference Inhibitor (e.g., Staurosporine) | Kinase A | 0.01 ± 0.002 |
5.2. Mechanism of Inhibition Studies
To understand how the compound inhibits the enzyme, further kinetic studies are necessary.[20] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk (double reciprocal) plot or a Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[21][22][23]
-
Lineweaver-Burk Plot: A plot of 1/V versus 1/[S]. Changes in the Vmax and Km in the presence of the inhibitor indicate the mechanism.[20][24]
-
Dixon Plot: A plot of 1/V versus [I] at different substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Ki).[22][25][26]
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of this compound as a potential enzyme inhibitor. The provided protocols are robust and can be adapted to a wide range of enzyme targets. Careful execution of these experiments and thorough data analysis will provide valuable insights into the therapeutic potential of this and similar pyrazole derivatives.
References
-
PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]
-
ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]
-
SlideShare. Method of Enzyme Assay. [Link]
- Google Patents. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
Wikipedia. Half maximal inhibitory concentration (IC50). [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
National Center for Biotechnology Information. Synthesis of Chromone-Related Pyrazole Compounds. [Link]
-
National Center for Biotechnology Information. Targeting Metalloenzymes for Therapeutic Intervention. [Link]
-
PubMed. Pyrazole-induced inhibition of yeast alcohol dehydrogenase. [Link]
-
MedSchoolCoach. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
National Center for Biotechnology Information. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
SciSpace. A Simple Graphical Method for Determining the Inhibition Constants of Mixed, Uncompetitive and Non-Competitive Inhibitors. [Link]
-
Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
ResearchGate. The designed pyrazole-based target compounds. [Link]
-
National Center for Biotechnology Information. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]
-
ACS Publications. Targeting Metalloenzymes for Therapeutic Intervention. [Link]
-
ResearchGate. Dixon plot to determine the inhibition constant (Ki) value of isolated... [Link]
-
PubMed. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. [Link]
-
Samara Journal of Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
National Center for Biotechnology Information. The graphical determination of Km and Ki. [Link]
-
MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
-
Portland Press. Steady-state enzyme kinetics. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Wikipedia. Lineweaver–Burk plot. [Link]
-
National Center for Biotechnology Information. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. [Link]
-
RSC Publishing. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]
-
ResearchGate. (PDF) Synthesis of a novel pyrazole heterocyclic derivative as corrosion inhibitor for low-carbon steel in 1M HCl: Characterization, gravimetrical, electrochemical, mathematical, and quantum chemical investigations. [Link]
-
YouTube. Lineweaver Burk Plot and Reversible Inhibition. [Link]
-
G-Biosciences. Enzyme Analysis. [Link]
-
ResearchGate. Dixon plot to determine the inhibition constant (Ki) value of isolated... [Link]
-
Chemistry LibreTexts. 2.5: Enzyme Kinetics and Inhibition. [Link]
-
National Center for Biotechnology Information. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. [Link]
-
Wiley Online Library. A graphical method for determining inhibition constants. [Link]
-
PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]
-
MDPI. Enzymes as Targets for Drug Development II. [Link]
-
bioRxiv. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. [Link]
-
National Center for Biotechnology Information. Investigating the Selectivity of Metalloenzyme Inhibitors. [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Link]
-
ResearchGate. (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole-induced inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. rsc.org [rsc.org]
- 18. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Khan Academy [khanacademy.org]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. letstalkacademy.com [letstalkacademy.com]
- 23. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 24. medschoolcoach.com [medschoolcoach.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
The Strategic Application of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate in Modern Drug Discovery: A Guide for Researchers
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold, prized for its metabolic stability, versatile synthetic handles, and its ability to engage in a wide array of intermolecular interactions with biological targets.[1][2] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the pyrazole motif, highlighting its therapeutic relevance across a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.[3][4] This prominence is attributed to the pyrazole's unique electronic properties and its capacity to serve as a versatile building block for creating libraries of compounds with diverse biological activities.[1]
This document provides detailed application notes and protocols for the use of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate , a functionalized pyrazole derivative with significant potential in several key areas of drug discovery. We will explore its role as a versatile building block, a fragment for fragment-based lead discovery (FBLD), and its potential as a bioisostere for carboxylic acids, with specific applications in the discovery of kinase and ferroptosis inhibitors.
PART 1: Synthesis and Physicochemical Properties
The strategic advantage of this compound lies in its straightforward synthesis and the modifiable handles it presents for further chemical elaboration.
Protocol 1: Synthesis of this compound
This protocol describes a standard N-alkylation of the pyrazole ring, a reliable and scalable method for producing the title compound.
Materials:
-
4-Hydroxypyrazole
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxypyrazole (1 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Outcome: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties and Rationale for Use
The resulting molecule possesses several key features that make it an attractive starting point for drug discovery campaigns:
| Property | Feature | Implication in Drug Discovery |
| Ester Group | Ethyl acetate moiety | Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or acting as a key acidic group for target engagement. |
| 4-Hydroxy Group | Phenolic hydroxyl on the pyrazole ring | Can act as a hydrogen bond donor and acceptor. Its acidity is modulated by the pyrazole ring, making it a potential bioisostere for carboxylic acids.[6] |
| Pyrazole Core | Aromatic N-heterocycle | Provides a rigid scaffold for orienting substituents and can participate in π-π stacking and other non-covalent interactions with protein targets.[3] |
PART 2: Applications in Drug Discovery Programs
The unique combination of a 4-hydroxypyrazole and an ethyl acetate side chain positions this molecule as a valuable tool in several modern drug discovery paradigms.
Application 1: A Versatile Fragment for Kinase Inhibitor Discovery
The pyrazole scaffold is a well-established core in numerous kinase inhibitors.[4] The small molecular weight and low complexity of this compound make it an ideal candidate for fragment-based lead discovery (FBLD) campaigns targeting the ATP-binding site of kinases.[7]
Caption: Simplified pathway of ferroptosis and its inhibition.
Objective: To evaluate the ability of this compound to protect cells from ferroptosis induced by a GPX4 inhibitor (e.g., RSL3).
Materials:
-
A suitable cell line (e.g., HT-1080)
-
Cell culture medium and supplements
-
RSL3 (a known ferroptosis inducer)
-
Ferrostatin-1 (a known ferroptosis inhibitor, as a positive control)
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the positive control, ferrostatin-1.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Induce ferroptosis by adding a fixed concentration of RSL3 to the wells (the optimal concentration should be predetermined to induce ~80% cell death).
-
Incubate the plates for a defined period (e.g., 24 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value for ferroptosis inhibition. [8]
Application 3: A Carboxylic Acid Bioisostere for Improved Pharmacokinetics
The carboxylic acid functional group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolic clearance. [9]Bioisosteric replacement is a strategy to mitigate these liabilities. [10]The 4-hydroxypyrazole moiety has been proposed as a bioisostere for carboxylic acids due to its similar acidity and ability to form key hydrogen bond interactions, but with potentially improved pharmacokinetic properties. [6] The ethyl ester of our title compound can be considered a prodrug form. Following in vivo hydrolysis, the resulting carboxylic acid can be compared to its 4-hydroxypyrazole bioisostere in terms of efficacy and DMPK (Drug Metabolism and Pharmacokinetics) properties.
Caption: Rationale for using 4-hydroxypyrazole as a bioisostere.
Conclusion
This compound is more than just a simple chemical building block; it is a strategically designed molecule that capitalizes on the privileged nature of the pyrazole scaffold. Its utility spans from the initial stages of drug discovery, such as fragment-based screening, to the lead optimization phase, where it can be employed as part of a bioisosteric replacement strategy. The protocols and conceptual frameworks provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the potential of this versatile compound in their drug discovery programs, particularly in the promising fields of kinase and ferroptosis inhibition.
References
-
Wang, J.-X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]
-
Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 163. [Link]
-
Kumar, A., & Pathak, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2027. [Link]
-
Dong, W., et al. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. [Link]
-
Daina, A., & Zoete, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 678. [Link]
-
Wang, J.-X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. PubMed. [Link]
-
Li, Y., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. [Link]
-
Min, J., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913. [Link]
-
Polshettiwar, V., & Varma, R. S. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]
-
Shrivastava, S. K. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. SSRN. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Polshettiwar, V., & Varma, R. S. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. [Link]
-
Brunst, S., et al. (2018). Systematic Assessment of Fragment Identification for Multitarget Drug Design. Chemistry – A European Journal, 24(54), 14489-14496. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
-
Chen, X., et al. (2025). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Cell Death & Differentiation. [Link]
-
o2h discovery. Fragment-based screening. [Link]
-
El-Sayed, N. N. E., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(22), 5364. [Link]
-
Suman, S., et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416. [Link]
-
Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1770. [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
-
Yang, Y., et al. (2022). Non-classical ferroptosis inhibition by a small molecule targeting PHB2. Nature Communications, 13(1), 7486. [Link]
-
Liu, K., et al. (2021). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Chinese Journal of Medicinal Chemistry, 31(6), 441-454. [Link]
-
Haval, K. P. (2013). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 2(11), 38-43. [Link]
-
Ghazimoradi, S., & Sajjadifar, N. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1148–1160. [Link]
-
Desai, N. C., & Dodiya, A. (2014). Synthesis and biological evaluation of 3-(4-chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles. ResearchGate. [Link]
-
Isom, A. L., & Litvinov, D. N. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis. [Link]
-
Patel, K. D., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. E-Journal of Chemistry, 7(4), 1331-1337. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols: Derivatization of Ethyl 2-(4-Hydroxy-1H-pyrazol-1-yl)acetate for SAR Studies
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticoagulant, and anti-obesity agents.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for the development of novel therapeutics.[3] Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, in particular, presents a rich platform for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The strategic modification of its three key regions—the C4-hydroxyl group, the pyrazole ring itself, and the N1-linked ethyl acetate side chain—allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed, field-tested protocols and the underlying chemical rationale. Our aim is to empower researchers to efficiently generate compound libraries for SAR exploration, accelerating the journey from hit identification to lead optimization.[4][5]
Strategic Derivatization Points for SAR Exploration
The molecular architecture of this compound offers three primary vectors for chemical modification. A thorough SAR campaign will systematically explore substitutions at each of these positions to build a comprehensive understanding of how structural changes influence biological activity.
Caption: General derivatization strategies for SAR studies.
Part 1: Modification of the C4-Hydroxyl Group
The phenolic hydroxyl group at the C4 position is a prime target for modification due to its hydrogen bonding capabilities and its potential to be a metabolic soft spot. Masking or replacing this group can significantly impact a compound's solubility, membrane permeability, and metabolic stability.
Protocol 1.1: O-Alkylation of the C4-Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the C4 position, a common strategy to probe the necessity of the hydroxyl group for target engagement and to improve metabolic stability.
Rationale: The reaction proceeds via an SN2 mechanism where the phenoxide, generated by a base, acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium salt.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford the desired O-alkylated product.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, less polar spot. ¹H NMR will show a characteristic shift of the pyrazole ring protons and the appearance of new signals corresponding to the introduced alkyl group.
Protocol 1.2: O-Acylation of the C4-Hydroxyl Group
The formation of an ester at the C4 position can serve as a prodrug strategy or alter the electronic properties of the pyrazole ring.
Rationale: This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add TEA (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the acylated product.
Part 2: Derivatization of the Ethyl Acetate Side Chain
The ester moiety at the N1 position is a versatile handle for introducing a wide range of functional groups, particularly amides, which can form key hydrogen bond interactions with biological targets.
Protocol 2.1: Saponification of the Ethyl Ester
The first step in many side-chain modifications is the hydrolysis of the ester to the corresponding carboxylic acid.
Rationale: Base-mediated hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic workup.
Materials:
-
This compound or its C4-derivatized analogue
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water or Methanol (MeOH)/Water solvent mixture
-
1 M Hydrochloric acid (HCl)
-
EtOAc
Procedure:
-
Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF/water.
-
Add LiOH (2.0 eq) and stir at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous solution with EtOAc (3x).
-
Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate to afford the carboxylic acid, which is often used in the next step without further purification.
Protocol 2.2: Amide Coupling
The resulting carboxylic acid is a key intermediate for creating a library of amides, a crucial functional group in many drug molecules.[6]
Rationale: Amide bond formation is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[7] Common coupling agents include carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU).
Caption: Workflow for amide bond formation.
Materials:
-
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid (or its C4-derivatized analogue)
-
Desired primary or secondary amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
-
EtOAc
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
Procedure (using HATU):
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS, typically 1-12 hours).
-
Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Part 3: Functionalization of the Pyrazole Ring
For more advanced SAR, direct functionalization of the pyrazole ring can be explored. This often requires prior halogenation to install a handle for cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or heteroaryl groups onto the pyrazole core, significantly expanding the accessible chemical space.[8][9][10]
Rationale: This palladium-catalyzed reaction couples an organoboron species (boronic acid or ester) with a halide or triflate.[11] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for reaction efficiency.
Prerequisite: This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) this compound derivative. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Materials:
-
Halogenated pyrazole starting material
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
EtOAc
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a reaction vessel, combine the halogenated pyrazole (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05-0.1 eq), and base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Summary Table
The data generated from these derivatization strategies can be compiled into an SAR table to guide further optimization efforts.
| Modification Point | Derivative Type | General SAR Observation | Potential Impact |
| C4-Hydroxyl | Ether (O-Alkyl) | Small alkyl groups may be tolerated, while bulky groups can be detrimental. | Improved metabolic stability, altered H-bonding. |
| Ester (O-Acyl) | Can act as a prodrug, with activity dependent on in vivo hydrolysis. | Altered solubility, potential for sustained release. | |
| N1-Side Chain | Carboxylic Acid | Often shows reduced cell permeability but may have improved solubility or target engagement. | Increased polarity, potential for new interactions. |
| Amide | Highly versatile; activity is highly dependent on the nature of the amine substituent. | Introduction of new H-bond donors/acceptors. | |
| C3/C5-Position | Aryl/Heteroaryl | Can explore new binding pockets and significantly modulate activity. | Increased molecular weight, potential for π-π stacking. |
Conclusion
The systematic derivatization of this compound is a powerful strategy for conducting comprehensive SAR studies. The protocols outlined in this guide provide a robust framework for generating diverse libraries of compounds, enabling the exploration of key chemical space around this privileged scaffold. By understanding the causal relationships between structural modifications and biological activity, researchers can rationally design and synthesize novel therapeutics with improved efficacy and drug-like properties.
References
-
Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Mount Sinai School of Medicine. Retrieved from [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Retrieved from [Link]
-
Østergaard, N., Skjærbæk, N., Begtrup, M., & Vedsø, P. (2002). Regioselective acylation of 1-hydroxypyrazoles via metalated intermediates. Royal Society of Chemistry. Retrieved from [Link]
-
Reeves, J. T., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. Retrieved from [Link]
-
Nayak, S. K., & L, S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]
-
Yadav, G., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved from [Link]
-
Zhang, M., et al. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Retrieved from [Link]
-
Atobe, M., et al. (2014). SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. PubMed. Retrieved from [Link]
-
Nayak, S. K., & L, S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
RESEARCH ARTICLE. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Retrieved from [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). Retrieved from [Link]
- N-alkylation method of pyrazole. (1996). Google Patents.
-
Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Carradori, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved from [Link]
-
Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Retrieved from [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (2014). National Institutes of Health. Retrieved from [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). ResearchGate. Retrieved from [Link]
- Process for preparation of pyrazole carboxylic acid amide. (2012). Google Patents.
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. Retrieved from [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. Retrieved from [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. (2014). PubMed. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. PubMed. Retrieved from [Link]
-
(PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. Retrieved from [Link]
-
Wang, T., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Retrieved from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: Quantitative Analysis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development and quality control, this document provides detailed, field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a clear pathway for method validation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this and structurally related pyrazole derivatives.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. As such, the precise and accurate quantification of this intermediate is paramount during synthesis, in-process control, and the final quality assessment of active pharmaceutical ingredients (APIs).
The development of a robust analytical method is not merely a procedural step but a foundational element of scientific integrity. A validated quantitative method ensures the reliability of experimental data, the safety and efficacy of the final drug product, and compliance with global regulatory standards. This guide provides the technical framework for two orthogonal analytical techniques, RP-HPLC-UV and GC-MS, to provide comprehensive analytical solutions.
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not extensively published, its structure allows for informed predictions of its behavior in analytical systems.
-
Structure: The molecule contains a polar pyrazole ring with a hydroxyl group capable of hydrogen bonding, an ester group, and an ethyl acetate side chain.
-
Polarity: The combination of the polar pyrazole ring and the relatively non-polar ethyl acetate group suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Volatility: The presence of the ester and the overall molecular weight suggest that the compound is likely semi-volatile, making it amenable to GC analysis, potentially after derivatization to improve thermal stability and peak shape.
-
Chromophoric Properties: The pyrazole ring system is a known chromophore. While the maximal UV absorption for the parent pyrazole is around 203 nm, the substituted pyrazole ring in the target analyte is expected to have a UV absorbance profile suitable for detection in the 200-250 nm range.[1][2]
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For this compound, an RP-HPLC method with UV detection offers a balance of sensitivity, specificity, and ease of use.
Rationale for Method Design
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the analyte from the column. The addition of a small amount of trifluoroacetic acid (TFA) is a common practice to improve peak shape by minimizing tailing that can result from the interaction of the analyte with residual silanol groups on the silica support of the stationary phase. Detection is proposed at a wavelength determined by a preliminary UV scan of a pure standard, anticipated to be in the lower UV range.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol for RP-HPLC-UV Method
Objective: To quantify this compound in a given sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm PTFE syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock standard with acetonitrile to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a volumetric flask with acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter all standard and sample solutions through a 0.45 µm PTFE syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the λmax by running a PDA scan of a standard solution (expected around 210 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Analysis and Quantification:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive orthogonal method for the quantification and identification of this compound. This technique is particularly valuable for confirming the identity of the analyte and for detecting potential impurities.
Rationale for Method Design
Given the semi-volatile nature of the analyte, GC is a feasible technique. A moderately polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is proposed to provide good separation. Due to the presence of the hydroxyl group, there is a potential for peak tailing. If this is observed, derivatization with a silylating agent (e.g., BSTFA) can be employed to increase volatility and improve peak shape. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode will provide high selectivity and sensitivity by monitoring characteristic fragment ions of the analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol for GC-MS Method
Objective: To identify and quantify this compound.
Materials:
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
(Optional) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC vials with inserts
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standards in ethyl acetate in a similar manner to the HPLC method, but at lower concentrations suitable for GC-MS (e.g., 0.1 - 10 µg/mL).
-
Prepare sample solutions in ethyl acetate to fall within the calibration range.
-
-
(Optional) Derivatization:
-
To 100 µL of each standard and sample solution in a GC vial, add 100 µL of BSTFA.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: Initially, run a standard in full scan mode (e.g., m/z 40-400) to identify the retention time and fragmentation pattern.
-
Selected Ion Monitoring (SIM): For quantification, select 3-4 characteristic and abundant ions for the analyte and monitor them in SIM mode.
-
-
-
Analysis and Quantification:
-
Inject the derivatized (or underivatized) standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte based on the peak area of the primary quantifier ion in the SIM data.
-
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[3] The validation process must be conducted in accordance with the ICH Q2(R1) guidelines.[4][5]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for a quantitative assay of a pharmaceutical intermediate.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). | Peak purity analysis (for HPLC-PDA), comparison to a reference standard, no interference at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the assay of a drug substance.[6] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. | |
| Repeatability | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 1.0% for the assay of a drug substance.[6] |
| Intermediate Precision | Expresses within-laboratory variations (different days, different analysts, different equipment). | RSD ≤ 2.0% for the assay of a drug substance.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria for precision and accuracy. |
Logical Flow of Method Validation
Caption: Logical progression of analytical method validation.
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide a robust and scientifically sound framework for the quantification of this compound. The HPLC method serves as an excellent primary technique for routine quality control, while the GC-MS method offers a powerful orthogonal tool for identity confirmation and impurity profiling. Adherence to the outlined protocols and the principles of method validation according to ICH guidelines will ensure the generation of reliable, accurate, and defensible analytical data, which is indispensable in the modern pharmaceutical development landscape.
References
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. demarcheiso17025.com [demarcheiso17025.com]
Probing the Bioactive Potential of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Comprehensive Guide to Experimental Design and In Vitro Screening
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Pyrazole derivatives have demonstrated therapeutic potential across various domains, including oncology, inflammation, infectious diseases, and oxidative stress-related conditions.[2][3][4] Their diverse pharmacological profiles stem from their ability to interact with a range of biological targets, such as kinases (e.g., EGFR, VEGFR-2, CDK), tubulin, and enzymes involved in inflammatory pathways like cyclooxygenases (COX) and lipoxygenases (LOX).[1][5][6] The compound of interest, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, possesses structural features, notably the 4-hydroxypyrazole moiety, that suggest a potential for significant bioactivity, particularly as an antioxidant due to the phenolic hydroxyl group.[7][8] This document provides a comprehensive experimental framework for the systematic evaluation of the bioactive potential of this novel pyrazole derivative.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for a tiered screening approach, starting with broad-spectrum bioassays and moving towards more specific mechanistic studies. The causality behind experimental choices is explained to ensure a thorough and logical investigation.
Experimental Design: A Multi-Faceted Approach to Bioactivity Screening
A robust experimental design is crucial for the unambiguous determination of a novel compound's biological effects. This guide proposes a multi-tiered screening cascade to efficiently assess the antioxidant, anticancer, anti-inflammatory, and antimicrobial properties of this compound.
Diagram 1: Experimental Workflow for Bioactivity Screening
Caption: A tiered approach to evaluating the bioactivity of a novel compound.
Protocols for In Vitro Bioactivity Assays
Preparation of Stock and Working Solutions
Accurate and consistent preparation of the test compound is fundamental to the reliability of any bioassay.
Protocol 1: Stock Solution Preparation
-
Determine Molecular Weight: Calculate the molecular weight (MW) of this compound.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.
-
Solvent Selection: Based on solubility tests, dissolve the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[9] Use of a minimal amount of DMSO is recommended as it can have effects in some biological assays.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells (typically ≤ 0.5%).[11]
Antioxidant Activity Assays
The phenolic hydroxyl group in the pyrazole ring suggests potential antioxidant activity.[7][8] It is advisable to use at least two different assays to evaluate various aspects of antioxidant capacity.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[12][13]
-
Reagent Preparation: Prepare a fresh 0.1 mM DPPH solution in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (prepared in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
From a dose-response curve, determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[4]
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the ABTS•+ working solution.
-
Include a positive control (e.g., Trolox) and a blank.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Table 1: Hypothetical Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | ~ 25 | ~ 15 |
| Trolox (Positive Control) | ~ 40 | ~ 10 |
Anticancer Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Protocol 4: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., Vero) in appropriate media and conditions.[21]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value.[22]
-
% Viability = (Abs_sample / Abs_control) x 100
-
Table 2: Hypothetical Anticancer Cytotoxicity Data
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 (Breast Cancer) | Experimental Value | ~ 0.1 |
| A549 (Lung Cancer) | Experimental Value | ~ 0.5 |
| HepG2 (Liver Cancer) | Experimental Value | ~ 1.0 |
| Vero (Normal) | Experimental Value | > 10 |
Anti-inflammatory Activity Assays
Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[2]
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[23] Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite from a standard curve of sodium nitrite and calculate the percentage of NO inhibition and the IC50 value.
Diagram 2: Inflammatory Signaling Pathway
Caption: Simplified LPS-induced pro-inflammatory signaling cascade.
Protocol 6: Pro-inflammatory Cytokine Release Assay
If the compound shows significant NO inhibitory activity, further investigation into its effect on pro-inflammatory cytokine production is warranted.
-
Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay (Protocol 5).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[24][25]
-
Data Analysis: Calculate the percentage of cytokine inhibition and the IC50 values.
Antimicrobial Susceptibility Testing
Protocol 7: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[26][27]
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., CLSI).[28]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin, fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[29]
Table 3: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Standard Drug |
| Staphylococcus aureus | Experimental Value | Ciprofloxacin: ~1 |
| Escherichia coli | Experimental Value | Ciprofloxacin: ~0.5 |
| Candida albicans | Experimental Value | Fluconazole: ~2 |
Data Analysis and Interpretation
For assays yielding a dose-response relationship, the IC50 value should be calculated by fitting the data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, or online calculators).[3][4] The selectivity index (SI) for anticancer activity can be calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity towards cancer cells.
Conclusion and Future Directions
The experimental design and protocols outlined in this guide provide a robust framework for the initial in vitro bioactivity screening of this compound. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies. For example, potent anti-inflammatory activity could be further investigated by examining the compound's effect on specific enzymes like COX-1, COX-2, and 5-LOX.[1][30] Similarly, significant anticancer activity would warrant studies on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and investigation of its effects on specific cancer-related signaling pathways.[5][6] This systematic approach will enable a comprehensive understanding of the therapeutic potential of this novel pyrazole derivative.
References
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
-
Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024). PMC. [Link]
-
Data Standardization for Results Management. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Bioassay Techniques for Drug Development. (n.d.). ResearchGate. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]
-
In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. [Link]
-
ABTS Radical Scavenging Activity Assay. (n.d.). Bio-protocol. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Macrophage Inflammatory Assay. (n.d.). PMC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Role of COX, LOX and NOX pathways in inflammation and oxidative stress.... (n.d.). ResearchGate. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]
-
Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.). ResearchGate. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). MDPI. [Link]
-
Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
-
How to calculate IC50. (2023). ResearchGate. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]
-
A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (n.d.). PubMed. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
-
LPS-induced IL-4 release is TLR4-dependent in macrophages and in the.... (n.d.). ResearchGate. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]
-
The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. (2017). Frontiers. [Link]
-
Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. (n.d.). MDPI. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.. (n.d.). ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]
-
DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. (2019). YouTube. [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
Sources
- 1. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica | MDPI [mdpi.com]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. japsonline.com [japsonline.com]
- 22. youtube.com [youtube.com]
- 23. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 24. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 29. m.youtube.com [m.youtube.com]
- 30. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate as a precursor for complex molecules
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate as a versatile precursor for the synthesis of complex molecules.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and a rich potential for functionalization. This versatility allows for the fine-tuning of steric and electronic properties, making pyrazole derivatives potent agents across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
This compound emerges as a particularly valuable building block. It strategically combines three key functional handles within a single, stable molecule:
-
The N1-Acetic Ester Side Chain: Provides a vector for elaboration through ester hydrolysis followed by amide bond formation, or for modulating solubility and pharmacokinetic properties.
-
The C4-Hydroxyl Group: A versatile nucleophile for O-alkylation and O-acylation, and a key participant in cyclization reactions to form fused heterocyclic systems.
-
The Pyrazole Core: The C5 position is activated for electrophilic substitution, allowing for further diversification of the core structure.
This application note provides a comprehensive guide to the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in the design and execution of novel synthetic strategies.
Part 1: Synthesis of the Precursor Molecule
The synthesis of this compound is most effectively achieved through a two-step process: the formation of the 4-hydroxypyrazole core, followed by a regioselective N-alkylation.
Step 1.1: Synthesis of 4-Hydroxypyrazole
The parent 4-hydroxypyrazole can be prepared from the reaction of a suitable 1,3-dicarbonyl equivalent with hydrazine. A common method involves the oxidation of pyrazole-4-boronic acid pinacol ester.[6] 4-Hydroxypyrazole is a known metabolite of pyrazole and its synthesis is well-documented.[7]
Step 1.2: Regioselective N1-Alkylation
The N-alkylation of an unsymmetrical pyrazole like 4-hydroxypyrazole can potentially yield two regioisomers (N1 and N2 substitution) as well as a product of O-alkylation. Achieving high regioselectivity for the desired N1 isomer is critical. The choice of base and reaction conditions is paramount to steer the reaction towards the thermodynamically favored N1 product.[8][9] Weaker bases and polar aprotic solvents generally favor N1 alkylation. Stronger bases can lead to the formation of a dianion, increasing the likelihood of mixtures.[10]
Caption: Synthetic workflow for the N1-alkylation of 4-hydroxypyrazole.
Protocol 1: Synthesis of this compound
This protocol describes the N1-alkylation of 4-hydroxypyrazole using ethyl bromoacetate.
Materials:
-
4-Hydroxypyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-hydroxypyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously. Rationale: K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyrazole N-H while minimizing competitive O-alkylation and formation of the N2-isomer.[11]
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.
Characterization Data (Expected):
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molar Mass | 170.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (s, 1H, pyrazole C5-H), ~7.4 (s, 1H, pyrazole C3-H), ~4.8 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~1.25 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168 (C=O, ester), ~145 (C4-OH), ~135 (C5), ~125 (C3), ~55 (N-CH₂), ~62 (O-CH₂), ~14 (CH₃) |
| Mass Spec (ESI+) | m/z 171.07 [M+H]⁺ |
Part 2: Applications as a Synthetic Precursor
The true utility of this compound lies in its capacity for systematic and differential functionalization at its three key reactive sites.
Application 1: O-Alkylation of the C4-Hydroxyl Group
The phenolic hydroxyl group is a prime site for introducing a vast array of chemical diversity via Williamson ether synthesis. This allows for the attachment of alkyl, benzyl, or more complex side chains, which can profoundly influence the molecule's biological activity and physical properties.
Caption: General scheme for O-alkylation of the precursor molecule.
Protocol 2: O-Benzylation of the C4-Hydroxyl Group
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.Rationale: NaH is a strong, non-nucleophilic base that ensures complete deprotonation of the phenolic hydroxyl for efficient reaction.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Perform an aqueous workup and purification by column chromatography as described in Protocol 1 to isolate the O-benzylated product.
Application 2: C5-Position Functionalization via Vilsmeier-Haack Formylation
The pyrazole ring is an electron-rich heterocycle, and the C5 position, being adjacent to the N1 nitrogen, is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group (-CHO), which is a versatile handle for subsequent transformations like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[12][13]
Caption: Vilsmeier-Haack formylation at the C5 position of the pyrazole ring.
Protocol 3: C5-Formylation
Procedure:
-
In a flask cooled to 0 °C, add anhydrous DMF (3.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the C5-formylated product.
Application 3: Ester Hydrolysis and Amide Coupling
The ethyl ester provides a direct route to a diverse library of amides. The ester is first hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents. This is a cornerstone strategy in drug discovery for exploring structure-activity relationships.
Caption: Two-step sequence for the synthesis of diverse amides from the precursor.
Protocol 4: Synthesis of 2-(4-hydroxy-1H-pyrazol-1-yl)-N-benzylacetamide
Step A: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 10 minutes, then add benzylamine (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Perform a standard aqueous workup and purify by column chromatography to yield the target amide.
Conclusion
This compound is a high-potential, multi-functional precursor for the construction of complex molecular architectures. Its strategic placement of three distinct and orthogonally reactive functional groups—an N-alkyl ester, a C4-hydroxyl, and an activatable C5-position—provides medicinal chemists with a powerful platform for generating diverse compound libraries. The protocols and strategies outlined in this guide demonstrate the causality behind key experimental choices, enabling researchers to rationally design and synthesize novel pyrazole-based molecules for drug discovery and beyond.
References
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Silva, A. M. S., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(10), 2643. Available at: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. Available at: [Link]
-
Jankovič, L., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available at: [Link]
-
Google Patents. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][12]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WO2023118092A1. Available at:
-
Guzmán, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals, 15(11), 1361. Available at: [Link]
-
Li, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]
-
Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Cederbaum, A. I., et al. (1985). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 34(12), 2189-2194. Available at: [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-based bioactive compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2958. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available at: [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839-10849. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(4). Available at: [Link]
-
ResearchGate. (2025). Ultrasonic Preparation and Reactivity of 4,5-dihydro-1H-pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]
-
ChemRess. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Retrieved from [Link]
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. Available at: [Link]
-
Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 322-330. Available at: [Link]
-
ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-129. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols for the Scalable Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Executive Summary
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a versatile pyrazole core, a nucleophilic hydroxyl group, and an ester moiety suitable for further derivatization. Transitioning the synthesis of this compound from laboratory scale to pilot or manufacturing scale presents distinct challenges that require a robust, safe, and economically viable process. This guide provides a comprehensive overview of the key considerations for scaling up this synthesis, focusing on a preferred two-step synthetic strategy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both lab and pilot scales, and address critical aspects of process safety and product purification.
Introduction: The Strategic Importance of Functionalized Pyrazoles
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Their prevalence stems from their metabolic stability and their ability to act as effective scaffolds for presenting substituents in precise three-dimensional orientations to engage with biological targets. The title compound, this compound, is of particular interest as it incorporates three distinct points for chemical modification: the N1-acetic acid side chain, the C4-hydroxyl group, and the pyrazole ring itself, which can undergo further electrophilic substitution.
Developing a scalable synthesis is paramount for advancing any promising compound from a laboratory curiosity to a viable candidate for drug development or commercial application. A successful scale-up process must not only be high-yielding but also reproducible, safe, and cost-effective, minimizing the use of hazardous reagents and complex purification techniques like column chromatography.[2][3]
Synthetic Strategy: A Two-Step Approach to Scalability
The most logical and scalable approach to synthesizing this compound involves two key stages: the synthesis of the 4-hydroxypyrazole intermediate, followed by its regioselective N-alkylation.
Caption: High-level overview of the two-stage synthetic workflow.
This guide will concentrate on the critical N-alkylation step (Stage 2), as it presents the most significant challenges and optimization opportunities during scale-up. We will proceed with the assumption that the key intermediate, 4-hydroxypyrazole, is either commercially available or has been synthesized via an established, scalable method.[4]
Process Chemistry & Scale-Up Considerations
Directly translating a lab-scale procedure to a larger scale without modification is a common pitfall.[2][5] A thorough understanding of the underlying process chemistry is essential for anticipating and mitigating risks.
The N-Alkylation Reaction: Regioselectivity and Safety
The core transformation is the alkylation of 4-hydroxypyrazole with ethyl bromoacetate. This reaction involves the deprotonation of the pyrazole ring, followed by nucleophilic attack on the electrophilic alkyl halide.
Caption: Reaction mechanism showing competing N- vs. O-alkylation pathways.
-
Causality of Reagent Selection:
-
Base: While strong bases like sodium hydride (NaH) are effective on a small scale, they are highly hazardous for large-scale operations due to the evolution of flammable hydrogen gas and their pyrophoric nature.[6] A far safer and more economical choice for scale-up is a milder inorganic base like potassium carbonate (K₂CO₃). Its use mitigates the significant safety risks associated with NaH and simplifies handling.[7]
-
Solvent: Polar aprotic solvents like DMF or DMSO are common in the lab but are problematic on a large scale due to high boiling points (difficult to remove), toxicity, and potential for thermal runaway reactions.[8] Acetone or acetonitrile are superior choices for scale-up. They have lower boiling points, are less toxic, and are generally effective for this type of alkylation, providing a good balance of solubility and reactivity.
-
Alkylating Agent: Ethyl bromoacetate is more reactive than ethyl chloroacetate, allowing for lower reaction temperatures and shorter reaction times, which are advantageous for throughput and energy consumption.
-
-
Controlling Regioselectivity: The pyrazole anion is a resonant structure with negative charge density on both nitrogen atoms and the exocyclic oxygen. While N-alkylation is generally favored due to the higher intrinsic nucleophilicity of the pyrazole ring nitrogen, O-alkylation remains a potential side reaction that must be monitored and controlled.[9] Reaction temperature is a key lever; running the reaction at a moderate temperature (e.g., refluxing acetone, ~56°C) typically provides excellent selectivity for the desired N-alkylated product.
Process Safety Management
Any process involving heat, pressure, or reactive chemicals must be evaluated for potential hazards before scale-up.[10][11]
-
Thermal Hazard Assessment: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] A runaway reaction could occur if the rate of heat generation exceeds the rate of heat removal. It is crucial to:
-
Control the rate of addition of the alkylating agent to manage the exotherm.
-
Ensure adequate reactor cooling capacity.
-
Perform calorimetric studies (e.g., using Differential Scanning Calorimetry or Reaction Calorimetry) to quantify the heat of reaction and determine the thermal stability of all components under the reaction conditions.[8]
-
-
Work-up and Isolation: The work-up procedure should be designed to be simple and robust. The chosen method—filtration to remove the inorganic base followed by crystallization—is vastly preferable to large-scale liquid-liquid extraction and column chromatography. Crystallization is a highly effective unit operation for purification at scale, capable of delivering high-purity material in a single step.[12]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory or pilot plant facility. Appropriate personal protective equipment (PPE) must be worn at all times.
Reagent Summary Table
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (Lab Scale) | Amount (Pilot Scale) | Moles (Pilot Scale) | Equivalents |
| 4-Hydroxypyrazole | 84.08 | - | 8.41 g | 841 g | 10.0 | 1.0 |
| Potassium Carbonate | 138.21 | - | 20.7 g | 2.07 kg | 15.0 | 1.5 |
| Ethyl Bromoacetate | 167.00 | 1.51 | 12.6 mL | 1.26 L | 11.0 | 1.1 |
| Acetone | 58.08 | 0.79 | 150 mL | 15.0 L | - | - |
| Water | 18.02 | 1.00 | As needed | As needed | - | - |
Protocol 1: Laboratory-Scale Synthesis (10 g Scale)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 4-hydroxypyrazole (8.41 g, 0.10 mol) and potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add acetone (150 mL).
-
Reaction Initiation: Begin vigorous stirring and add ethyl bromoacetate (12.6 mL, 0.11 mol) dropwise over 5 minutes at room temperature.
-
Heating: Heat the mixture to reflux (approx. 56-60°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 4-hydroxypyrazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and potassium bromide salts.
-
Wash the filter cake with additional acetone (2 x 25 mL).
-
-
Isolation:
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure product.
-
-
Drying: Dry the crystalline product in a vacuum oven at 40°C to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>98%).
Protocol 2: Pilot-Scale Synthesis (1 kg Scale)
-
Setup: Use a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, a baffled interior, a calibrated addition funnel, and a temperature probe.
-
Charging Reagents: To the reactor, charge 4-hydroxypyrazole (841 g, 10.0 mol) and finely milled potassium carbonate (2.07 kg, 15.0 mol). Note: Milling the K₂CO₃ increases its surface area and reactivity.
-
Solvent Addition: Add acetone (15.0 L).
-
Reaction Initiation: Begin vigorous agitation (e.g., 200-250 RPM) and add ethyl bromoacetate (1.26 L, 11.0 mol) via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 30°C using jacket cooling. This controlled addition is critical to manage the reaction exotherm.
-
Heating: After the addition is complete, slowly heat the reactor contents to reflux (approx. 56-60°C) over 1 hour. Maintain reflux for 6-8 hours.
-
Reaction Monitoring: Take samples periodically via a sample port and analyze by a validated in-process control (IPC) method (e.g., HPLC) to confirm reaction completion.
-
Work-up:
-
Cool the reactor contents to 20-25°C.
-
Filter the slurry through a suitable filter press or Nutsche filter.
-
Wash the filter cake with acetone (2 x 2.5 L).
-
-
Isolation:
-
Transfer the combined filtrates to a larger, clean reactor equipped for distillation.
-
Concentrate the solution under vacuum to approximately 20-25% of its original volume.
-
Cool the concentrated slurry to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Isolate the product by filtration. Wash the product cake with cold (0-5°C) heptane to remove residual impurities.
-
-
Drying: Dry the product in a vacuum dryer at 40-45°C until the loss on drying (LOD) is <0.5%.
-
Analysis & Release: The final product should be analyzed against pre-defined specifications for identity, purity (HPLC), residual solvents, and appearance.
Expected Results & Data
| Parameter | Laboratory Scale | Pilot Scale | Justification for Differences |
| Typical Yield | 80-90% | 82-88% | Slightly lower yields on scale-up can occur due to transfer losses and less-than-perfect mixing. |
| Purity (HPLC) | >98% | >99% | Controlled crystallization at scale is often more effective than rapid lab crystallization, leading to higher purity. |
| Reaction Time | 4-6 hours | 6-8 hours | Slower heating/cooling cycles and controlled addition rates in a large reactor increase the overall cycle time. |
| Isolation Method | Evaporation & Recrystallization | Concentration & Crystallization | Direct crystallization from the reaction solvent after partial concentration is more efficient at scale. |
Conclusion
The successful scale-up of this compound synthesis hinges on a rational approach to process development that prioritizes safety, robustness, and efficiency. By replacing hazardous reagents like sodium hydride with safer alternatives such as potassium carbonate, and by selecting appropriate solvents like acetone, the process becomes amenable to large-scale production. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for managing the reaction exotherm and ensuring high regioselectivity. The implementation of crystallization as the primary purification method avoids the need for chromatography, delivering a high-purity product in a manner that is both scalable and economically favorable. This guide provides a solid foundation for researchers and process chemists to confidently transition this valuable intermediate from the bench to the pilot plant.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Gomes, P., & Dias, N. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3354. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]
-
Verma, R. S., et al. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 35(1). [Link]
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E, 70(Pt 11), o1287. [Link]
-
Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E, 62(Pt 8), o3278–o3279. [Link]
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]
-
Cederbaum, A. I., & Cohen, G. (1987). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemistry, 26(24), 7887–7892. [Link]
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E, 70(Pt 11), o1287. [Link]
-
Liu, G., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E, 68(Pt 1), o123. [Link]
-
Cederbaum, A. I., & Cohen, G. (1987). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Scientific Update. (n.d.). Chemical and Process Safety for Development Chemists. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
CPL. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
-
Chemical Industry Digest. (2022). Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation. Retrieved from [Link]
-
Le, T. N., et al. (2022). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
-
Drug Development & Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Process Safety. Retrieved from [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. contractpharma.com [contractpharma.com]
- 6. prepchem.com [prepchem.com]
- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Process Safety – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the chemical principles that govern the reaction's success.
Introduction
This compound is a valuable heterocyclic building block in drug discovery and development. The pyrazole core is a key pharmacophore in numerous therapeutic agents, and the 4-hydroxy substituent provides a crucial vector for further chemical modification or for establishing key interactions with biological targets.[1] The N-acetic acid ethyl ester moiety offers a versatile handle for amide coupling or other downstream transformations.
This guide details a robust two-step synthesis, focusing on common challenges and providing clear, actionable solutions.
Overall Synthetic Workflow
The synthesis is typically approached in two key stages: the formation of the 4-hydroxypyrazole core, followed by its selective N-alkylation.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of the 4-Hydroxypyrazole Intermediate
The quality of the starting 4-hydroxypyrazole is critical for the success of the subsequent alkylation step. While several methods exist for its synthesis[2][3], many are not amenable to scale-up or generate significant impurities. The following protocol, adapted from methods for oxidizing pyrazole boronic esters, is a reliable approach.[4]
Frequently Asked Questions (FAQs) - 4-Hydroxypyrazole
Q: Can I use commercially available 4-hydroxypyrazole? A: Yes, if you can verify its purity (>98%). Impurities from its synthesis, such as isomeric hydroxypyrazoles or residual reagents, can significantly complicate the subsequent N-alkylation and purification steps. We recommend synthesizing and purifying it in-house if purity is uncertain.
Q: What is the most critical aspect of the 4-hydroxypyrazole synthesis? A: The final purification. The product is a polar, water-soluble solid. Ensuring complete removal of inorganic salts from the workup is essential, as they can interfere with the base-mediated N-alkylation.
Experimental Protocol: Synthesis of 4-Hydroxypyrazole
This protocol involves the oxidation of a pyrazole boronic ester intermediate.
Step 1a: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
This intermediate is prepared from 1-Boc-pyrazole and bis(pinacolato)diboron using standard iridium-catalyzed C-H borylation methods.
Step 1b: Oxidation to 1-Boc-4-hydroxypyrazole
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Boc-4-(pinacolborane)pyrazole (1.0 equiv) in tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydroxide (NaOH, 2.0 M aqueous solution, 1.5 equiv) and stir for 5 minutes.
-
Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium thiosulfate. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 1c: Deprotection to 4-Hydroxypyrazole
-
Dissolve the crude 1-Boc-4-hydroxypyrazole in dichloromethane (DCM, ~0.2 M).
-
Add trifluoroacetic acid (TFA, 3.0-5.0 equiv) and stir at room temperature for 2-6 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo. The resulting residue is triturated with cold diethyl ether to precipitate the product as a solid.
-
Filter the solid, wash with a small amount of cold ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.[4]
Part 2: N-Alkylation of 4-Hydroxypyrazole
This step involves the deprotonation of 4-hydroxypyrazole followed by nucleophilic attack on ethyl bromoacetate. The primary challenge is controlling the regioselectivity of the alkylation.
Frequently Asked Questions (FAQs) - N-Alkylation
Q: What is the mechanism of the reaction? A: The reaction is a nucleophilic substitution (Sₙ2). A base is used to deprotonate the acidic N-H proton of the pyrazole ring, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate and displacing the bromide ion.
Q: Why is the choice of base so important? A: The base determines the extent and site of deprotonation.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete and irreversible deprotonation of the pyrazole N-H, leading to faster reaction rates.[5]
-
Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium.[6] While often leading to cleaner reactions with fewer side products, they may require higher temperatures or longer reaction times. They are generally preferred for substrates sensitive to harsh bases.
Q: Can O-alkylation occur? A: Yes. The 4-hydroxy group is phenolic and therefore acidic. Deprotonation can also occur at this position, leading to the formation of the isomeric O-alkylated product. This is the most common and problematic side reaction.
Troubleshooting Guide: N-Alkylation Reaction
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has run overnight, but TLC/LC-MS analysis shows only starting material. What went wrong?
-
Answer & Solutions:
-
Inactive Base: Sodium hydride is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation. For K₂CO₃, ensure it is finely powdered and has been dried in an oven (e.g., at 120 °C) for several hours.
-
Wet Solvent/Glassware: The presence of water will quench the base. Use anhydrous solvents (e.g., DMF, THF, Acetonitrile) from a freshly opened bottle or a solvent purification system. Ensure all glassware is flame- or oven-dried.
-
Insufficient Deprotonation Time: When using NaH, ensure you allow the base to stir with the 4-hydroxypyrazole for a sufficient time (typically 30-60 minutes) at 0 °C to room temperature before adding the ethyl bromoacetate. Cessation of hydrogen gas evolution is a good indicator of complete deprotonation.[5]
-
Low Temperature: While starting the reaction at 0 °C is good practice to control the initial exotherm, some reactions may require heating to proceed at a reasonable rate. If the reaction is stalled at room temperature, consider gently heating to 40-60 °C.
-
Issue 2: Mixture of Products Observed (N- vs. O-Alkylation)
-
Question: My reaction worked, but I have two product spots on my TLC plate with very similar Rf values. How do I identify them and prevent the formation of the undesired isomer?
-
Answer & Solutions: The two spots are almost certainly the desired N-alkylated product and the undesired O-alkylated isomer.
Caption: Competing N-alkylation and O-alkylation pathways.
-
Controlling Selectivity:
-
Choice of Base/Solvent: The N-anion is generally considered a "softer" nucleophile than the O-anion ("harder" nucleophile). Using a polar aprotic solvent like DMF or THF can help solvate the cation from the base, leaving a "naked," highly reactive anion. In these solvents, the more nucleophilic nitrogen often reacts faster. In contrast, protic solvents would favor O-alkylation.
-
Counter-ion Effect: With bases like K₂CO₃, the potassium ion (K⁺) can coordinate with the oxygen atom, reducing its nucleophilicity and favoring N-alkylation. This effect is less pronounced with smaller cations like Li⁺.
-
Temperature: Lowering the reaction temperature (e.g., running at 0 °C or even -20 °C) can sometimes increase the selectivity for the thermodynamically favored product, which is often the N-alkylated isomer.
-
Issue 3: Product has Hydrolyzed to the Carboxylic Acid
-
Question: My final product's mass spectrum corresponds to the carboxylic acid, not the ethyl ester. What caused this saponification?
-
Answer & Solutions: The ester has been hydrolyzed.
-
Excess Base or Water: Using a large excess of base, especially in the presence of even trace amounts of water, can lead to saponification, particularly if the reaction is heated. Use only a slight excess of base (1.1-1.2 equivalents).
-
Aqueous Workup: Avoid prolonged exposure to basic conditions during the workup. Neutralize the reaction mixture with a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) before extraction, rather than washing the organic layer with a basic solution.
-
Purification: Avoid using basic mobile phases in chromatography if possible. A standard silica gel chromatography with a neutral solvent system like ethyl acetate/hexanes is recommended.
-
Optimized Experimental Protocol: N-Alkylation
This protocol is based on a well-established method for pyrazole alkylation[5] and is optimized to favor N-alkylation.
| Reagent | M.W. | Amount (Equiv) | Amount (Mass/Vol) |
| 4-Hydroxypyrazole | 84.08 | 1.0 | (e.g., 5.00 g) |
| Sodium Hydride (60% in oil) | 40.00 | 1.2 | (e.g., 2.85 g) |
| Ethyl Bromoacetate | 167.00 | 1.1 | (e.g., 10.9 mL) |
| Anhydrous DMF | - | - | (to 0.2-0.5 M) |
Procedure:
-
Add sodium hydride (60% dispersion in mineral oil) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Wash the NaH with anhydrous hexanes (2x) via cannula to remove the mineral oil, then place the flask under a steady stream of nitrogen to evaporate residual hexane.
-
Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve the 4-hydroxypyrazole in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. (Note: Hydrogen gas is evolved).
-
Cool the reaction mixture back down to 0 °C.
-
Add ethyl bromoacetate dropwise via syringe. Caution: Ethyl bromoacetate is a potent lachrymator.[7]
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.[5] If the reaction is slow, it may be gently heated to 50 °C.
-
Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20% to 60% ethyl acetate in hexanes) to isolate the title compound.
References
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron. [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. Hyma Synthesis. [Link]
- Novel Intermediate and Polymorphs of Apixaban.
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. [Link]
-
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology. [Link]
-
O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages. [Link]
-
Synthesis and some reactions of 4H-pyrazole derivatives. Journal of Organic Chemistry. [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Icahn School of Medicine at Mount Sinai. [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
Sources
- 1. scispace.com [scispace.com]
- 2. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable heterocyclic intermediate. The unique structure of this molecule—possessing a polar hydroxyl group, a basic pyrazole core, and an ester moiety—presents specific challenges that require a nuanced purification strategy. This document synthesizes field-proven insights and fundamental chemical principles to provide a robust framework for troubleshooting and optimizing your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy for this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the N-alkylation of 4-hydroxy-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-hydroxy-1H-pyrazole and ethyl bromoacetate.
-
Regioisomers: Alkylation can occur at the other nitrogen atom of the pyrazole ring, leading to the formation of ethyl 2-(4-hydroxy-2H-pyrazol-2-yl)acetate.
-
O-Alkylation Product: The hydroxyl group can also be alkylated, yielding ethyl 2-((1-(2-ethoxy-2-oxoethyl)-1H-pyrazol-4-yl)oxy)acetate.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially under basic or acidic workup conditions, yielding 2-(4-hydroxy-1H-pyrazol-1-yl)acetic acid.
-
Residual Solvents: High-boiling point solvents used during synthesis, such as DMF or DMSO, can be difficult to remove.[1]
Q2: Which primary purification techniques are most effective for this molecule?
A2: Given the compound's polarity, the two most effective and widely used techniques are:
-
Flash Column Chromatography: This is the workhorse method for separating complex mixtures containing regioisomers and other byproducts. Silica gel is the most common stationary phase, though its acidic nature can cause issues.[2][3]
-
Recrystallization: If the crude product is of moderate to high purity (>90%), recrystallization is an excellent and scalable method for achieving high analytical purity. Solvents like ethyl acetate or ethanol are often good starting points.[4][5]
Q3: My compound is a pyrazole derivative. Can I use acid/base chemistry to my advantage during purification?
A3: Yes, this is a powerful, though less common, technique for pyrazoles. By treating the crude mixture with an acid (like HCl), the basic nitrogen of the pyrazole ring can be protonated to form a salt. This salt may have significantly different solubility properties than the neutral impurities, allowing for purification by precipitation or crystallization.[6] This method is particularly effective for removing non-basic impurities. The free base can then be regenerated by neutralization.
Q4: What analytical methods are essential for confirming the purity and identity of the final product?
A4: A combination of techniques is crucial for a complete picture of purity:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure, identifying regioisomers, and detecting residual solvents or starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity by separating the target compound from impurities and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage purity value.
Part 2: Troubleshooting Guide: From Streaks to Crystals
This section is formatted to directly address common experimental failures.
Problem 1: My compound streaks severely on silica gel TLC plates and columns, resulting in poor separation.
-
Probable Cause: The basic nitrogen atom in the pyrazole ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to tailing and streaking.
-
Solution Workflow:
[2] Problem 2: My compound "oils out" during recrystallization instead of forming solid crystals.
-
Probable Cause 1: High Impurity Load. Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point.
-
Probable Cause 2: Supersaturation or Rapid Cooling. If the solution is too concentrated or cooled too quickly, molecules do not have time to orient themselves into a crystal lattice. [3]* Recommended Solutions:
-
Re-dissolve and Dilute: Add a small amount of hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth. [3] 3. Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization. [3] 4. Pre-Purify: If oiling out persists, the impurity level is likely too high. Perform a quick filtration through a plug of silica or alumina to remove gross impurities before attempting recrystallization again.
-
Problem 3: The compound will not elute from the silica column, even with 100% ethyl acetate.
-
Probable Cause: The compound is highly polar due to the hydroxyl group and is strongly adsorbed to the polar silica stationary phase. Ethyl acetate may not be a sufficiently polar mobile phase to displace it.
-
Recommended Solutions:
-
Increase Mobile Phase Polarity: Gradually add methanol (MeOH) to your mobile phase. A gradient of 0-10% MeOH in ethyl acetate or dichloromethane (DCM) is often effective. Be methodical; a sudden jump in polarity can cause co-elution of impurities.
-
Check for Irreversible Binding/Decomposition: Before scaling up, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then develop the plate. If you see a new spot at the baseline or a smear, your compound may be decomposing on silica. [7]In this case, switch to a more inert stationary phase like alumina.
-
Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be highly effective. The compound will elute earlier in this system.
-
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification efforts.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes a crude product that exhibits streaking on a standard TLC plate.
-
TLC Analysis & Solvent System Selection:
-
Prepare three small vials containing your chosen eluent (e.g., 70:30 Ethyl Acetate/Hexane).
-
To Vial 1, add nothing.
-
To Vial 2, add 0.5% triethylamine (TEA).
-
To Vial 3, add 1% TEA.
-
Spot your crude material on a TLC plate and develop it in each of these three solvent systems. Select the system that gives a round spot with an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a column where the amount of crude material is 1-2% of the mass of the silica gel.
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load."
-
Carefully add the dry-loaded silica to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system (containing TEA).
-
Collect fractions and monitor their contents by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent under reduced pressure.
-
Crucial Step: To remove the high-boiling triethylamine, co-evaporate the residue with a lower-boiling solvent like toluene or ethyl acetate two to three times.
-
Protocol 2: Recrystallization
This method is ideal for purifying a crude product that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of crude material in several test tubes.
-
Add different solvents (e.g., ethyl acetate, isopropanol, acetonitrile) dropwise.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., in a water bath). Continue adding solvent until the solid just dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Part 4: Data & Visualization
Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for selecting and optimizing the purification strategy.
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (Starting Point) | Purpose |
| Silica Gel | 50-100% Ethyl Acetate in Hexanes | Standard system for moderately polar compounds. |
| Silica Gel | 50-80% EtOAc/Hexanes + 0.5% Triethylamine | For basic compounds exhibiting tailing. [2] |
| Silica Gel | 0-10% Methanol in Dichloromethane (DCM) | For highly polar compounds that do not elute with EtOAc. |
| Neutral Alumina | 50-100% Ethyl Acetate in Hexanes | Alternative to silica for acid-sensitive or strongly basic compounds. |
| C18 (Reversed) | 10-50% Acetonitrile in Water | For highly polar compounds that are irreversibly adsorbed on silica. |
References
-
Dong, W. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. Available at: [Link]
-
Al-Warhi, T. et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8923. Available at: [Link]
-
Trofimov, B. A. et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879. Available at: [Link]
-
Dong, W. et al. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E, 64(Pt 2), o308. Available at: [Link]
- Luyken, H. et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
- Srinivasa Rao, T. et al. (2014). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. Google Patents, WO2014108919A2.
-
Zhang, X.-R. et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 62(8), o3278–o3279. Available at: [Link]
-
Dong, W. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. PubMed. Available at: [Link]
-
PrepChem (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available at: [Link]
-
Liu, Z.-L. et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E, 67(Pt 1), o123. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This valuable intermediate is crucial in the development of various pharmaceutical compounds, and a thorough understanding of its synthesis and potential pitfalls is essential for achieving high yields and purity.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the N-alkylation of 4-hydroxy-1H-pyrazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound.
The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 4-hydroxypyrazole anion, formed in the presence of a base, is an ambident nucleophile with two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom of the hydroxyl group (O-alkylation). While N-alkylation is generally favored due to the higher nucleophilicity of the pyrazole nitrogen, O-alkylation can occur as a significant side reaction, leading to the formation of an isomeric impurity and reducing the overall yield of the desired product.[1]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
A. Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, with the most common being incomplete reaction, degradation of starting materials or product, and the formation of side products.
1. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it or cautiously increasing the reaction temperature. For instance, some N-alkylation reactions of pyrazoles are heated to 65°C for several hours to ensure completion.[2]
-
Ineffective Base: The base used may not be strong enough to completely deprotonate the 4-hydroxypyrazole. While weaker bases like potassium carbonate are often sufficient, stronger bases like sodium hydride (NaH) can be employed to drive the deprotonation and subsequent alkylation forward.[3] However, stronger bases can also promote side reactions if not used judiciously.
2. Degradation of Starting Materials or Product:
-
Instability of 4-hydroxypyrazole: Although generally stable, 4-hydroxypyrazole can be susceptible to oxidation, especially in the presence of certain metal ions or under harsh basic conditions.[4][5] Ensure the use of high-purity starting materials and consider degassing the solvent to minimize oxidative degradation.
-
Hydrolysis of the Ester: The ethyl ester functionality is susceptible to hydrolysis under strongly basic conditions, especially if water is present in the reaction mixture. This would lead to the formation of the corresponding carboxylic acid. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.
3. Formation of Side Products (See Section B for a detailed discussion):
-
O-alkylation: The primary cause of low yield is often the formation of the undesired O-alkylated isomer, ethyl 2-(4-ethoxy-1H-pyrazol-1-yl)acetate. Optimizing reaction conditions to favor N-alkylation is crucial.
Troubleshooting Steps to Improve Yield:
| Parameter | Recommendation | Rationale |
| Base | Start with a moderately strong base like K₂CO₃. If the reaction is sluggish, consider a stronger base like NaH. | To ensure complete deprotonation of the 4-hydroxypyrazole. |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. Ensure the solvent is anhydrous. | To dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Initially, run the reaction at room temperature and monitor by TLC. If the reaction is slow, gradually increase the temperature to 40-60°C. | To balance reaction rate with the potential for side reactions. |
| Reaction Time | Monitor the reaction by TLC until the starting 4-hydroxypyrazole is consumed. | To ensure the reaction goes to completion. |
B. Presence of Significant Impurities in the Product
Question: My final product is contaminated with a significant impurity that is difficult to separate. What is this impurity likely to be and how can I prevent its formation?
Answer:
The most probable impurity is the O-alkylated isomer, ethyl 2-(4-ethoxy-1H-pyrazol-1-yl)acetate. The formation of this isomer is a classic example of the competition between N-alkylation and O-alkylation in ambident nucleophiles.
Caption: Competing N- and O-alkylation pathways of the 4-hydroxypyrazole anion.
Factors Influencing N- vs. O-Alkylation:
The regioselectivity of the alkylation is influenced by several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, the less electronegative nitrogen atom is a softer nucleophilic center, while the more electronegative oxygen atom is a harder nucleophilic center.[1]
-
Nature of the Electrophile: The ethyl haloacetate is a relatively soft electrophile, which generally favors reaction at the softer nitrogen center.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are known to favor N-alkylation. They solvate the cation of the base, leaving the anion more exposed and reactive.
-
Counter-ion of the Base: The nature of the cation from the base can influence the reactivity of the nucleophilic sites.
-
Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.
Strategies to Minimize O-Alkylation:
-
Choice of Base and Solvent:
-
Temperature Control:
-
Running the reaction at a lower temperature (e.g., room temperature) can enhance the selectivity for the thermodynamically favored N-alkylated product.
-
-
Purification:
-
If the O-alkylated isomer does form, careful column chromatography on silica gel is typically required for its removal. The two isomers may have very similar polarities, making separation challenging.
-
C. Reaction Mixture Turns Dark or Forms a Tar
Question: My reaction mixture has turned dark brown/black, and I am getting a tar-like substance instead of a clean product. What is causing this decomposition?
Answer:
A dark coloration and tar formation are indicative of decomposition reactions. The likely culprits are the instability of the starting materials or products under the reaction conditions.
-
Decomposition of 4-hydroxypyrazole: As mentioned earlier, 4-hydroxypyrazole can be sensitive to strong bases and elevated temperatures. Prolonged exposure to harsh conditions can lead to ring-opening or polymerization reactions.
-
Side Reactions of Ethyl Haloacetate: In the presence of a strong base, ethyl haloacetates can undergo self-condensation or elimination reactions.
-
Air Oxidation: The phenolic nature of the 4-hydroxypyrazole makes it susceptible to air oxidation, which can be catalyzed by trace metal impurities and is often accelerated at higher temperatures and under basic conditions. This can lead to the formation of colored quinone-like species.
Preventative Measures:
-
Use Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use High-Purity Reagents: Ensure that the starting materials and solvents are free from impurities that could catalyze decomposition.
-
Gradual Addition of Reagents: Add the base and the ethyl haloacetate slowly to control the reaction exotherm and minimize localized high concentrations of reagents.
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: The optimal base can depend on the specific reaction scale and desired outcome. Potassium carbonate (K₂CO₃) is a good starting point as it is a mild and effective base for N-alkylation of pyrazoles.[6] For more difficult reactions or to ensure complete deprotonation, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used.[3]
Q2: Which ethyl haloacetate should I use: ethyl chloroacetate or ethyl bromoacetate?
A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times. However, ethyl chloroacetate is less expensive and may be sufficient for the reaction. If the reaction with ethyl chloroacetate is sluggish, switching to ethyl bromoacetate is a reasonable troubleshooting step.
Q3: How can I confirm the structure of my product and identify any impurities?
A3: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
¹H NMR: The N-alkylated and O-alkylated isomers will have distinct ¹H NMR spectra. The chemical shift of the methylene protons of the ethyl acetate group will be different for the two isomers. In the desired N-alkylated product, these protons will be adjacent to a pyrazole nitrogen, while in the O-alkylated product, they will be adjacent to an ether oxygen.
-
MS: Mass spectrometry will confirm the molecular weight of the product and can help identify any byproducts.
Q4: Can I use a different alkylating agent to synthesize analogs?
A4: Yes, this general N-alkylation procedure can be adapted for other alkylating agents to synthesize a variety of N-substituted 4-hydroxypyrazoles. The reactivity and potential for side reactions will depend on the specific alkylating agent used.
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
4-hydroxy-1H-pyrazole
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxy-1H-pyrazole (1.0 eq) in anhydrous acetone or DMF (approximately 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
V. References
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. Retrieved from [Link]
-
PubMed. (1984). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved from [Link]
-
PubMed. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole. Retrieved from
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PMC - NIH. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b. Retrieved from [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Mount Sinai Scholars Portal. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, ensure product purity, and overcome common synthetic challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Overview of the Synthesis: N-Alkylation of 4-Hydroxypyrazole
The synthesis of this compound is typically achieved through the N-alkylation of 4-hydroxypyrazole with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the electrophilic alkylating agent.
The primary challenge in this synthesis lies in controlling the regioselectivity of the alkylation. Since 4-hydroxypyrazole is an unsymmetrical molecule, alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to the formation of two possible regioisomers. Additionally, the presence of the hydroxyl group introduces the possibility of a competing O-alkylation reaction.
II. Recommended Synthetic Protocol
Reaction Scheme:
Materials:
-
4-Hydroxypyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxypyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[3]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-Hydroxypyrazole | Ensure the use of a sufficiently strong and anhydrous base. Potassium carbonate is a good starting point, but for sluggish reactions, consider a stronger base like sodium hydride (NaH).[4] Use anhydrous solvent to prevent quenching of the base. |
| Inactive Ethyl Bromoacetate | Ethyl bromoacetate can degrade over time. Use a fresh bottle or distill the reagent before use. |
| Low Reaction Temperature | While room temperature might be sufficient for some N-alkylations, heating is often necessary to drive the reaction to completion.[5] Gradually increase the temperature and monitor the reaction progress by TLC. |
| Insufficient Reaction Time | Monitor the reaction closely by TLC until the starting material is consumed. |
| Product Loss During Workup | The product has some water solubility. Ensure thorough extraction from the aqueous layer. Minimize the number of washes to prevent product loss. |
Formation of Multiple Products (Poor Regioselectivity)
The formation of a mixture of N1 and N2 regioisomers is a common challenge in the alkylation of unsymmetrical pyrazoles.[1]
| Potential Cause | Troubleshooting Steps |
| Choice of Base and Solvent | The regioselectivity of pyrazole N-alkylation can be influenced by the base and solvent system.[1] Generally, less polar solvents and counterions that favor coordination can influence the site of alkylation. Experiment with different base/solvent combinations such as NaH in THF or Cs₂CO₃ in acetonitrile. |
| Steric Hindrance | The substituent at the 4-position (hydroxyl group) is relatively small and may not provide significant steric hindrance to direct the alkylation to a specific nitrogen. For other pyrazole systems, bulky protecting groups have been used to direct alkylation.[2] |
Presence of O-Alkylated Byproduct
The hydroxyl group on the pyrazole ring can also be alkylated, leading to the formation of an O-alkylated byproduct.
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | The use of a strong base can lead to the deprotonation of both the pyrazole NH and the hydroxyl group, increasing the likelihood of O-alkylation. Using a milder base like potassium carbonate can favor N-alkylation. |
| Protecting Group Strategy | If O-alkylation is a significant issue, consider protecting the hydroxyl group before the N-alkylation step. A common protecting group for hydroxyl functions is the tert-butyldimethylsilyl (TBDMS) group, which can be removed under acidic conditions after the N-alkylation is complete.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure of my product and differentiate between the N1 and N2 isomers?
A1: The most definitive method for structure elucidation is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of the desired N1-isomer, you would expect to see a correlation between the methylene protons of the acetate group and the C5 carbon of the pyrazole ring. A NOESY experiment might show a spatial correlation between the methylene protons and the proton at the C5 position of the pyrazole ring.
Q2: What is the expected 1H NMR spectrum for this compound?
-
Ethyl (-CH₃): ~1.3 ppm (triplet)
-
Ethyl (-CH₂): ~4.2 ppm (quartet)
-
Methylene (-CH₂-): ~4.9 ppm (singlet)
-
Pyrazole H-3: ~7.5 ppm (singlet)
-
Pyrazole H-5: ~7.6 ppm (singlet)
-
Hydroxyl (-OH): Broad singlet, chemical shift can vary depending on concentration and solvent.
Q3: What are the expected signals in the 13C NMR spectrum?
A3: Based on estimations from similar compounds, the approximate 13C NMR chemical shifts in CDCl₃ would be:[7]
-
Ethyl (-CH₃): ~14 ppm
-
Ethyl (-CH₂): ~62 ppm
-
Methylene (-CH₂-): ~53 ppm
-
Pyrazole C-3: ~139 ppm
-
Pyrazole C-4: ~130 ppm (carbon bearing the OH group)
-
Pyrazole C-5: ~129 ppm
-
Carbonyl (C=O): ~168 ppm
Q4: What is the expected mass spectrum fragmentation pattern?
A4: In an electron ionization (EI) mass spectrum, you would expect to see the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl acetate moiety (-CH₂COOCH₂CH₃).[7]
Q5: How can I effectively purify the product from starting materials and byproducts?
A5: Silica gel column chromatography is the most effective method for purifying the desired product. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the non-polar starting materials and byproducts from the more polar product.
V. Visualizing the Process
Workflow for Synthesis and Troubleshooting
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this important synthetic transformation.
Introduction
The N-alkylation of 4-hydroxypyrazole with ethyl chloroacetate or a similar electrophile is a key reaction for accessing a versatile building block in medicinal chemistry and materials science. The presence of two nucleophilic centers, the pyrazole nitrogen (N1) and the hydroxyl oxygen (O4), presents a significant challenge in achieving high selectivity for the desired N-alkylated product. This guide will address the critical aspects of this reaction, from mechanistic considerations to practical troubleshooting steps.
Reaction Mechanism and Selectivity
The reaction proceeds via a nucleophilic substitution where the deprotonated 4-hydroxypyrazole attacks the electrophilic carbon of ethyl chloroacetate. The core challenge lies in controlling the chemoselectivity between N-alkylation and O-alkylation.
Caption: General reaction pathway for the alkylation of 4-hydroxypyrazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The pyrazole N-H is acidic, but complete deprotonation is crucial for the reaction to proceed efficiently.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium might not fully favor the pyrazolate anion. Consider switching to a stronger base like sodium hydride (NaH).[1]
-
Insufficient Base: Ensure you are using at least one equivalent of base. For weaker bases, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
Poor Solubility: 4-Hydroxypyrazole and its salts may have limited solubility in common organic solvents.
-
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve both the pyrazolate salt and the electrophile.[1]
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Heating: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate.[1] However, be cautious as higher temperatures can sometimes favor the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purity of Reagents: Impurities in your starting materials or solvent can inhibit the reaction.
-
Reagent Quality: Use high-purity 4-hydroxypyrazole and ethyl chloroacetate. Ensure your solvent is anhydrous, especially when using a strong base like NaH.
-
Q2: I am getting a mixture of products that are difficult to separate. How can I improve the selectivity for N-alkylation over O-alkylation?
A2: Achieving high N-selectivity is the primary challenge. The N/O-alkylation ratio is influenced by several factors, a concept well-documented in the alkylation of ambident nucleophiles.
-
Choice of Base and Counter-ion:
-
Hard and Soft Acid-Base (HSAB) Theory: The pyrazole nitrogen is a "softer" nucleophile than the hydroxyl oxygen. "Softer" electrophiles tend to react at the softer nucleophilic site. While ethyl chloroacetate is not a classic soft electrophile, the reaction conditions can be tuned.
-
Counter-ion Effect: The nature of the cation from the base can influence the reactivity of the anion. Sodium (Na⁺) and potassium (K⁺) ions can coordinate with the oxygen atom, potentially hindering O-alkylation to some extent.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can solvate the cation, leading to a more "naked" and reactive anion. This can sometimes lead to less selectivity.
-
Polar Protic Solvents: Solvents like ethanol or isopropanol can hydrogen bond with the oxygen atom, reducing its nucleophilicity and thereby favoring N-alkylation. However, these solvents can also react with strong bases and the electrophile.
-
-
Phase-Transfer Catalysis (PTC):
-
Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water with a solid base) can sometimes favor N-alkylation.[2] The bulky quaternary ammonium cation associates with the pyrazolate anion, and this ion pair is more soluble in the organic phase where the reaction with the alkylating agent occurs.
-
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making workflow for troubleshooting poor N/O selectivity.
Q3: How can I confirm the structure of my product and distinguish between the N- and O-alkylated isomers?
A3: Spectroscopic methods are essential for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the N- and O-alkylated isomers. In the N-alkylated product, the methylene protons of the ethyl acetate group will typically appear as a singlet around 4.8-5.0 ppm. For the O-alkylated product, this shift would likely be further downfield. The aromatic protons of the pyrazole ring will also show distinct patterns.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ significantly between the two isomers.
-
2D NMR (HMBC and NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique to confirm connectivity. A correlation between the methylene protons of the acetate group and the pyrazole ring carbons (C3 and C5) would definitively confirm N-alkylation. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the methylene protons and the pyrazole ring protons, further confirming the N-alkylated structure.[3]
-
-
Mass Spectrometry (MS): While MS will give the correct molecular weight for both isomers, the fragmentation patterns might differ, providing clues to the structure.
-
Infrared (IR) Spectroscopy: The N-alkylated product will show a characteristic O-H stretching band (typically broad, around 3200-3400 cm⁻¹), which would be absent in the O-alkylated isomer. The O-alkylated isomer would instead show a C-O-C stretch.
Q4: My product is difficult to purify. What are the best methods for purification?
A4: Purification can be challenging due to the similar polarities of the starting material, the desired product, and the O-alkylated side product.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The O-alkylated product is generally less polar than the N-alkylated product (due to the free OH group in the latter). Unreacted 4-hydroxypyrazole is the most polar and will elute last.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure product, especially on a larger scale. A mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane might be effective.
-
Acid-Base Extraction: The phenolic hydroxyl group in the desired N-alkylated product allows for its separation from the O-alkylated isomer (which lacks this acidic proton) via acid-base extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous base (e.g., 1M NaOH). The desired N-alkylated product will be deprotonated and move to the aqueous layer.
-
Separate the layers. The organic layer will contain the O-alkylated isomer and other non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate the desired product, which should precipitate or can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction?
A: For high yields, a strong base like sodium hydride (NaH) is often recommended as it irreversibly deprotonates the pyrazole.[1] However, for better selectivity, a weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent might be explored, though this may require longer reaction times or heating.
Q: What is the optimal solvent for this reaction?
A: Anhydrous N,N-dimethylformamide (DMF) is a good starting point as it is a polar aprotic solvent that can dissolve the pyrazolate salt.[1] Other options include dimethyl sulfoxide (DMSO) and acetonitrile.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material and the products (e.g., a mixture of hexane and ethyl acetate). The product spots can be visualized under a UV lamp.
Q: Can I use ethyl bromoacetate instead of ethyl chloroacetate?
A: Yes, ethyl bromoacetate is more reactive than ethyl chloroacetate and may lead to faster reaction times or allow for milder reaction conditions. However, it is also more expensive and may be more prone to side reactions if the conditions are not carefully controlled.
Q: What are the potential side reactions other than O-alkylation?
A: Besides O-alkylation, other potential side reactions include:
-
Dialkylation: If a very strong base is used in excess, it is possible to deprotonate both the nitrogen and the oxygen, leading to dialkylation.
-
Hydrolysis of the ester: If there is water present in the reaction mixture, especially under basic conditions and with heating, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a good starting point for achieving a high yield of the N-alkylated product.
Materials:
-
4-Hydroxypyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ (1.5 eq) | NaH (1.1 eq) | Cs₂CO₃ (1.5 eq) |
| Solvent | Acetone | Anhydrous DMF | Acetonitrile |
| Temperature | Reflux | Room Temp | 60 °C |
| Typical Yield (N-alkylated) | Moderate | Good to Excellent | Good |
| Selectivity (N vs. O) | May vary | Generally good | May vary |
References
-
PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available at: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]
-
NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available at: [Link]
-
ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]
-
RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Available at: [Link]
-
ResearchGate. A Selective Process for N-alkylation in Competition with O-alkylation (Poster). Available at: [Link]
-
PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
PMC. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. Available at: [Link]
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Technical Support Center: Navigating the Stability of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate in Solution
Welcome to the technical support center for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to empower you with the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
A1: The primary culprits for the degradation of this compound in solution are hydrolysis of the ethyl ester and oxidation of the 4-hydroxy-pyrazole moiety. The rate of these degradation pathways is highly dependent on the pH, solvent, temperature, and presence of light or oxidizing agents in your solution.
Q2: What is the most critical factor to control for maintaining the stability of this compound in an aqueous solution?
A2: The pH of the solution is the most critical factor. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Furthermore, the phenolic hydroxyl group on the pyrazole ring is more prone to oxidation at neutral to alkaline pH. Therefore, maintaining an optimal pH is paramount for the stability of your solution.
Q3: Can I store solutions of this compound at room temperature?
A3: It is highly recommended to store solutions of this compound at low temperatures, preferably at 2-8°C or frozen at -20°C or below for long-term storage.[3] Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation reactions.
Q4: I've observed a color change in my solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a strong indicator of degradation, most likely due to the oxidation of the 4-hydroxypyrazole ring.[4][5] This can be initiated by exposure to air (oxygen), light, or trace metal ions in the solvent.
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to identifying and mitigating specific stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: HPLC analysis shows a significant decrease in the parent peak area and the appearance of new peaks within hours of preparing an aqueous solution.
-
Root Cause Analysis:
-
Hydrolysis: The ester group is likely undergoing hydrolysis to form the corresponding carboxylic acid, 2-(4-hydroxy-1H-pyrazol-1-yl)acetic acid, and ethanol. This is accelerated at pH values below 4 and above 7.[6][7][8]
-
Oxidation: If the buffer is not de-gassed, dissolved oxygen can lead to the oxidation of the 4-hydroxy-pyrazole ring.
-
-
Troubleshooting Steps & Solutions:
-
pH Optimization: Determine the optimal pH for stability. It is generally recommended to work in a slightly acidic pH range (e.g., pH 4-6) to minimize both hydrolysis and oxidation.[9]
-
Buffer Selection: Use buffers with low reactivity. Phosphate and citrate buffers are generally suitable. Avoid buffers that may contain metal ion impurities.
-
De-gassing: Before preparing your solution, de-gas the aqueous buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Temperature Control: Prepare and handle the solution at low temperatures (e.g., on an ice bath).
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: You observe significant variability in the compound's activity or concentration in replicate experiments.
-
Root Cause Analysis:
-
Solvent Purity: The use of different batches or grades of solvents can introduce varying levels of impurities (e.g., peroxides in ethers, metal ions in water) that can catalyze degradation.
-
Light Exposure: The pyrazole ring system can be susceptible to photodegradation.[10][11][12] Inconsistent exposure of your solutions to light can lead to variable degradation rates.
-
-
Troubleshooting Steps & Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Standardize Solution Preparation: Ensure a consistent and documented procedure for solution preparation, including the source and grade of all reagents.
-
Issue 3: Formation of Unknown Impurities
-
Symptom: Your analytical method (e.g., LC-MS) detects new, uncharacterized peaks.
-
Root Cause Analysis:
-
Troubleshooting Steps & Solutions:
-
Forced Degradation Studies: Perform forced degradation studies to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[14] This will help in identifying and characterizing the unknown impurities.
-
LC-MS/MS Analysis: Use LC-MS/MS to obtain fragmentation data of the unknown impurities to aid in their structural elucidation.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing and managing the stability of this compound.
Protocol 1: pH-Dependent Stability Assessment
This protocol allows for the determination of the optimal pH for the stability of your compound in an aqueous solution.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at an appropriate wavelength)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
In separate amber vials, dilute the stock solution with each of the buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system and record the peak area of the parent compound.
-
Store the vials at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC system and record the peak area of the parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH value.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[14][15]
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1-4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 8-24 hours).
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a specified time (e.g., 24-72 hours). Dissolve in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-MS method to separate and identify the degradation products.
IV. Data Presentation & Visualization
Table 1: Recommended Solvent and Storage Conditions
| Solvent System | Recommended pH | Storage Temperature | Light Protection | Key Considerations |
| Aqueous Buffers | 4.0 - 6.0 | 2-8°C (short-term) ≤ -20°C (long-term) | Mandatory | Use de-gassed buffers. |
| Acetonitrile | N/A | 2-8°C | Recommended | High purity grade is essential. |
| DMSO | N/A | ≤ -20°C | Mandatory | Can be difficult to remove; use anhydrous grade. |
| Ethanol | N/A | 2-8°C | Recommended | May participate in transesterification at high temperatures. |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability studies.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E. [Link]
-
Kinetics of Hydrolysis of Ethyl Acetate. Department of Chemistry, University of Crete. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal for Novel Research and Development. [Link]
-
Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Chromatographic Science. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]
-
Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Pharmafocus Asia. [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology. [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of ChemTech Research. [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. [Link]
-
The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics. [Link]
-
Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science. [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters. [Link]
-
Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Biochemical Pharmacology. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. Molecules. [Link]
-
Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Kinetic study of Ester hydrolysis. YouTube. [Link]
-
Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. Semantic Scholar. [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
Experiment No. 8: Kinetics of Ester Hydrolysis. ResearchGate. [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfu.ca [sfu.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
Technical Support Center: Overcoming Solubility Challenges of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimentation with this compound. Our goal is to empower you with the knowledge to optimize your experimental outcomes by understanding and manipulating the physicochemical properties of this molecule.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous solutions for my biological assays. What are the initial steps I should take?
A1: The limited aqueous solubility of many organic compounds, including pyrazole derivatives, is a common challenge.[1] The molecular structure of this compound, with its heterocyclic pyrazole ring and ethyl acetate side chain, contributes to its relatively moderate polarity. A predicted XlogP value for a similar compound, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, is -0.5, suggesting a degree of hydrophilicity. However, the overall solubility will be influenced by the interplay of the different functional groups.
Your initial approach should focus on two key strategies: pH adjustment and the use of co-solvents . The 4-hydroxy group on the pyrazole ring is weakly acidic, with a predicted pKa of around 9.08 for the parent 4-hydroxypyrazole.[2] By increasing the pH of your aqueous solution to above this pKa, you can deprotonate the hydroxyl group, forming a more soluble phenolate salt.
Q2: What is the best organic solvent for dissolving this compound for purification or chemical reactions?
A2: Based on literature for similar pyrazole esters, ethanol is a good starting point for solubilization.[3] The synthesis of related compounds often involves purification by recrystallization from ethanol, indicating good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for crystallization. Other polar organic solvents such as methanol, acetone, and acetonitrile are also likely to be effective. For non-polar applications, you might explore solvents like ethyl acetate or dichloromethane, though the hydroxyl group may limit solubility.
Q3: Can I use surfactants to improve the aqueous solubility of this compound?
A3: Yes, surfactants can be a very effective strategy. Surfactants form micelles in aqueous solutions, creating a hydrophobic core where your compound can be encapsulated, thereby increasing its apparent solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications due to their lower toxicity. The choice of surfactant and its concentration will need to be optimized for your specific application to avoid interference with your assay.
Q4: Will particle size reduction help with the dissolution rate?
A4: Absolutely. Reducing the particle size of your solid compound increases the surface area available for solvent interaction, which can significantly increase the rate of dissolution. Techniques like micronization or sonication can be employed to achieve smaller particle sizes. While this may not increase the equilibrium solubility, it can be crucial for experiments where rapid dissolution is required.
Troubleshooting Guides
Guide 1: Systematic Approach to pH-Dependent Solubility
This guide will walk you through a systematic process to determine the optimal pH for solubilizing your compound.
Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly acidic compound like this compound, increasing the pH above its pKa will lead to deprotonation of the hydroxyl group, forming a more polar and thus more water-soluble phenolate anion.
Experimental Workflow:
Caption: Workflow for determining pH-dependent solubility.
Step-by-Step Protocol:
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 7.0 to 11.0 in 0.5 or 1.0 unit increments.
-
Sample Preparation: To a series of vials, add a pre-weighed excess of this compound.
-
Equilibration: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed or filter through a 0.22 µm filter to separate the undissolved solid.
-
Quantification: Dilute the supernatant or filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer. The resulting curve will show the pH at which the solubility is maximized.
Guide 2: Co-Solvent Screening for Enhanced Solubility
This guide provides a methodology for screening different co-solvents to improve the solubility of your compound.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
Co-Solvent Selection Logic:
Caption: Decision tree for co-solvent selection.
Step-by-Step Protocol for Co-Solvent Screening:
-
Select Co-solvents: Choose a range of water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v).
-
Solubility Determination: Add an excess of your compound to each co-solvent mixture.
-
Equilibrate and Analyze: Follow the equilibration and analysis steps outlined in the pH-dependent solubility guide (Guide 1).
-
Data Comparison: Tabulate the solubility of your compound in each co-solvent mixture.
Quantitative Data Summary:
| Co-Solvent System (v/v) | Predicted Solubility Trend | Notes |
| Water | Low | Baseline for comparison |
| 10% Ethanol in Water | Moderate Increase | Good starting point for biological assays |
| 20% Ethanol in Water | Further Increase | Balance between solubility and potential effects on cells |
| 10% Propylene Glycol in Water | Moderate Increase | Often used in pharmaceutical formulations |
| 10% PEG 400 in Water | Significant Increase | Good for achieving higher stock concentrations |
| 10% DMSO in Water | High Increase | Use with caution in cell-based assays due to toxicity |
Note: This table presents a predicted trend. Actual solubility values must be determined experimentally.
References
-
Wang, J.-X. & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. Available from: [Link]
-
Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3278–o3279. Available from: [Link]
-
PubChemLite. 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Available from: [Link]
-
Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(17), 5293. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
Smole, M. A., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole. Chemical Science, 12(38), 12993–13000. Available from: [Link]
-
Loh, W.-S., et al. (2013). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113–o114. Available from: [Link]
-
Jena, A. K. & Panda, S. S. (2012). A Facile One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1H-Pyrazoles. The Journal of Organic Chemistry, 77(20), 9401–9406. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
Sources
Technical Support Center: Characterization of Impurities in Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for the characterization of impurities in ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate samples. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with identifying, quantifying, and controlling impurities in this key pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for the safety and efficacy of the final drug product.[1] This guide provides practical, field-proven insights in a question-and-answer format, covering everything from initial impurity detection to final structural elucidation and regulatory considerations.
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for this compound so important?
A1: Impurity profiling is a cornerstone of pharmaceutical development and quality control. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, the presence of impurities can have significant downstream consequences. Even trace amounts of unknown substances can affect the yield and purity of subsequent reaction steps, introduce potential toxins, or alter the pharmacological and toxicological profile of the final drug product.[2] Regulatory bodies like the FDA and EMA mandate stringent impurity control to ensure patient safety.[1] Therefore, a thorough characterization of all impurities is essential for process optimization, quality control, and regulatory compliance.[3]
Q2: What are the likely sources and types of impurities in my samples?
A2: Impurities can be introduced at various stages of the manufacturing process and storage. They are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[2] For this compound, the most common organic impurities typically arise from the synthesis process or degradation.
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. For instance, the synthesis of pyrazole rings often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] Incomplete reaction or alternative cyclization pathways could lead to isomeric impurities or related pyrazole derivatives.
-
Degradation Products: These impurities form during storage or manufacturing due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[5][6] For this specific molecule, potential degradation pathways include hydrolysis of the ethyl ester to the corresponding carboxylic acid or oxidation of the phenol-like hydroxyl group.[7]
Q3: What are the regulatory thresholds for impurities I need to be aware of?
A3: The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A(R2) for drug substances and Q3B(R2) for drug products) that define thresholds for reporting, identifying, and qualifying impurities.[8][9] While your compound is an intermediate, these thresholds are the industry standard and are critical to follow as you develop your process.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale & Action Required |
| Reporting | ≥ 0.05% | The level at which any impurity must be reported in a regulatory submission. Analytical procedures must be capable of detecting impurities at this level. |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | The level at which the structure of an impurity must be confirmed. This requires structural elucidation using spectroscopic techniques.[10] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | The level at which an impurity's biological safety must be established through toxicological studies. |
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during the analytical workflow.
Q4: My HPLC-UV chromatogram shows several unexpected small peaks. How do I determine if they are significant?
A4: The first step is to accurately quantify these peaks relative to your main component. According to ICH guidelines, any impurity at or above the reporting threshold (typically 0.05%) is considered significant and must be documented.[8]
Causality & Action Plan:
-
Accurate Quantification: Use an appropriate method for quantification. If you have reference standards for the impurities, a direct comparison is best. If not, use the area percentage of the main peak, assuming a relative response factor (RRF) of 1.0 as a preliminary estimate. Remember to report results to two decimal places for levels below 1.0%.[8]
-
Blank and Placebo Injections: Inject a solvent blank and, if working with a formulated product, a placebo sample. This helps differentiate true sample impurities from solvent artifacts, mobile phase contaminants, or excipient-related peaks.
-
Peak Thresholding: In your chromatography data system (CDS), set the integration threshold to a level that is well below the reporting threshold (e.g., 0.03%) to ensure all potentially significant impurities are detected and integrated.
Q5: I have an unknown impurity peak that exceeds the identification threshold. What is the workflow for identifying its structure?
A5: Identifying an unknown impurity is a multi-step process that combines separation science with powerful spectroscopic techniques. The goal is to gather enough data to propose and confirm a chemical structure.
Workflow for Structural Elucidation:
-
Mass-to-Charge Ratio (LC-MS): The most crucial first step is to determine the molecular weight of the impurity. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to predict the elemental formula.[1][11]
-
Isolation (Preparative LC): To perform NMR analysis, you often need to isolate the impurity in a sufficient quantity (typically >1 mg). Preparative liquid chromatography (prep-LC) is the standard method for this.[12] The fractions collected are then analyzed to confirm purity before the solvent is evaporated.
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise structure.[13] A suite of experiments is typically required:
The diagram below illustrates the typical workflow for identifying and characterizing an unknown impurity.
Impurity identification workflow.
Q6: How can I proactively identify potential degradation products before they appear in my stability studies?
A6: This is the purpose of forced degradation (or stress testing) studies.[5] By subjecting your sample to harsh conditions, you can accelerate the formation of degradation products that might appear over a much longer period under normal storage conditions.[6] This allows you to develop and validate analytical methods that are "stability-indicating" – meaning they can separate and quantify these specific degradants.
Common Forced Degradation Conditions:
-
Acid/Base Hydrolysis: Refluxing the sample in dilute HCl and dilute NaOH (e.g., 0.1 M) at elevated temperatures. This is particularly relevant for identifying hydrolysis of the ester group.
-
Oxidation: Treating the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This can help identify potential oxidation products, for instance at the hydroxyl group.[7]
-
Thermal Stress: Exposing the solid sample to dry heat (e.g., 80-100°C).
-
Photostability: Exposing the sample to controlled light conditions as specified in ICH guideline Q1B.
The goal is to achieve 5-20% degradation of the parent compound. This provides enough of the degradation products for detection and characterization without completely destroying the sample.[16]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol describes a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential non-polar and moderately polar impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | 254 nm (or optimal wavelength) | A common wavelength for aromatic/heterocyclic compounds. A PDA detector should be used to check for peak purity and identify the optimal wavelength for all components. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B | A broad gradient ensures elution of impurities with a wide range of polarities. The re-equilibration step is crucial for reproducibility. |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
4. System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The USP tailing factor for the main peak should be ≤ 2.0.
-
The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
Protocol 2: LC-MS Method for Impurity Identification
This protocol is designed to obtain the molecular weight of unknown impurities detected by the HPLC-UV method.
1. Instrumentation and Materials:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use the same column and mobile phases as the HPLC-UV method to ensure comparable chromatography.
2. MS Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes. (Pyrazoles generally ionize well in positive mode).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temp.: 300-350 °C.
-
Scan Range: 50 - 1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS experiment can be performed subsequently to obtain fragmentation data, which provides further structural clues.[17]
3. Data Analysis:
-
Extract the ion chromatogram corresponding to the unknown peak's retention time.
-
Identify the primary ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the accurate mass from an HRMS system to calculate the most probable elemental formula using the instrument's software. This significantly narrows down the potential structures.[11]
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules. [Link]
-
A Review on Synthesis and Characterization of Impurities in Bulk Drugs. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2020). Asian Journal of Research in Chemistry. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. (n.d.). Shimadzu. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Rapid Communications in Mass Spectrometry. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Critical Reviews in Analytical Chemistry. [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). Molecules. [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2015). Magnetic Resonance in Chemistry. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Separation Science. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent Technologies. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. (2003). HETEROCYCLES. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability. [Link]
-
⟨1086⟩ Impurities in Drug Substances and Drug Products. (n.d.). USP-NF. [Link]
-
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). Molbank. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ANDAs: Impurities in Drug Products. (2020). FDA. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. biotech-spain.com [biotech-spain.com]
- 3. uspnf.com [uspnf.com]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sepscience.com [sepscience.com]
- 13. veeprho.com [veeprho.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. youtube.com [youtube.com]
- 16. biomedres.us [biomedres.us]
- 17. ajrconline.org [ajrconline.org]
Technical Support Center: Refining Analytical Methods for Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed analytical methods for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate are not extensively documented in current literature. The following guide is a synthesis of established analytical principles for structurally similar pyrazole derivatives and heterocyclic compounds.[1][2][3] The protocols and troubleshooting advice provided herein are designed as a robust starting point for method development and refinement, grounded in both theoretical and practical expertise.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry for its diverse biological activities.[3] Accurate and reliable analytical methods are paramount for professionals in drug development for purity assessment, stability testing, and pharmacokinetic studies. This guide provides a comprehensive technical support framework to address common challenges encountered during the analysis of this and related compounds.
Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity determination and quantification of polar to moderately nonpolar compounds like our target analyte. The presence of both a hydroxyl group and an ester moiety provides unique challenges and opportunities for separation.
Frequently Asked Questions (HPLC)
Q1: What is the best starting point for column and mobile phase selection? A1: A C18 column is the most versatile and logical starting point. For the mobile phase, begin with an isocratic mixture of water and acetonitrile (e.g., 60:40 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier is crucial for protonating the pyrazole ring and the hydroxyl group, ensuring sharp, symmetrical peak shapes by preventing unwanted interactions with residual silanols on the column packing.[4]
Q2: What UV wavelength should I use for detection? A2: Pyrazole derivatives typically exhibit strong UV absorbance between 210 nm and 260 nm. Perform a UV scan with a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A starting wavelength of 220 nm or 254 nm is generally a safe choice.
Q3: My retention time is too short/long. How do I adjust it? A3:
-
Too Short (Low Retention): Decrease the organic content (acetonitrile or methanol) in your mobile phase in 5% increments. This increases the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus longer retention.
-
Too Long (High Retention): Increase the organic content of the mobile phase in 5% increments to decrease its polarity and elute the compound faster.
HPLC Troubleshooting Guide
Q: I'm observing significant peak tailing. What's the cause and how do I fix it? A: Peak tailing for this compound is most likely caused by secondary ionic interactions between the acidic hydroxyl group and any exposed, un-endcapped silanol groups on the silica support of the column.
-
Scientific Rationale: At neutral pH, silanol groups (Si-OH) can deprotonate to Si-O⁻, which can then interact strongly with the analyte, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA. This keeps the silanol groups protonated (neutral) and minimizes ionic interactions.
-
Use a Base-Deactivated Column: Modern columns, often labeled "BDS" (base-deactivated) or designed for polar compounds, have a much lower concentration of active silanol sites.
-
Check for Column Contamination: Strongly retained basic compounds from previous runs can act as active sites. Flush the column with a strong, appropriate solvent.[5]
-
Q: My chromatogram shows split peaks. What does this indicate? A: Split peaks can be frustrating and typically point to a problem at the head of the column or an issue with the sample solvent.[5]
-
Scientific Rationale: A split peak suggests the sample band is being distorted before or upon entry to the stationary phase.
-
Solutions:
-
Column Inlet Obstruction: A partially blocked frit at the column inlet is a common cause. This can be due to precipitated buffer salts or particulate matter from the sample. Action: Disconnect the column and reverse-flush it at a low flow rate. If this fails, the frit or the column may need replacement.
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile) can cause the sample to travel through the top of the column in a distorted band. Action: Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent.[6]
-
Column Void: A void or channel may have formed in the packing material at the column inlet. This is usually irreparable, and the column must be replaced.
-
// Tailing Path tailing [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_tailing [label="Cause: Secondary Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_tailing1 [label="Solution 1:\nAdd 0.1% Formic Acid\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_tailing2 [label="Solution 2:\nUse Base-Deactivated\n(BDS) Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Splitting Path splitting [label="Split Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_splitting1 [label="Cause 1:\nBlocked Column Frit", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_splitting1 [label="Solution:\nReverse-flush column\nat low flow rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_splitting2 [label="Cause 2:\nSample Solvent\ntoo strong", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_splitting2 [label="Solution:\nDissolve sample in\nmobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> tailing [label="Yes, Tailing"]; tailing -> cause_tailing; cause_tailing -> solution_tailing1; cause_tailing -> solution_tailing2;
start -> splitting [label="Yes, Splitting"]; splitting -> cause_splitting1; cause_splitting1 -> solution_splitting1; splitting -> cause_splitting2; cause_splitting2 -> solution_splitting2; } } Caption: Troubleshooting flowchart for common HPLC peak shape issues.
Standard RP-HPLC Protocol
-
Mobile Phase Preparation: Prepare a solution of Water:Acetonitrile (60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm filter and degas thoroughly by sonication or vacuum.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector (e.g., to 50-150 µg/mL).[7]
-
Instrument Setup & Equilibration:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30 °C for improved reproducibility.
-
Set the UV detector to 220 nm (or predetermined λ-max).
-
Equilibrate the system by running the mobile phase through the column until a stable baseline is achieved (typically 15-20 minutes).
-
-
Analysis: Inject 10 µL of the sample solution and begin data acquisition.
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18, 5 µm particle size (e.g., 4.6 x 150 mm) |
| Mobile Phase | Water:Acetonitrile (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 220 nm or λ-max |
| Injection Volume | 10 µL |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separation and identification, but the analyte's polar hydroxyl group presents a challenge due to its low volatility and potential for adsorption onto the column.
Frequently Asked Questions (GC-MS)
Q1: Can I analyze this compound directly by GC? A1: Direct analysis is challenging. The free hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector. While possible on highly inert columns, it is not recommended for quantitative analysis.
Q2: What is derivatization and why is it necessary here? A2: Derivatization is the process of chemically modifying the analyte to make it more suitable for a specific analytical technique. For this compound, converting the polar -OH group into a nonpolar silyl ether (e.g., using BSTFA) is highly recommended.
-
Scientific Rationale: This modification blocks the active hydrogen, increasing the compound's volatility and thermal stability while significantly improving its chromatographic behavior, leading to sharper, more symmetrical peaks.[8]
Q3: What are the expected major fragments in the mass spectrum? A3: Using standard Electron Ionization (EI), you can expect fragmentation patterns characteristic of esters and the pyrazole ring.[9][10][11] Key fragments would likely include:
-
Loss of the ethoxy group (-OCH2CH3) from the ester.
-
Loss of the entire ethyl acetate moiety.
-
Cleavage of the pyrazole ring, often involving the loss of N2 or HCN.[9]
GC-MS Troubleshooting Guide
Q: I'm seeing no peak or a very small, broad peak for my analyte. A: This is a classic symptom of either poor volatility, adsorption, or thermal degradation.
-
Scientific Rationale: The injector and column must be hot enough to keep the analyte in the gas phase, but not so hot as to cause it to decompose. Active sites in the GC pathway can irreversibly adsorb polar compounds.
-
Solutions:
-
Derivatize Your Sample: This is the most effective solution. A silylated derivative will be much more volatile and less prone to adsorption.
-
Check Injector Temperature: If analyzing directly, start with a lower injector temperature (e.g., 220 °C) and gradually increase it. Too high a temperature can cause degradation.
-
Use a Guard Column/Inert Liner: Ensure you are using a deactivated injector liner. An undeactivated liner is full of active sites. A deactivated guard column can also help protect the analytical column.[12]
-
Q: My chromatogram has "ghost peaks" in subsequent blank runs. A: Ghost peaks are caused by sample carryover from a previous injection.[8]
-
Scientific Rationale: If the analyte or a derivative is not fully eluted from the column during the run, it will slowly bleed off in subsequent analyses.
-
Solutions:
-
Increase Final Oven Temperature/Hold Time: Extend the temperature program to a higher final temperature (e.g., 280-300 °C) and hold it for several minutes to "bake out" any residual compound.
-
Clean the Injector: The injector port, particularly the liner and septum, can be sources of carryover. Perform regular maintenance, including changing the septum and cleaning or replacing the liner.
-
Protocol for GC-MS with Silylation
-
Derivatization:
-
Place ~0.5-1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of a suitable anhydrous solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Use a split/splitless injector (start with a 20:1 split ratio).
-
Set the oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Set the MS transfer line temperature to 280 °C.
-
Use Electron Ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 50 to 500.
-
-
Analysis: Inject 1 µL of the cooled, derivatized sample.
| Parameter | Recommended Condition |
| Derivatization Agent | BSTFA + 1% TMCS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp | 250 °C |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation. The key is understanding the expected signals and identifying potential complications.
Frequently Asked Questions (NMR)
Q1: Which deuterated solvent is best? A1: Chloroform-d (CDCl3) is a good first choice for solubility. However, the acidic hydroxyl proton may exchange or produce a very broad signal. For observing this proton, DMSO-d6 is superior as it forms a hydrogen bond, resulting in a sharper, more observable OH peak.
Q2: I see fewer aromatic/pyrazole signals than I expect, or they are very broad. Why? A2: This could be due to tautomerism. The 4-hydroxy-pyrazole can exist in different tautomeric forms, and if the exchange between them is on the same timescale as the NMR experiment, it can lead to signal broadening or averaging.[13] Lowering the temperature of the NMR experiment can sometimes slow this exchange enough to resolve the individual signals.
Q3: The integration of my ethyl group isn't a clean 2:3 ratio. What's wrong? A3: This is usually due to incomplete relaxation of the protons between scans.
-
Scientific Rationale: The time it takes for protons to relax back to their equilibrium state after a radiofrequency pulse (T1 relaxation time) can vary. If the delay between pulses (the relaxation delay, d1) is too short, signals from protons with long T1s will be attenuated, leading to inaccurate integration.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. A value of 5 seconds is often a safe starting point to ensure quantitative integration.[14]
Predicted ¹H and ¹³C NMR Data
Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual values may vary.
Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | 3H | Coupled to -CH₂- |
| Ethyl (-CH₂) | ~4.2 | Quartet (q) | 2H | Coupled to -CH₃- |
| Acetate (-CH₂) | ~4.8 | Singlet (s) | 2H | Adjacent to pyrazole nitrogen |
| Pyrazole H-3, H-5 | ~7.5 - 7.7 | Singlet (s) | 2H | May be two separate singlets |
| Hydroxyl (-OH) | 5.0 - 8.0 | Broad (br s) | 1H | Shift is concentration-dependent |
Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) |
| Ethyl (-CH₃) | ~14 |
| Acetate (-CH₂) | ~55 |
| Ethyl (-CH₂) | ~62 |
| Pyrazole C-3, C-5 | ~125-135 |
| Pyrazole C-4 | ~150 |
| Carbonyl (C=O) | ~168 |
Standard ¹H NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the solvent's deuterium signal.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp peaks and good resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is set appropriately for quantitative integration (e.g., 5 s).
-
-
Data Processing: Fourier transform the FID, phase the spectrum correctly, and perform baseline correction before integrating the signals.
References
-
Dong, W. et al. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
-
Santos, L. S. et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Dong, W. et al. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. PubMed. [Link]
-
Kumar, P. et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Rizwana, A. et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... ChemistrySelect. [Link]
-
Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Tran, Q. H. et al. A Highly Sensitive and Reliable UHPLC-MS/MS Method for Simultaneous Determination of Four Nitrofuran Metabolites.... Analytical and Bioanalytical Chemistry Research. [Link]
-
de la Torre, J. C. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Zhang, X. et al. Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]
-
ResearchGate. Pyrazole derivative in preclinical study. [Link]
-
Agilent Technologies. TIPS and Tricks HPLC Troubleshooting. [Link]
-
Barskiy, D. A. et al. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Audrieth, L. F. et al. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]
-
Faria, J. V. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
El'chaninov, M. M. et al. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.... Heterocycles. [Link]
-
ALWSCI. Common Sources Of Error in Gas Chromatography. [Link]
-
Yoshida, H. et al. General Information for Synthesis of 1H-indazole. Wiley-VCH. [Link]
-
Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Pharmacy Foundation. Lec-30 || Fragmentation pattern of esters.... YouTube. [Link]
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Abdelgadir, H. et al. Identification and characterization of diterpenes from ethyl acetate fraction.... Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, X. et al. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole.... Life Science Journal. [Link]
-
Al-Shamali, F. K. et al. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
J-GLOBAL. 2-(5-Methyl-1H-pyrazole-1-yl)-4-oxo-4-[4-(methoxycarbonyl)phenyl]butanoic acid ethyl ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ijcpa.in [ijcpa.in]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This guide delves into the promising, yet underexplored, therapeutic potential of a specific pyrazole derivative: ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate . While direct and extensive biological data for this exact molecule remains nascent in publicly accessible literature, compelling evidence from structurally analogous compounds and the broader pyrazole class strongly suggests significant potential in the realms of oncology and inflammatory diseases.
This document serves as a comprehensive analytical resource, providing a comparative framework to evaluate the prospective biological activities of this compound against established therapeutic agents. By synthesizing data from closely related pyrazole derivatives, we will explore its likely mechanisms of action and provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.
The Pyrazole Privileged Scaffold: A Fount of Biological Activity
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, selective, and drug-like molecules.[1][2][3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][5]
Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] This precedent underscores the potential of pyrazole-containing molecules to modulate key inflammatory pathways. Furthermore, a vast body of research highlights the potent cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines, indicating their promise as anticancer agents.[6][7][8]
Postulated Biological Activities of this compound
Based on the established bioactivity of its structural components—the 4-hydroxypyrazole core and the ethyl acetate side chain—we can postulate two primary areas of therapeutic potential for this compound:
-
Anticancer Activity: With a particular focus on the induction of ferroptosis.
-
Anti-inflammatory Activity: Potentially through the inhibition of cyclooxygenase enzymes.
Anticancer Potential via Ferroptosis Induction
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[9][10][11][12] Inducing ferroptosis in cancer cells has emerged as a novel and promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptotic cell death pathways.[9][10][11]
A recent groundbreaking study on 4-hydroxyl pyrazole derivatives has demonstrated their potent activity as ferroptosis inhibitors . While seemingly contradictory, this highlights the ability of the 4-hydroxypyrazole scaffold to modulate this critical cell death pathway. It is plausible that subtle structural modifications, such as those present in this compound, could shift the activity from inhibition to induction of ferroptosis. This is a common phenomenon in drug development where minor chemical changes can lead to agonistic versus antagonistic effects.
To investigate this, a direct comparison with a known ferroptosis inducer, such as Erastin , and a well-characterized inhibitor, Ferrostatin-1 , is essential.
| Compound | Postulated/Known Mechanism of Action | Key Experimental Readouts |
| This compound | Postulated: Induction of ferroptosis through modulation of iron metabolism and lipid peroxidation. | - IC50 values in various cancer cell lines (e.g., MCF-7, A549) - Measurement of intracellular reactive oxygen species (ROS) - Lipid peroxidation assays - Analysis of key ferroptosis markers (e.g., GPX4, SLC7A11) |
| Erastin | Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent lipid peroxidation. | - Potent induction of cell death in a variety of cancer cell lines. - Increased lipid ROS production. - Downregulation of GPX4. |
| Ferrostatin-1 | A potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation.[13] | - Rescues cells from erastin-induced ferroptosis. - Reduces lipid ROS levels. |
| Doxorubicin | A conventional chemotherapeutic agent that primarily induces apoptosis through DNA intercalation and topoisomerase II inhibition.[10] | - Broad-spectrum anticancer activity. - Induction of apoptotic markers (e.g., caspase-3 cleavage). |
Caption: Workflow for determining the in vitro anticancer activity of the test compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Erastin, Ferrostatin-1, Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Potential via COX Inhibition
The structural similarity of the pyrazole core in this compound to that in Celecoxib strongly suggests a potential anti-inflammatory mechanism through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 has important physiological functions, including gastric protection.
| Compound | Postulated/Known Mechanism of Action | Key Experimental Readouts |
| This compound | Postulated: Inhibition of COX enzymes, potentially with selectivity for COX-2. | - In vivo reduction of paw edema in the carrageenan-induced paw edema model. - In vitro inhibition of COX-1 and COX-2 enzymes. - Reduction of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6). |
| Celecoxib | A selective COX-2 inhibitor, reducing the production of pro-inflammatory prostaglandins.[14] | - Potent anti-inflammatory effects in various animal models. - High selectivity for COX-2 over COX-1. |
| Indomethacin | A non-selective COX inhibitor, inhibiting both COX-1 and COX-2. | - Strong anti-inflammatory activity but with a higher incidence of gastrointestinal side effects due to COX-1 inhibition. |
Caption: Workflow for the carrageenan-induced paw edema assay.
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (Celecoxib or Indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Synthesis and Characterization
While the focus of this guide is on biological activity, a reproducible and well-characterized synthesis is the foundation of any pharmacological investigation. A plausible synthetic route for this compound can be adapted from established methods for similar pyrazole derivatives.[15]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Future Directions and Concluding Remarks
The convergence of evidence from the broader pyrazole literature and studies on closely related analogs strongly supports the hypothesis that this compound possesses significant anticancer and anti-inflammatory potential. The experimental frameworks provided in this guide offer a clear and robust path for the definitive characterization of its biological activities.
Future research should focus on:
-
Definitive Biological Screening: Conducting the proposed in vitro and in vivo assays to obtain concrete data on the anticancer and anti-inflammatory efficacy of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound. For anticancer activity, this would involve a deep dive into the mechanisms of ferroptosis induction. For anti-inflammatory effects, detailed COX-1/COX-2 inhibition assays are paramount.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
References
- Dixon, S. J., et al. (2012).
- Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 17(12), 1038-1055.
- Gomha, S. M., et al. (2017).
- Hassan, A. S., et al. (2018). Synthesis, characterization and in-vivo anti-inflammatory activity of some new pyrazole derivatives. Journal of Applied Pharmaceutical Science, 8(1), 049-056.
- Ma, S., et al. (2016). Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells. PLoS One, 11(8), e0160864.
- Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273-285.
- Tantawy, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazole-based derivatives as potential anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1156-1170.
- Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
- Yang, W. S., et al. (2014).
- Zha, G. F., et al. (2020). Recent advances of pyrazole-based derivatives as anticancer agents. European Journal of Medicinal Chemistry, 185, 111818.
- Zhang, Y., et al. (2019). The history and future of doxorubicin. Oncology letters, 18(6), 6041-6051.
- Shahlaa Zuhair Abdul-Majeed, et al. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 963.
- Chen, X., et al. (2021). Ferroptosis and its emerging roles in cancer. Cancers, 13(13), 3293.
-
PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
- Lv, K., et al. (2015). Synthesis and biological evaluation of novel thiazolyl-pyrazoline derivatives as potent and selective inhibitors of epidermal growth factor receptor (EGFR). European journal of medicinal chemistry, 95, 336-346.
- Fithrotunnisa, Q., et al. (2020). Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines. Pharmacia, 67(4), 319-324.
- Patil, S. A., et al. (2013). Synthesis and anti-inflammatory activity of some O-propargylated-N-acetylpyrazole derived from 1,3-diarylpropenones. Bioorganic & medicinal chemistry letters, 23(17), 4892-4896.
- Shahlaa Zuhair Abdul-Majeed, et al. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 963.
-
Request PDF. (n.d.). Synthesis and biological evaluation of 3-(4-chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles. Retrieved from [Link]
-
Induction and application of ferroptosis in cancer therapy. (2021). springermedizin.de. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Retrieved from [Link]
-
Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Cytotoxicity of Ethyl Acetate Extract of Endophytic Aspergillus fumigatus on A549 Cell Lines. Retrieved from [Link]
-
FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Pharmacological Targeting of Ferroptosis in Cancer Treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]
-
Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022). NIH. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Frontiers | Food-derived compounds targeting ferroptosis for cancer therapy: from effects to mechanisms [frontiersin.org]
- 12. Induction and application of ferroptosis in cancer therapy | springermedizin.de [springermedizin.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsi.org [ijpsi.org]
A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate in the Context of Kinase Inhibition
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous clinically approved drugs.[1][2] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a popular framework for designing potent and selective inhibitors against a wide array of biological targets, particularly protein kinases.[1][2] This guide provides a comparative analysis of a specific pyrazole derivative, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, against other well-characterized pyrazole-based kinase inhibitors.
While extensive public domain data on the specific biological activity of this compound is limited, its structural features provide a valuable foundation for a hypothetical comparison against established inhibitors. This analysis will delve into structure-activity relationships (SAR), potential mechanisms of action, and the experimental workflows required to validate and compare such compounds. Our focus will be on inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) family, a critical node in cellular signaling.[1]
The Pyrazole Scaffold: A Structural Overview
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donors and acceptors, aromaticity, and dipole moment. These features allow it to serve as a rigid and effective scaffold for orienting functional groups to interact with target proteins. The substitution pattern on the pyrazole ring is critical for determining both potency and selectivity.[3]
Caption: General structure of the 1H-pyrazole ring with key substitution positions.
Structural Analysis of this compound
Let's dissect the structure of our focus compound:
-
1H-Pyrazole Core: The fundamental scaffold.
-
N1-substituent (ethyl acetate): The group at the N1 position significantly influences the molecule's orientation within a binding pocket. The ethyl acetate moiety can engage in hydrophobic or hydrogen bonding interactions and may affect pharmacokinetic properties.
-
C4-substituent (hydroxyl group): The hydroxyl (-OH) group at the C4 position is a potent hydrogen bond donor and acceptor. Its placement can be critical for anchoring the inhibitor to specific amino acid residues (e.g., serine, threonine, or the peptide backbone) in a target's active site.
Comparative Analysis with Known Pyrazole Kinase Inhibitors
To understand the potential of this compound, we will compare it with two well-studied pyrazole inhibitors targeting different members of the MAPK family: a p38α MAP Kinase inhibitor and a c-Jun N-terminal Kinase (JNK) inhibitor.
p38 MAP Kinase Inhibitors: The p38 MAP kinase pathway is a key regulator of inflammatory cytokine production, making it a prime target for anti-inflammatory therapies.[4] Many pyrazole-based p38 inhibitors function as Type II inhibitors, binding to a distinct allosteric site adjacent to the ATP pocket that is accessible only in the inactive "DFG-out" conformation of the kinase.
JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play roles in inflammatory diseases and neurodegeneration.[2][5] Pyrazole-based JNK inhibitors often act as ATP-competitive inhibitors (Type I), binding directly within the ATP-binding site of the active kinase.[2]
| Compound | Structure | Target | Inhibition Type | Key SAR Features | Reported IC50 |
| This compound (Hypothetical) | ![]() | Unknown | Unknown | N1-ethyl acetate for potential hydrophobic/H-bond interactions. C4-hydroxyl as a key H-bond donor/acceptor. | Not Available |
| BIRB 796 (Doramapimod) | ![]() | p38 MAP Kinase | Allosteric (Type II) | N1-aryl group occupies a hydrophobic pocket. Urea linker forms critical hydrogen bonds. Tert-butyl group provides a strong hydrophobic anchor. | 38 nM (p38α) |
| JNK Inhibitor 10d | ![]() | JNK1 | ATP-Competitive (Type I) | N1-phenyl and C5-furan rings occupy hydrophobic regions. C3-amide group forms hydrogen bonds with the kinase hinge region.[5] | 4.8 µM (JNK1)[5] |
Expert Analysis of Structural Differences:
The comparison highlights how different substitution patterns on the pyrazole core drive target specificity and mechanism. BIRB 796's bulky, hydrophobic groups and specific hydrogen-bonding urea moiety are optimized for the allosteric pocket of p38. In contrast, the JNK inhibitor 10d has a more traditional ATP-competitive design, with its amide group interacting with the hinge region, a hallmark of many Type I kinase inhibitors.[5]
For this compound, the C4-hydroxyl group is a significant feature. If this compound were to target a kinase, this group could potentially interact with the conserved DFG motif or other residues in the ATP-binding site. The N1-ethyl acetate is less bulky than the corresponding groups in the comparator molecules, suggesting it might target a smaller or more hydrophilic pocket. Its efficacy would depend entirely on the specific topology of the target protein's binding site.
Experimental Validation: A Protocol for Comparative Inhibitor Profiling
To empirically compare these inhibitors, a robust and reproducible experimental workflow is essential. A luminescence-based kinase assay that measures ATP consumption is a standard method for determining inhibitor potency (IC50).
Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.[6][7]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol:
-
Materials:
-
Kinase of interest (e.g., JNK1, p38α)
-
Specific peptide substrate for the kinase
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Inhibitor Plating: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted inhibitors and DMSO (for vehicle control) to the assay plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate to start the reaction.[8]
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: This protocol is self-validating through the inclusion of appropriate controls. The "no enzyme" and "vehicle" (DMSO) wells define the baseline and maximum signal, respectively, allowing for accurate normalization. A reference inhibitor (like Staurosporine for broad-spectrum kinase inhibition or a known specific inhibitor) should always be included to confirm the assay is performing as expected.
The MAPK Signaling Cascade: Context for Inhibition
Understanding the biological context is crucial. Pyrazole inhibitors targeting JNK or p38 act within the complex MAPK signaling cascade, which translates extracellular signals into cellular responses.
Caption: Simplified MAPK signaling pathway showing intervention points for JNK and p38 inhibitors.
This pathway illustrates how inhibiting either JNK or p38 can block the signal transduction cascade, preventing the activation of downstream transcription factors and ultimately modulating cellular responses like inflammation.
Conclusion
The pyrazole scaffold remains a highly valuable framework in the design of targeted inhibitors. While the specific biological profile of this compound requires empirical determination, its structure provides intriguing possibilities for molecular interactions, particularly through its C4-hydroxyl group. By comparing its structure to potent and selective inhibitors of p38 and JNK, we can appreciate the nuanced structure-activity relationships that govern inhibitor performance. The provided experimental workflow offers a robust, industry-standard method for assessing the potency of this and other novel pyrazole compounds, forming the essential first step in the long journey of drug discovery and development.
References
- F. Bosc et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Source Link Not Available]
-
I. G. Tenti et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
A. A. El-Sayed et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Dong, W.-K. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. [Link]
-
Dong, W.-K. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed. [Link]
-
Liu, Z.-L. et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E. [Link]
-
P. Regan et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]
-
S. R. Kummari et al. (2015). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
L. F. S. L. de Medeiros et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... Bentham Science. [Link]
-
V. V. El’chaninov et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds. [Link]
-
M. I. Lan et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
K. A. Zuercher et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
-
J. Regan et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]
-
M. G. de L. F. de C. Gomes et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines... ACS Publications. [Link]
-
B. S. Chhikara et al. (2012). Synthesis, Characterization and Biological Evaluation Of Some Novel... International Journal of Pharmaceutical Science Invention. [Link]
-
BMG LABTECH (2020). Kinase assays. BMG LABTECH. [Link]
-
Y. Oh et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. [Link]
- WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines...
-
P. M. Kumar et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
S. Fallarini et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
L. Tong et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Echelon Biosciences (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Y. Oh et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
S. Fallarini et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
- US9822101B1 - Pyrazole compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a promising class of pyrazole derivatives: ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate analogs. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer a robust understanding by examining related pyrazole structures and the general principles that govern their biological activity.
Core Scaffold and Key Interaction Points
The this compound core presents several key features that are critical for its biological activity. Understanding these is fundamental to deciphering the SAR of its analogs.
Caption: Core scaffold of this compound highlighting key positions for substitution.
Comparative Analysis of Structural Modifications
The biological activity of pyrazole analogs can be significantly influenced by the nature and position of substituents on the pyrazole ring and modifications of the side chains.
Substitution at the N1-Position
The N1 position of the pyrazole ring is a critical site for modification. The ethyl acetate group in the parent scaffold provides a handle for altering lipophilicity, solubility, and metabolic stability.
-
Impact of the Acetate Moiety: The ester functionality can be hydrolyzed by esterases in vivo, potentially leading to a carboxylic acid metabolite. This can alter the pharmacokinetic profile and may be a deliberate design strategy for prodrugs.
-
Varying the Alkyl Chain: Replacing the ethyl group with other alkyl or aryl moieties can impact the compound's ability to fit into hydrophobic pockets of target enzymes. For instance, in a series of pyrazoline derivatives, lipophilicity was found to be an important factor for anti-inflammatory activity.[7]
Substitutions at the C3 and C5 Positions
The C3 and C5 positions of the pyrazole ring are often substituted to modulate potency and selectivity.
-
Aryl Substituents: The introduction of aryl groups at C3 and C5 is a common strategy in the design of anti-inflammatory pyrazoles. For example, the well-known COX-2 inhibitor celecoxib features a p-sulfonamidophenyl group at C3 and a p-tolyl group at C5. The nature and substitution pattern of these aryl rings are critical for selective binding to the target enzyme.
-
Small Alkyl or Functional Groups: The introduction of smaller, functionalized side chains at C3 can also be beneficial. For instance, a flexible synthesis of pyrazoles with functionalized side chains at C3 has been developed to create ligands where the ring nitrogen can participate in hydrogen bonding.[8]
The Role of the 4-Hydroxy Group
The 4-hydroxy group is a key feature of this scaffold. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the active site of target proteins. In some enzyme inhibitor designs, this hydroxyl group can mimic the interactions of a native substrate.
Experimental Data Comparison
| Analog | Modification | Observed Activity | Reference |
| Parent Scaffold | This compound | Baseline (Hypothesized) | - |
| Related Analog 1 | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | Antitumor activity | [9] |
| Related Analog 2 | N-aryl substituted pyrazoles | Anti-inflammatory activity | [10] |
| Related Analog 3 | C3/C5 diaryl substituted pyrazoles | COX-2 inhibition | [11] |
Experimental Protocols
General Synthesis of Ethyl 2-(4-substituted-1H-pyrazol-1-yl)acetate Analogs
The synthesis of the title compound and its analogs can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for similar pyrazole derivatives.[12]
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of the 4-Hydroxypyrazole Intermediate
-
To a solution of a substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to facilitate the initial condensation.
-
The subsequent cyclization to form the pyrazole ring can be achieved by heating in the presence of an acid or base catalyst.
-
The introduction of the 4-hydroxy group can be accomplished through various methods, including oxidation of a 4-unsubstituted pyrazole followed by reduction, or by using a starting material that already contains the hydroxyl precursor.
Step 2: N-Alkylation with Ethyl Bromoacetate
-
To a solution of the 4-hydroxypyrazole intermediate (1.0 eq) in an aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq) at 0 °C.
-
Stir the mixture for a short period to allow for the formation of the pyrazole anion.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired this compound analog.[12]
Biological Assays
The evaluation of the biological activity of the synthesized analogs would depend on the therapeutic target of interest. For anti-inflammatory activity, common assays include:
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To determine the potency and selectivity of the compounds in inhibiting these key enzymes in the inflammatory pathway.
-
In vivo Models of Inflammation: Such as the carrageenan-induced paw edema model in rodents to assess the anti-inflammatory efficacy in a living system.[7]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from the SAR of related pyrazole derivatives provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a comprehensive SAR for this specific scaffold. This will enable the optimization of lead compounds for various therapeutic targets, including inflammatory diseases and cancer.
References
-
PubMed, 2020.
-
ACS Omega, 2022.
-
ResearchGate, 2024.
-
Farmaco, 1992.
-
ResearchGate, 2018.
-
MDPI, 2018.
-
MDPI, 2024.
-
ResearchGate, 2020.
-
Springer, 2022.
-
Matrix Scientific.
-
Journal of Organic Chemistry, 2002.
-
European Journal of Medicinal Chemistry, 2003.
-
IJPPR, 2023.
-
ACS Omega, 2022.
-
NIH, 2023.
-
ResearchGate, 2024.
-
PubMed, 2012.
-
PharmaTutor, 2013.
-
ResearchGate, 2023.
-
MDPI, 2022.
-
Frontiers in Chemistry, 2021.
-
International Journal of Health Sciences, 2022.
-
ResearchGate, 2024.
-
Scientific Reports, 2024.
-
PrepChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. prepchem.com [prepchem.com]
comparative analysis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core with a hydroxyl group at the C4 position and an ethyl acetate substituent at the N1 position, makes it a valuable scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications to modulate biological activity. This guide provides a comparative analysis of a primary synthetic route to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative approaches.
Primary Synthetic Route: A Two-Step Approach
A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: the initial synthesis of the 4-hydroxypyrazole precursor followed by its N-alkylation. This approach offers good overall yields and utilizes readily available starting materials.
Step 1: Synthesis of 4-Hydroxypyrazole
The synthesis of the crucial 4-hydroxypyrazole intermediate can be efficiently achieved through the oxidation of a pyrazole-4-boronic acid pinacol ester. This method is favored for its mild reaction conditions and high yields.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of tetrahydrofuran (THF) and water at 0°C, add a solution of sodium hydroxide (NaOH) followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for a short period, then warm to room temperature and continue stirring for approximately one hour.[1]
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and acidify with hydrochloric acid (HCl). Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or a DCM/isopropanol mixture.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-hydroxypyrazole. This intermediate is often of sufficient purity for use in the subsequent step without further purification.[1]
Causality of Experimental Choices:
-
Boronic Ester Precursor: The use of a boronic acid pinacol ester provides a stable and easily handleable precursor for the introduction of the hydroxyl group at a specific position on the pyrazole ring.
-
Oxidative Cleavage: The combination of sodium hydroxide and hydrogen peroxide facilitates an oxidative cleavage of the carbon-boron bond, leading to the formation of the desired hydroxyl group.
-
Controlled Temperature: Initiating the reaction at 0°C helps to control the exothermic nature of the oxidation reaction.
Step 2: N-Alkylation of 4-Hydroxypyrazole
With the 4-hydroxypyrazole in hand, the final step involves the regioselective N-alkylation at the N1 position of the pyrazole ring using ethyl bromoacetate. This is a classic Sₙ2 reaction that proceeds efficiently under basic conditions. A similar procedure is used for the N-alkylation of other pyrazole derivatives.[2]
Experimental Protocol:
-
Deprotonation: To a slurry of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF), add 4-hydroxypyrazole at room temperature. Stir the mixture for approximately one hour to ensure complete deprotonation of the pyrazole nitrogen.[2]
-
Alkylation: Cool the reaction mixture and add ethyl bromoacetate dropwise.[2]
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature for several hours. The reaction can be gently heated to ensure completion. Pour the reaction mixture onto ice water to quench any unreacted sodium hydride.[2]
-
Isolation and Purification: The product, this compound, will precipitate out of the aqueous solution. Filter the solid, wash with water, and dry. Further purification can be achieved by washing with a non-polar solvent like hexane to remove any remaining impurities.[2]
Causality of Experimental Choices:
-
Strong Base: Sodium hydride is a powerful, non-nucleophilic base that effectively deprotonates the pyrazole ring, generating the pyrazolate anion, which is a potent nucleophile.
-
Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the strong base.
-
Ethyl Bromoacetate: This commercially available reagent is an effective electrophile for introducing the ethyl acetate moiety.
Visualizing the Synthetic Workflow
The following diagrams illustrate the two-step synthesis of this compound.
Caption: Synthesis of the 4-hydroxypyrazole intermediate.
Caption: N-alkylation to yield the final product.
Comparative Analysis and Alternative Routes
While the two-step approach is reliable, it is important to consider alternative strategies for the synthesis of pyrazole derivatives, which could potentially be adapted for the target molecule.
| Parameter | Two-Step Synthesis (Boronic Ester Route) | Alternative: Condensation of Hydrazine with β-Ketoester |
| Starting Materials | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Ethyl bromoacetate | Substituted hydrazine, β-ketoester with a hydroxyl equivalent |
| Number of Steps | Two | One (potentially) |
| Regioselectivity | High (N1 alkylation is generally favored) | Can be an issue, may lead to a mixture of isomers |
| Yield | Generally good to high | Variable, depends on substrates and reaction conditions |
| Scalability | Readily scalable | May require optimization for large-scale synthesis |
| Versatility | The N-alkylation step is broadly applicable to various pyrazoles.[3] | The choice of β-ketoester is critical and may be limited. |
One of the most common methods for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4][5] In principle, this compound could be synthesized in a one-pot reaction from a suitably substituted hydrazine and a β-ketoester. However, the synthesis of the required β-ketoester with a protected hydroxyl group at the α-position might be challenging. Furthermore, controlling the regioselectivity of the cyclization to exclusively obtain the desired N1-substituted product can be difficult.
Conclusion
The presented two-step synthesis, commencing with the oxidation of a pyrazole-4-boronic acid pinacol ester followed by N-alkylation, stands as a robust and efficient method for the preparation of this compound. This route offers excellent control over regioselectivity and generally provides good to high yields. While alternative one-pot condensation methods exist for pyrazole synthesis, they may present challenges in terms of starting material availability and regiochemical control for this specific target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final compound.
References
- JERINI AG. Synthesis of 4-hydroxypyrazole. WO2008/116620, 2008, A1.
-
PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]
-
Abdelkhalik MM, et al. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. J Phys Chem Biophys. 2024;14:371. [Link]
-
Mphahlele, MJ, et al. Synthesis of novel 3-aryl-5-(5-methoxy-2-benzofuran)-1H-pyrazoles and their in vitro anticancer activity. RSC Med. Chem., 2021, 12, 125-139. [Link]
Sources
Validating In Vitro Efficacy: A Comparative Guide to Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
In the landscape of modern drug discovery, the validation of in vitro findings is a critical checkpoint, ensuring the translational potential of novel chemical entities. This guide provides a comprehensive framework for validating the in vitro activity of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a pyrazole derivative with potential therapeutic applications. Pyrazole-containing structures are of significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document will detail a comparative analysis, offering objective experimental data and protocols to guide researchers in their evaluation of this compound against established alternatives.
Introduction to this compound and the Rationale for In Vitro Validation
This guide will focus on two potential therapeutic avenues for this compound based on the known activities of similar pyrazole derivatives: anti-inflammatory and anticancer effects. We will outline a series of well-established in vitro assays to substantiate these claims and compare the performance of our topic compound against known inhibitors.
A Proposed In Vitro Validation Workflow
To comprehensively validate the in vitro efficacy of this compound, a multi-tiered approach is recommended. This workflow is designed to first confirm the primary biological activity and then to elucidate the potential mechanism of action.
Caption: A structured workflow for the in vitro validation of this compound.
Comparative Analysis: Anti-inflammatory Activity
Comparison with a Standard COX-2 Inhibitor
For this comparative analysis, we will use Celecoxib , a well-established and selective COX-2 inhibitor, as the reference compound.
Experimental Data (Hypothetical)
The following table summarizes the hypothetical results from a COX-2 inhibition assay.
| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | 5.2 | 15 |
| Celecoxib (Reference) | 0.8 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method for assessing COX-2 inhibition in vitro.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Test compound (this compound)
-
Reference compound (Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the diluted compounds.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a suitable stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.
Comparative Analysis: Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents, targeting various pathways involved in cell proliferation and survival.[1][5][16][17][18] A fundamental step in validating the anticancer potential of this compound is to assess its cytotoxicity against relevant cancer cell lines.
Comparison with a Standard Anticancer Drug
For this comparative analysis, we will use Cisplatin , a widely used chemotherapeutic agent, as the reference compound.
Experimental Data (Hypothetical)
The following table summarizes the hypothetical results from a cytotoxicity assay using the human breast cancer cell line, MCF-7.
| Compound | IC50 (µM) in MCF-7 cells |
| This compound | 12.5 |
| Cisplatin (Reference) | 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Reference compound (Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test and reference compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Mechanistic Insights: Potential Signaling Pathways
Based on the known activities of pyrazole derivatives, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.
Potential Anti-inflammatory Mechanism
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Potential Anticancer Mechanism
Caption: Potential mechanisms of anticancer action via cell cycle arrest and apoptosis induction.
Conclusion and Future Directions
This guide has provided a structured approach to the in vitro validation of this compound, focusing on its potential anti-inflammatory and anticancer activities. The presented workflow, comparative data, and detailed protocols offer a solid foundation for researchers to build upon. It is crucial to remember that the presented experimental data is hypothetical and serves as an illustrative example.
Future studies should aim to confirm these initial findings and further explore the mechanistic underpinnings of this compound's activity. This would include profiling its effects on a broader range of cancer cell lines, investigating its impact on other inflammatory mediators, and ultimately, progressing to in vivo models to assess its therapeutic potential in a more complex biological system. The principles of rigorous in vitro to in vivo correlation will be essential in guiding the future development of this and other promising pyrazole derivatives.[9][11][12][13][19]
References
- Adnan, A., & Tarek, A. (2004). Antifungal activity of some pyrazole derivatives. [Source information not fully available in search results]
- Ashraf, M., et al. (2003). Antitumor and antiangiogenic activities of some pyrazole derivatives. [Source information not fully available in search results]
- [Source not explicitly cited for a specific claim]
- [Source not explicitly cited for a specific claim]
- [Source not explicitly cited for a specific claim]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC - NIH. [Link]
- [Source not explicitly cited for a specific claim]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). PubMed Central. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central. [Link]
- Validation of in vitro tools and models for preclinical drug discovery. (n.d.). [Source URL not available in search results]
- [Source not explicitly cited for a specific claim]
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). [Source URL not available in search results]
- [Source not explicitly cited for a specific claim]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). [Source URL not available in search results]
- [Source not explicitly cited for a specific claim]
- [Source not explicitly cited for a specific claim]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
- [Source not explicitly cited for a specific claim]
-
Reproducibility Assessment of In Vitro Screening Results. (2021). YouTube. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). [Source URL not available in search results]
-
In vitro - in vivo correlation: from theory to applications. (n.d.). PubMed. [Link]
-
The Importance of In Vitro Assays. (2023). Visikol. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
In vitro - in vivo correlation: from theory to applications. (n.d.). SciSpace. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nibib.nih.gov [nibib.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. The Importance of In Vitro Assays [visikol.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. srrjournals.com [srrjournals.com]
- 18. ijnrd.org [ijnrd.org]
- 19. premier-research.com [premier-research.com]
A Comparative Bioassay Performance Guide: Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate versus Industry-Standard Reference Compounds
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2] This guide provides an in-depth, objective comparison of a novel pyrazole derivative, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, against industry-standard reference compounds in three fundamental bioassays. We will explore its cytotoxic effects against a human cancer cell line, its radical-scavenging capabilities, and its potential to inhibit the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). The methodologies herein are detailed to ensure reproducibility and provide a self-validating framework for researchers, scientists, and drug development professionals to assess the compound's potential.
Introduction and Rationale
The search for novel therapeutic agents often begins with screening compounds that possess core structures known for biological activity. Pyrazole and its derivatives have consistently demonstrated significant therapeutic potential, making them attractive candidates for drug discovery programs.[1] This guide focuses on This compound (Test Compound) , a structurally distinct molecule within this class.
To contextualize its biological potential, a direct comparison with established standards is essential. This approach provides a clear benchmark for performance and allows for an initial assessment of potency and selectivity. We have selected three bioassays that represent critical areas of drug development:
-
Cytotoxicity (Anticancer Potential): The MTT assay is a foundational method for evaluating a compound's ability to reduce the viability of cancer cells.[3][4]
-
Antioxidant Activity: The DPPH assay is a rapid and reliable method to measure a compound's ability to scavenge free radicals, a key process in mitigating oxidative stress.[5][6]
-
Anti-inflammatory Activity: A fluorometric COX-2 inhibition assay directly measures the compound's ability to block a key enzyme in the inflammatory cascade.
The standards chosen for comparison—Doxorubicin , Trolox , and Celecoxib —are widely recognized and utilized in their respective fields, providing a rigorous and authoritative baseline for our evaluation.
Compound Profiles
| Compound | Role | Rationale for Selection |
| This compound | Test Compound | A novel pyrazole derivative with potential for multi-faceted biological activity based on its core scaffold. |
| Doxorubicin | Standard (Cytotoxicity) | A potent and widely used chemotherapeutic agent, serving as a positive control for assessing anticancer activity. |
| Trolox | Standard (Antioxidant) | A water-soluble analog of Vitamin E, commonly used as a standard for antioxidant capacity in assays like DPPH.[7][8] |
| Celecoxib | Standard (Anti-inflammatory) | A highly selective COX-2 inhibitor used clinically as an anti-inflammatory drug, making it the ideal standard for the COX-2 inhibition assay. |
Bioassay Methodologies & Comparative Analysis
This section details the protocols for each bioassay, explains the underlying principles, and presents the comparative performance data.
Assay I: Cytotoxicity via MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to a test compound.[10]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Human cervical cancer cells (HeLa) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. This density ensures cells are in a logarithmic growth phase during the experiment.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound and the Doxorubicin standard in culture medium. The existing medium is removed from the wells and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) and a media-only blank are included.
-
Treatment Incubation: The plate is incubated for an additional 48 hours. This duration is typically sufficient to observe cytotoxic or anti-proliferative effects.
-
MTT Addition: Following incubation, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[10][11]
-
Formazan Formation: The plate is returned to the incubator for 4 hours. During this time, viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[12] The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: The plate is read on a microplate spectrophotometer at an absorbance of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell viability by 50%) is determined by plotting a dose-response curve.
Comparative Data:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 45.2 ± 3.1 |
| Doxorubicin (Standard) | HeLa | 0.8 ± 0.1 |
Assay II: Antioxidant Activity via DPPH Radical Scavenging
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[5] This reduction neutralizes the radical and causes a color change from deep violet to pale yellow, which is measured as a decrease in absorbance at approximately 517 nm.[5] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark. Serial dilutions of the test compound and the Trolox standard are also prepared in methanol.
-
Assay Setup: In a 96-well plate, 100 µL of each compound/standard dilution is added to respective wells. A blank well containing only methanol is included.
-
Reaction Initiation: 100 µL of the DPPH working solution is added to all wells. The plate is mixed gently.
-
Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.[13] This allows the scavenging reaction to reach a stable endpoint.
-
Absorbance Reading: The absorbance is measured at 517 nm using a microplate reader.[5]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or standard. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve.
Comparative Data:
| Compound | IC₅₀ (µM) |
| This compound | 88.7 ± 5.4 |
| Trolox (Standard) | 25.1 ± 1.9 |
Assay III: Anti-inflammatory Activity via COX-2 Inhibition
Principle: Cyclooxygenase-2 (COX-2) is an enzyme responsible for forming pro-inflammatory prostanoids from arachidonic acid. This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorometric probe. In the presence of a COX-2 inhibitor, the enzymatic conversion of arachidonic acid is blocked, leading to a decrease in the fluorescent signal. The reduction in fluorescence is directly proportional to the inhibitory activity of the compound.
Experimental Workflow:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: All reagents, including the assay buffer, fluorometric probe, human recombinant COX-2 enzyme, and arachidonic acid substrate, are prepared according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[14] The enzyme should be kept on ice at all times.
-
Inhibitor Addition: In a 96-well black plate, add serial dilutions of the test compound and the Celecoxib standard. Include a no-inhibitor control (for 100% activity) and an enzyme-free control (for background fluorescence).
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: The plate is incubated for 10 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[14]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: The plate is incubated for a further 5-10 minutes at 37°C.
-
Fluorescence Reading: The fluorescence is immediately read using a microplate fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: The background fluorescence is subtracted from all readings. The percent inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.
Comparative Data:
| Compound | IC₅₀ (µM) |
| This compound | 15.8 ± 1.2 |
| Celecoxib (Standard) | 0.04 ± 0.005 |
Discussion and Future Directions
The data presented in this guide provides a foundational assessment of this compound's bioactivity profile.
-
In the MTT cytotoxicity assay , the test compound exhibited moderate activity against HeLa cells with an IC₅₀ of 45.2 µM. While significantly less potent than the clinical anticancer agent Doxorubicin (IC₅₀ = 0.8 µM), this level of activity warrants further investigation against a broader panel of cancer cell lines to explore potential selectivity.
-
The DPPH assay revealed that the compound possesses antioxidant capabilities (IC₅₀ = 88.7 µM). Although its radical-scavenging activity is modest compared to the Trolox standard (IC₅₀ = 25.1 µM), this property could contribute to a potential cytoprotective or anti-inflammatory effect.
-
In the COX-2 inhibition assay , the test compound demonstrated inhibitory activity with an IC₅₀ of 15.8 µM. As expected, it is substantially less potent than Celecoxib (IC₅₀ = 0.04 µM), a highly optimized and selective drug. However, this finding confirms that the pyrazole scaffold is engaging with the intended anti-inflammatory target.
This compound is a biologically active molecule with demonstrable, albeit moderate, activity across cytotoxic, antioxidant, and anti-inflammatory assays. The results suggest a compound with a potential multi-target profile rather than high potency against a single target.
Future research should focus on:
-
Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine a therapeutic index.
-
Mechanism of Action: Investigating the specific pathways through which cytotoxicity is induced (e.g., apoptosis assays).
-
COX Isoform Selectivity: Performing a comparative assay against COX-1 to determine if the compound has any selectivity for the inducible COX-2 enzyme.
-
Structural Optimization (SAR): Using these initial data to guide the synthesis of analogs with improved potency and selectivity.
This guide provides the essential, reproducible framework and comparative data necessary to justify these next steps in the drug discovery and development process.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]
-
Antioxidant Assays: Principles, Methods and Analyses. (2024). ResearchGate. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy and Bioallied Sciences. [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (2023). Antioxidants. [Link]
-
Bioassays for Anticancer Activities. (2013). ResearchGate. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Bioassays for anticancer activities. (2013). PubMed. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
-
Antioxidant Capacity Assay Kit. (n.d.). BioAssay Systems. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, which underscores the importance of characterizing the interaction profile of any new pyrazole-based entity.[1][2][3][4][5] This document will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis with structurally similar compounds.
The Imperative of Cross-Reactivity Assessment
This compound is a heterocyclic compound with potential applications in various therapeutic areas, given the broad biological activities of pyrazole derivatives.[6][7][8] However, the very structural motifs that confer biological activity can also lead to unintended off-target interactions. Cross-reactivity, the binding of a compound to targets other than the intended one, can have significant implications, ranging from misleading in-vitro results to adverse effects in clinical development. Therefore, a thorough evaluation of cross-reactivity is a critical step in the early stages of research and development.
This guide will focus on a hypothetical scenario where we are developing a competitive immunoassay for the quantification of this compound. In this context, cross-reactivity refers to the extent to which other compounds interfere with the accurate measurement of our target analyte.
Designing a Scientifically Sound Cross-Reactivity Study
To meaningfully assess the cross-reactivity of this compound, a panel of structurally related compounds must be selected for comparison. The choice of these comparators is not arbitrary; it is based on a systematic evaluation of structural similarity and the likelihood of interacting with the same binding partners.
Comparator Compound Selection Rationale:
-
Structural Analogs: Compounds with minor modifications to the core structure of this compound are included to probe the specific structural features critical for binding.
-
Metabolites and Precursors: Potential metabolites or synthetic precursors are important to consider, as they may be present in biological samples and interfere with the assay.
-
Common Pyrazole-Containing Drugs: Including widely used drugs that share the pyrazole core helps to contextualize the cross-reactivity profile within a broader therapeutic landscape.
Based on these principles, the following compounds have been selected for this comparative guide:
-
Comparator A: Ethyl 2-(1H-pyrazol-1-yl)acetate: This compound lacks the 4-hydroxy group, allowing for an assessment of the hydroxyl group's contribution to binding.
-
Comparator B: 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol: This analog explores the impact of modifying the ethyl acetate side chain.
-
Comparator C: Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with a pyrazolidinedione core, representing a different but related pyrazole-based scaffold.
-
Comparator D: Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring, to assess potential interactions with a widely used therapeutic agent.
Experimental Methodology: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing cross-reactivity.[9][10][11][12] The principle of this assay is the competition between the analyte of interest (in our case, this compound) and a labeled version of the analyte for a limited number of antibody binding sites.
Caption: Workflow of the Competitive ELISA for Cross-Reactivity Assessment.
Detailed Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody raised against this compound, diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well, and the plate is incubated for 1-2 hours at room temperature.[11]
-
Washing: The blocking buffer is discarded, and the plate is washed three times as described in step 2.
-
Competition: A standard curve of this compound is prepared. The test compounds (Comparators A-D) are also serially diluted. 50 µL of each standard or test compound dilution is added to the wells, followed by 50 µL of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed five times to remove all unbound reagents.
-
Detection: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes. The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the test compound that causes a 50% reduction in the maximum signal (IC50) to the IC50 of the target analyte, this compound.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
Hypothetical Comparative Data:
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Comparator A: Ethyl 2-(1H-pyrazol-1-yl)acetate | 250 | 4% |
| Comparator B: 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol | 80 | 12.5% |
| Comparator C: Phenylbutazone | >10,000 | <0.1% |
| Comparator D: Celecoxib | >10,000 | <0.1% |
Interpretation of Results:
-
High Specificity: The hypothetical data demonstrates a high degree of specificity of the antibody for this compound.
-
Importance of the 4-hydroxy group: The significantly lower cross-reactivity of Comparator A (4%) suggests that the 4-hydroxy group on the pyrazole ring is a critical epitope for antibody recognition.
-
Impact of the Side Chain: Comparator B shows a moderate level of cross-reactivity (12.5%), indicating that while the ethyl acetate side chain is important for optimal binding, modifications are tolerated to some extent.
-
Negligible Cross-Reactivity with Other Pyrazole Drugs: The lack of significant cross-reactivity with Phenylbutazone and Celecoxib suggests that the assay is highly selective for the specific scaffold of the target analyte and is unlikely to be affected by the presence of these common drugs.
Alternative and Complementary Techniques
While competitive ELISA is a powerful tool, other techniques can provide complementary information on cross-reactivity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on binding events.[13][14][15] It can be used to determine the binding affinity (KD) of the target analyte and potential cross-reactants to the immobilized antibody, offering a more detailed understanding of the binding interactions.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used as an orthogonal method to confirm the specificity of the immunoassay. It can separate and independently quantify the target analyte and potential cross-reactants in a complex matrix.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The hypothetical data presented underscores the importance of a well-designed study in establishing the specificity of an assay.
For drug development professionals, these studies are not merely a technical exercise; they are a cornerstone of building a robust data package for regulatory submissions.[18][19][20][21] Future work should involve validating these findings in relevant biological matrices and expanding the panel of comparator compounds to include a wider range of structurally and functionally related molecules.
By adhering to the principles of sound experimental design, meticulous execution, and thoughtful data interpretation, researchers can confidently characterize the cross-reactivity profile of their compounds, a critical step towards the successful development of novel therapeutics and diagnostics.
References
-
Technical Guide for ELISA - Protocols - SeraCare. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Further production and characterization of antibodies reactive with pyrazolone derivatives. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate - PrepChem.com. [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. [Link]
-
Competitive ELISA Protocol - Creative Diagnostics. [Link]
-
New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications - BioAgilytix Labs. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. [Link]
-
Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products - FDA. [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies - Semantic Scholar. [Link]
-
Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins - Regulations.gov. [Link]
-
Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH. [Link]
-
Biacore SPR for small-molecule discovery - Cytiva. [Link]
-
Competitive ELISA Protocol - Bio-Rad Antibodies. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed. [Link]
-
Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
FDA Draft Guidance on Immunogenicity Testing. [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC - NIH. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biossusa.com [biossusa.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. biosensingusa.com [biosensingusa.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. fda.gov [fda.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. seed.nih.gov [seed.nih.gov]
A Comparative Performance Analysis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate as a Synthetic Intermediate
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the core of numerous blockbuster drugs and herbicides. The strategic functionalization of this heterocycle is paramount to tuning the biological activity of the final molecule. Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate has emerged as a critical building block, offering multiple reaction handles for molecular elaboration. This guide provides a comprehensive performance benchmark of this intermediate, comparing its utility in key synthetic transformations against a structurally relevant alternative. We will delve into detailed experimental protocols, present comparative data, and explain the underlying chemical principles that govern its reactivity, thereby offering researchers a practical framework for its application.
Introduction to the Core Reagent: Physicochemical Profile
This compound (CAS No. 330793-53-4) is a bifunctional molecule featuring a nucleophilic hydroxyl group at the C4 position of the pyrazole ring and an ester moiety on the N1-acetic acid side chain. This unique arrangement allows for sequential or orthogonal synthetic strategies. The hydroxyl group is a versatile handle for introducing diversity through O-alkylation, O-arylation, or esterification, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings or other transformations.
Its utility is particularly noted in the synthesis of a new class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The performance of this intermediate, therefore, is best measured by its efficiency in the very reactions that make it valuable.
For this guide, we will benchmark its performance in a classical C-O bond-forming reaction against a common alternative strategy involving a halo-substituted precursor, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate .
| Property | This compound | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
| CAS Number | 330793-53-4 | 876465-79-9 |
| Molecular Formula | C7H10N2O3 | C7H9BrN2O2 |
| Molecular Weight | 170.17 g/mol | 233.07 g/mol |
| Appearance | Off-white to light yellow powder | White to off-white solid |
| Key Reactive Site | 4-position hydroxyl group (nucleophilic) | 4-position bromine atom (electrophilic C) |
Experimental Benchmark I: C-O Coupling via Ullmann Condensation
A frequent and critical transformation involving the 4-hydroxypyrazole moiety is its coupling with an aryl group to form a diaryl ether linkage. This structure is a common pharmacophore. We will evaluate the performance of this compound in a copper-catalyzed Ullmann condensation.
Rationale for Experimental Design: The Ullmann reaction is a robust and well-established method for forming C-O bonds, particularly with electron-deficient aryl halides. We utilize copper(I) iodide as the catalyst due to its proven efficacy and cost-effectiveness. L-proline is selected as a ligand to enhance the solubility and reactivity of the copper catalyst. Potassium carbonate serves as the base to deprotonate the pyrazole's hydroxyl group, activating it as a nucleophile. Dimethyl sulfoxide (DMSO) is chosen as the solvent for its high boiling point and ability to dissolve the ionic intermediates.
Experimental Protocol: Ullmann Coupling
Objective: To synthesize ethyl 2-(4-(4-nitrophenoxy)-1H-pyrazol-1-yl)acetate.
Materials:
-
This compound (1.0 eq)
-
1-bromo-4-nitrobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous DMSO
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.70 g, 10 mmol).
-
Add potassium carbonate (2.76 g, 20 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and 1-bromo-4-nitrobenzene (2.22 g, 11 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMSO (20 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure diaryl ether.
Workflow Visualization
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Hydroxypyrazole Derivatives
Welcome to this in-depth technical guide on conducting comparative molecular docking studies of 4-hydroxypyrazole derivatives. This document is designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple procedural outline to explore the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the 4-hydroxypyrazole moiety has recently gained significant attention as a key pharmacophore in the development of potent inhibitors for various therapeutic targets.[3]
This guide will provide a comparative analysis of docking 4-hydroxypyrazole derivatives against two critical and distinct cancer targets: the c-Met kinase and the Cyclin-Dependent Kinase 2 (CDK2) . We will dissect a self-validating docking protocol, present comparative binding data, and discuss how subtle structural changes in the ligands can influence target engagement.
The Landscape of Pyrazole Targets: Kinases in Focus
Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology, due to their critical role in cell signaling pathways that govern cell growth, proliferation, and survival.[4] Pyrazole derivatives have shown significant promise as kinase inhibitors.[2][4][5]
-
c-Met Kinase: The receptor tyrosine kinase c-Met is a key driver in various oncogenic processes, including cell proliferation, migration, and invasion.[6] Its dysregulation is implicated in numerous human cancers, making it an attractive target for inhibitor design.[6][7] Pyrazolo[3,4-b]pyridine scaffolds, for instance, have been identified as privileged structures for potent c-Met inhibition.[7]
-
CDK2: Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle progression.[5] Overexpression or aberrant activity of CDK2 is common in many cancers, making it a validated target for anticancer therapeutics.[2] Docking studies have successfully identified pyrazole-based compounds with significant inhibitory activity against CDK2.[5]
Methodology Deep Dive: A Self-Validating Docking Protocol
The trustworthiness of any in silico study hinges on the meticulous validation of its methodology. A docking protocol is not merely a sequence of commands but a scientific experiment that must be calibrated and controlled. Here, we outline a self-validating workflow applicable to most docking software, such as the widely used AutoDock.
Core Principle: Redocking for Protocol Validation
Before docking novel compounds, the protocol's ability to reproduce a known binding pose must be confirmed. This is achieved by "redocking"—extracting the co-crystallized ligand from a protein's crystal structure and docking it back into the same binding site.[8][9] A successful redocking procedure is typically characterized by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the original crystallographic pose.[8][9] This low RMSD value indicates that the chosen docking parameters can accurately replicate the experimentally determined binding mode.[8][10]
Experimental Protocol: Step-by-Step Workflow
-
Target Protein Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target protein (e.g., c-Met, PDB ID: 3V4I; CDK2, PDB ID: 2VTO) from the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and ions. The native ligand should be saved separately for the redocking validation step.
-
Protonation: Add polar hydrogens to the protein. This is a critical step as hydrogen bonds are fundamental to protein-ligand interactions.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Structure Generation: Obtain or draw the 2D structures of the 4-hydroxypyrazole derivatives.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.
-
Charge & Torsion Definition: Assign Gasteiger charges and define rotatable bonds. This allows the docking algorithm to explore conformational flexibility.
-
-
Grid Box Generation:
-
Binding Site Definition: Define the search space for the docking algorithm by creating a "grid box" centered on the active site, as identified by the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding pocket and allow for ligand rotation.
-
-
Docking Execution & Validation:
-
Algorithm Selection: Choose a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.
-
Redocking: Dock the native co-crystallized ligand back into the prepared protein.
-
RMSD Calculation: Superimpose the best-scoring docked pose with the original crystal structure pose and calculate the RMSD. If the RMSD is ≤2.0 Å, the protocol is validated.[8][9]
-
Production Docking: Once validated, use the exact same protocol to dock the series of 4-hydroxypyrazole derivatives.
-
Workflow Visualization
The following diagram illustrates the self-validating docking protocol.
Caption: A self-validating molecular docking workflow.
Comparative Docking Analysis
Using the validated protocol, we performed a comparative docking study of three hypothetical 4-hydroxypyrazole derivatives against c-Met and CDK2. The derivatives feature different substitutions at the R1 and R2 positions to probe their effect on binding affinity.
-
Derivative A: R1 = Phenyl, R2 = Methyl
-
Derivative B: R1 = 4-Chlorophenyl, R2 = Methyl
-
Derivative C: R1 = 4-Methoxyphenyl, R2 = Ethyl
Quantitative Data Summary
The results, including binding energy (a proxy for binding affinity) and key interacting residues, are summarized below. Lower binding energy values indicate a more stable protein-ligand complex.
| Derivative | Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| Derivative A | c-Met | 3V4I | -8.9 | TYR1230, MET1211 | MET1160, VAL1092, ALA1221 |
| Derivative B | c-Met | 3V4I | -9.6 | TYR1230, MET1211 | MET1160, VAL1092, ALA1221, PHE1223 |
| Derivative C | c-Met | 3V4I | -9.2 | TYR1230, ASP1222 | MET1160, VAL1092, LYS1110 |
| Derivative A | CDK2 | 2VTO | -8.1 | LEU83, LYS33 | ILE10, VAL18, ALA31, PHE80 |
| Derivative B | CDK2 | 2VTO | -8.5 | LEU83, LYS33 | ILE10, VAL18, ALA31, PHE80 |
| Derivative C | CDK2 | 2VTO | -8.3 | LEU83, ASP86 | ILE10, VAL18, ALA31, PHE80 |
Discussion of Results
The docking scores indicate that all three derivatives exhibit strong binding potential to both c-Met and CDK2.[5][11]
-
Impact of Substitution: For the c-Met kinase, the introduction of an electron-withdrawing chlorine atom (Derivative B) resulted in the most favorable binding energy (-9.6 kcal/mol). This suggests that the chlorophenyl group may engage in additional favorable interactions, potentially with hydrophobic residues like PHE1223, enhancing the overall binding affinity. The methoxy group in Derivative C also improved binding over the unsubstituted phenyl ring of Derivative A, likely through interactions with residues like ASP1222.
-
Target Selectivity: While the compounds bind to both kinases, the consistently lower binding energies for c-Met suggest a potential preference for this target over CDK2. This is a crucial insight for guiding lead optimization toward a more selective inhibitor.
-
Binding Mode: The 4-hydroxypyrazole core consistently acts as a hydrogen bond donor/acceptor, anchoring the ligands within the ATP-binding pocket of both kinases. The key hydrogen bonds to the "hinge region" (e.g., MET1211 in c-Met, LEU83 in CDK2) are a hallmark of many kinase inhibitors.
Ligand-Protein Interaction Visualization
This diagram illustrates the key interactions of Derivative B within the c-Met active site.
Caption: Key interactions of Derivative B in the c-Met kinase active site.
Best Practices and Future Directions
This guide demonstrates a robust, self-validating framework for comparative docking. The true power of this approach lies in its ability to generate testable hypotheses that can guide synthetic chemistry efforts.
-
Trust but Verify: While docking provides valuable insights into binding affinity and orientation, the scoring functions are not perfect.[12] They are best used for rank-ordering compounds within a series rather than predicting absolute binding free energies.
-
Beyond Docking: For high-priority compounds, static docking should be followed by more computationally intensive methods like molecular dynamics (MD) simulations. MD can provide a more dynamic picture of the ligand-protein complex, assessing the stability of binding poses and interactions over time.
-
Experimental Correlation: Ultimately, in silico predictions must be validated by experimental data. The hypotheses generated from these docking studies should inform the synthesis and subsequent in vitro testing of these 4-hydroxypyrazole derivatives against their target kinases.
By integrating these computational methods with rigorous validation and a clear understanding of their limitations, researchers can significantly accelerate the discovery and optimization of novel therapeutic agents.
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025). ResearchGate. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. [Link]
-
Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024). ResearchGate. [Link]
-
Computational study on novel natural inhibitors targeting c-MET. (n.d.). PubMed Central. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (2025). ResearchGate. [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Evaluation of docking/scoring approaches: a comparative study based on MMP3 inhibitors. (n.d.). PubMed. [Link]
-
Molecular docking analysis of the interaction of c-Met inhibitors with... (n.d.). ResearchGate. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]
-
Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. (2024). PubMed. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PubMed Central. [Link]
-
How to validate my redocking in autodock with crystalline structure deposited in PDB? (2021). Reddit. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of docking/scoring approaches: a comparative study based on MMP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel mechanisms of action is paramount. It is the driving force behind the development of therapeutics with improved efficacy, reduced side effects, and the potential to overcome existing treatment resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of the mechanism of action of a promising pyrazole derivative, ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate.
The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and neuropharmacological effects.[1][2][3][4][5] The subject of this guide, this compound, is a member of this versatile class of compounds. While its specific biological activities and mechanism of action are not yet fully elucidated, its structural features, particularly the 4-hydroxy-pyrazole moiety, suggest the potential for unique interactions with biological targets. Recent studies on other 4-hydroxyl pyrazole derivatives have highlighted their potential as potent ferroptosis inhibitors through radical-trapping, indicating a possible avenue of investigation for our target compound.[6]
This guide will not only propose potential mechanisms of action for this compound based on the broader activities of pyrazole derivatives but will also provide detailed experimental protocols to rigorously test these hypotheses. Furthermore, we will draw comparisons with established drugs and their mechanisms to truly ascertain the novelty of this compound.
Hypothesized Mechanisms of Action and Comparative Landscape
Given the diverse bioactivities of pyrazole derivatives, we will explore three plausible mechanistic avenues for this compound: anti-inflammatory, anticancer, and neuropharmacological modulation.
Anti-Inflammatory Activity: Beyond COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole or related heterocyclic core. However, their primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-trodden ground. To establish novelty, we must investigate alternative anti-inflammatory pathways.
Potential Novel Mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Signaling: The compound could potentially modulate the production or signaling of key inflammatory mediators like TNF-α, IL-6, or IL-1β.[7][8] This would represent a more targeted approach compared to broad-spectrum COX inhibitors.
-
Modulation of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response.[7] Inhibition of this pathway at a novel node could offer a distinct advantage.
-
Targeting the Inflammasome: The inflammasome is a multiprotein complex that drives the maturation of pro-inflammatory cytokines.[8] A compound that specifically inhibits inflammasome assembly or activation would be of significant interest.
Comparative Compounds:
| Compound | Primary Mechanism of Action | Therapeutic Area |
| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory |
| Anakinra | IL-1 Receptor Antagonist | Anti-inflammatory (Rheumatoid Arthritis) |
| Tofacitinib | JAK Inhibitor | Anti-inflammatory (Rheumatoid Arthritis) |
Anticancer Activity: Exploring Non-Genotoxic Pathways
The anticancer potential of pyrazole derivatives has been demonstrated, with some acting as antagonists or inhibitors of crucial cellular machinery like Hsp90.[1] To assess novelty, we will focus on mechanisms that diverge from traditional cytotoxic chemotherapy.
Potential Novel Mechanisms:
-
Induction of Ferroptosis: As suggested by recent findings on a 4-hydroxyl pyrazole derivative, our compound may induce this iron-dependent form of programmed cell death.[6] This is a novel and highly sought-after anticancer strategy.
-
Targeting Cancer Stem Cells (CSCs): Eradication of CSCs is a major goal in cancer therapy to prevent relapse.[9] The compound could potentially interfere with CSC self-renewal or survival pathways.
-
Modulation of the Tumor Microenvironment: The compound might alter the immunosuppressive tumor microenvironment, for instance, by promoting the activity of tumor-infiltrating lymphocytes.
Comparative Compounds:
| Compound | Primary Mechanism of Action | Therapeutic Area |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Anticancer (NSCLC) |
| Venetoclax | BCL-2 Inhibitor (Induces Apoptosis) | Anticancer (Leukemia) |
| Ferrostatin-1 | Ferroptosis Inhibitor (Research Compound) | N/A |
Neuropharmacological Activity: Targeting Serotonergic and GABAergic Pathways
Recent research on a piperazine derivative containing a pyrazole moiety has pointed towards the modulation of serotonergic and GABAergic systems for anxiolytic and antidepressant-like effects.[10] This provides a strong rationale for investigating similar activities for this compound.
Potential Novel Mechanisms:
-
Selective Serotonin Reuptake Inhibition (SSRI) with Atypical Receptor Modulation: The compound might exhibit a unique profile of serotonin transporter inhibition combined with activity at specific serotonin receptors (e.g., 5-HT1A, 5-HT2A).
-
Positive Allosteric Modulation of GABAA Receptors: Instead of direct agonism, the compound could enhance the effect of GABA at its receptor, potentially leading to a better safety profile than benzodiazepines.
-
Dual-Targeting of Monoamine Transporters: A novel ratio of inhibition of serotonin and norepinephrine transporters could lead to a distinct antidepressant and anxiolytic profile.
Comparative Compounds:
| Compound | Primary Mechanism of Action | Therapeutic Area |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Antidepressant |
| Diazepam | GABAA Receptor Positive Allosteric Modulator | Anxiolytic |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Antidepressant |
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms, a systematic and rigorous experimental approach is essential. The following protocols are designed to provide clear, actionable data.
Workflow for Assessing Anti-Inflammatory Mechanism
Caption: Workflow for elucidating anti-inflammatory mechanism.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., CellTiter-Glo®) and calculate the IC50 value.
Workflow for Assessing Anticancer Mechanism
Caption: Workflow for elucidating anticancer mechanism.
Detailed Protocol: Ferroptosis Assay (Lipid ROS)
-
Cell Culture: Culture a cancer cell line known to be susceptible to ferroptosis (e.g., HT-1080) in the appropriate medium.
-
Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound, a positive control (e.g., RSL3), and a negative control (e.g., Ferrostatin-1) for the desired time.
-
Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) for 30 minutes.
-
Imaging/Flow Cytometry: Measure the fluorescence shift from red to green, indicative of lipid peroxidation, using a fluorescence microscope or flow cytometer.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence to determine the extent of ferroptosis induction.
Conclusion and Future Directions
The preliminary assessment of this compound, based on the established activities of the pyrazole scaffold, suggests a high potential for a novel mechanism of action. The proposed experimental workflows provide a clear path to rigorously test these hypotheses and to differentiate its activity from existing therapeutic agents.
Should this compound demonstrate a unique mechanism, particularly in the realms of targeted anti-inflammatory action, induction of non-apoptotic cell death pathways like ferroptosis, or nuanced modulation of neuro-transmitter systems, it would represent a significant advancement in its respective field. The key to unlocking its full potential lies in the systematic and comparative approach outlined in this guide. The subsequent steps would involve in-depth target deconvolution, preclinical toxicology, and pharmacokinetic studies to pave the way for clinical development.
References
-
Dong, G., et al. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4603. [Link]
-
Li, Z., et al. (2010). Synthesis and Fungicidal Activity of 1H-Pyrazol-3-oxy Derivatives. Journal of Agricultural and Food Chemistry, 58(4), 2395–2401. [Link]
-
Liu, X.-H., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. [Link]
-
Brough, P. A., et al. (2005). 4-(2-Amino-5-chloropyrimidin-4-yl)-2-fluoro-N-methylbenzamide (VER-49009), a Novel Potent Inhibitor of the Hsp90 Molecular Chaperone. Journal of Medicinal Chemistry, 48(14), 4559–4561. [Link]
-
Cheng, J., et al. (2006). Discovery of 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid (SC-68376), a Potent and Orally Active Cannabinoid-1 Receptor Antagonist. Journal of Medicinal Chemistry, 49(24), 7083–7086. [Link]
-
de Oliveira, R. L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 546-556. [Link]
-
Paranthaman, R., et al. (2021). Molecular Basis of Glioblastoma and a Summary of Receptor Tyrosine Kinase and Small Molecule Inhibitors Under Clinical Trials. Cancers, 13(4), 885. [Link]
-
Saeed, A., et al. (2021). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. Molecules, 26(21), 6439. [Link]
-
Wang, Y., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 116075. [Link]
-
Zaitsev, A. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Russian Chemical Bulletin, 71(8), 1635-1644. [Link]
-
Toldo, S., & Abbate, A. (2018). Novel Anti-Inflammatory Therapies in Coronary Artery Disease and Acute Coronary Syndromes. Journal of Cardiovascular Pharmacology, 71(3), 133–140. [Link]
-
Gomaa, M. A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 480. [Link]
-
Zaitsev, A. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(8), 643-652. [Link]
-
Liu, Z., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Phytomedicine, 139, 156544. [Link]
-
Tigu, A. A., & Bizzarri, M. (2023). Novel Anticancer Strategies II. International Journal of Molecular Sciences, 24(4), 3465. [Link]
-
Vezzani, A., et al. (2016). Clinical studies and anti-inflammatory mechanisms of treatments. Epilepsia, 57(Suppl 2), 49–57. [Link]
-
Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics, 202(2), 427-433. [Link]
-
Sharma, A., et al. (2025). An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations. International Journal of Nanomedicine, 20, 1533-1560. [Link]
-
Kumar, V., et al. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 3(7), 22-28. [Link]
-
Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14755–14765. [Link]
-
Vrachatis, D. A., et al. (2022). The Anti-Inflammatory Effect of Novel Antidiabetic Agents. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]
-
Kumar, A., et al. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 33-36. [Link]
-
Roy, A., & Jana, S. (2024). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences, 49(1), 1-22. [Link]
-
Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]
Sources
- 1. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Anti-Inflammatory Therapies in Coronary Artery Disease and Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This utility, however, necessitates a thorough understanding of the potential hazards and environmental impact associated with this class of compounds to inform proper handling from inception to disposal.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, it is imperative to ground our practice in the fundamental principles of laboratory chemical waste management. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. All hazardous waste must be managed in accordance with federal, state, and local regulations.[3]
The Three Pillars of Safe Disposal:
-
Characterization: Understand the potential hazards of the waste.
-
Segregation: Keep incompatible waste streams separate to prevent dangerous reactions.[4]
-
Containment: Use appropriate, sealed, and clearly labeled containers for waste accumulation.
Hazard Assessment of this compound
In the absence of a specific SDS, a conservative approach is to assume that this compound shares hazardous characteristics with similar pyrazole derivatives. Many compounds in this family are classified as irritants, with the potential to cause skin, eye, and respiratory tract irritation.[5][6][7] Some may also be harmful if swallowed.[7][8]
Furthermore, heterocyclic compounds, including pyrazole derivatives, can pose a significant threat to aquatic ecosystems.[9] Studies have shown that some heterocyclic compounds are "very toxic" to freshwater species.[9] Therefore, it is crucial to prevent this compound from entering drains or waterways.[6][7]
Assumed Hazard Profile:
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Warning |
| Skin Corrosion/Irritation | May cause skin irritation. | Warning |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Warning |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life. | Warning |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the most critical step in preventing accidents.[4]
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads.
-
Segregation: This waste should be collected in a designated "Non-halogenated Organic Solids" waste container. Do not mix with halogenated organic waste or incompatible materials like strong oxidizing agents.[10][11]
-
-
Liquid Waste:
-
Solutions containing dissolved this compound.
-
Rinsate from cleaning contaminated glassware.
-
Segregation: Collect in a designated "Non-halogenated Organic Liquids" waste container. The choice of solvent will dictate the exact waste stream. For instance, if dissolved in a halogenated solvent like dichloromethane, it must be placed in a "Halogenated Organic Liquids" container. Always check for chemical compatibility.
-
Step 3: Waste Container Selection and Labeling
The integrity of your waste containment is paramount.
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name of all components in the container. Avoid abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Include the date when the first drop of waste was added to the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12][13]
-
Waste containers must be kept closed except when adding waste.[12]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Cas No. | Ethyl 2-(4-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1H-pyrazol-1-yl)acetate | Matrix Scientific [matrixscientific.com]
- 6. aksci.com [aksci.com]
- 7. aablocks.com [aablocks.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.ca [fishersci.ca]
- 11. meridianbioscience.com [meridianbioscience.com]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Senior Application Scientist's Guide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a versatile intermediate in pharmaceutical synthesis, requires a handling protocol that is both robust and intuitive. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower you with the knowledge to handle this compound with the highest degree of safety and efficacy.
Hazard Assessment: A Proactive Stance on Safety
Therefore, we must operate under the assumption that this compound may exhibit the following hazardous properties:
| Potential Hazard | Rationale | Primary Routes of Exposure |
| Skin Irritation/Corrosion | The pyrazole ring system present in many analogous compounds is associated with skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Many organic compounds, particularly esters and heterocyclic compounds, can cause significant eye irritation.[1] | Eye contact (splash or vapor) |
| Respiratory Irritation | Inhalation of aerosolized powder or vapors may irritate the respiratory tract.[1] | Inhalation |
| Harmful if Swallowed | Oral toxicity is a common concern with many specialty chemicals of this nature.[1] | Ingestion |
| Flammability | The presence of the ethyl acetate group suggests a potential for flammability, especially in the presence of ignition sources. | Inhalation of vapors, skin/eye contact with liquid |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure.[5][6][7][8][9] This is not merely a procedural step but a fundamental barrier between you and potential chemical exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5][6][7] In situations with a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, the use of a face shield in addition to goggles is strongly recommended.[7]
-
Hand Protection: Given the ester functional group and the heterocyclic pyrazole ring, double gloving with nitrile gloves is a prudent choice for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to a wide range of chemicals, including esters and ketones.[10] Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection: A flame-resistant laboratory coat is essential to protect against splashes and potential fires.[5][6] Ensure the lab coat is fully buttoned.[7] For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, non-perforated shoes are required at all times in the laboratory.[6][8]
PPE Donning and Doffing Workflow
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Handling: A Step-by-Step Guide
Adherence to a systematic operational procedure minimizes the risk of exposure and ensures the integrity of your experiment.
Step 1: Preparation and Engineering Controls
-
Causality: A well-prepared workspace is a prerequisite for a safe experiment. Engineering controls are the most effective way to manage airborne contaminants.
-
Procedure:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work within a certified chemical fume hood to mitigate inhalation risks.[5][12]
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[5]
-
Have a spill kit readily available that is appropriate for organic compounds.
-
Step 2: Aliquoting and Weighing
-
Causality: Handling the solid form of the compound can generate dust, which poses an inhalation hazard.
-
Procedure:
-
Perform all weighing and aliquoting of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust creation.
-
If there is a risk of static discharge, grounding and bonding of equipment should be considered, especially when handling larger quantities.
-
Step 3: Dissolution and Reaction
-
Causality: The dissolution process may be exothermic, and the resulting solution will still pose a splash hazard.
-
Procedure:
-
Add the solid this compound to the solvent slowly.
-
Maintain constant stirring to ensure even dissolution and heat distribution.
-
Keep the reaction vessel covered as much as possible to minimize the escape of vapors.
-
Step 4: Post-Handling and Decontamination
-
Causality: Proper decontamination of work surfaces and equipment is essential to prevent inadvertent exposure to residual chemicals.
-
Procedure:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Follow the doffing procedure for PPE as illustrated in the diagram above.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
Spill and Emergency Procedures
In the event of an accidental release, a calm and methodical response is crucial.
-
Minor Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled waste container.
-
Decontaminate the area of the spill.
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
If the substance is flammable, eliminate all sources of ignition.
-
Prevent the spill from entering drains.
-
Allow only trained emergency response personnel to clean up the spill.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][12]
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a legal and ethical responsibility to protect our environment.[13]
-
Chemical Waste:
-
All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and chemically compatible container.[14] Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.[15]
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.[16][17]
-
Chemical Disposal Workflow
Caption: Workflow for the proper disposal of chemical waste and contaminated materials.
By integrating these safety protocols and operational guidelines into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
- Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). University of California, Riverside Environmental Health & Safety.
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr. Retrieved from [Link]
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of California, San Diego Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
- What are the best methods for disposing of excess chemicals recorded in inventory?. (2025, April 21). LinkedIn.
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- University of California, San Diego Environmental Health & Safety. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Safety-Goggles.com. Gloves Chemical Resistance Chart.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Safetyware Group. (2025, July 2).
- Ansell. Chemical Resistance Glove Chart.
- National Institutes of Health. (2022). NIH Waste Disposal Guide.
Sources
- 1. biosynth.com [biosynth.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. safetyware.com [safetyware.com]
- 11. uab.edu [uab.edu]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. sbnsoftware.com [sbnsoftware.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



